Thieno[3,2-c]pyridin-4-ylhydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-7-5-2-4-11-6(5)1-3-9-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRPZHUSVWSBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651212 | |
| Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27685-95-6 | |
| Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Thieno[3,2-c]pyridin-4-ylhydrazine Derivatives
Introduction: The Thieno[3,2-c]pyridine Core - A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and selectivity is paramount. Heterocyclic compounds, particularly those containing fused ring systems, have historically formed the bedrock of numerous groundbreaking pharmaceuticals. Among these, the thieno[3,2-c]pyridine scaffold has emerged as a "privileged" structure, a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for drug discovery endeavors.
The unique juxtaposition of a thiophene and a pyridine ring in the thieno[3,2-c]pyridine core imparts a distinct electronic and steric profile. This arrangement facilitates a diverse array of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. It is this inherent versatility that has propelled the exploration of thieno[3,2-c]pyridine derivatives across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases, where they have shown promise as potent modulators of key signaling pathways. This guide will provide an in-depth exploration of a specific, yet highly promising, class of derivatives: the Thieno[3,2-c]pyridin-4-ylhydrazines. We will delve into their rational design, synthesis, and the compelling evidence suggesting their potential as next-generation therapeutic agents.
Strategic Synthesis of the Thieno[3,2-c]pyridin-4-ylhydrazine Scaffold
The synthetic accessibility of a molecular scaffold is a critical determinant of its utility in a drug discovery program. The pathway to this compound derivatives is a multi-step process that hinges on the strategic construction of the core heterocyclic system followed by the introduction of the key hydrazine moiety. The causality behind each experimental choice is crucial for ensuring high yields and purity of the final compounds.
Part 1: Construction of the 4-Chlorothieno[3,2-c]pyridine Intermediate
The journey begins with the synthesis of a key precursor, 4-chlorothieno[3,2-c]pyridine. This intermediate is pivotal as the chlorine atom at the 4-position serves as an excellent leaving group for subsequent nucleophilic substitution with hydrazine. A robust and scalable synthesis of this intermediate is paramount. A well-established route commences from 3-bromo-5H-thieno[3,2-c]pyridine-4-one.
Experimental Protocol: Synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine [1]
-
Step 1: Chlorination. A stirred mixture of 3-bromo-5H-thieno[3,2-c]pyridine-4-one (1 equivalent) and phosphorus oxychloride (POCl₃, ~10-20 volumes) is heated to reflux for 4 hours. The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion.
-
Step 2: Work-up. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully dissolved in dichloromethane (DCM).
-
Step 3: Neutralization and Extraction. The DCM solution is washed sequentially with distilled water and a saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Step 4: Isolation. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated in vacuo to yield the crude 3-bromo-4-chlorothieno[3,2-c]pyridine. This intermediate is often of sufficient purity for the subsequent step.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent is a powerful dehydrating and chlorinating agent, ideal for converting the pyridin-4-one to the corresponding 4-chloro derivative. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a complete conversion within a reasonable timeframe.
-
Aqueous Work-up: The washing steps are crucial for removing inorganic byproducts and unreacted POCl₃, which could interfere with the subsequent hydrazinolysis reaction.
Part 2: Nucleophilic Substitution with Hydrazine Hydrate
With the 4-chloro intermediate in hand, the critical step of introducing the hydrazine moiety can be undertaken. This reaction is a classical nucleophilic aromatic substitution, where the highly nucleophilic hydrazine displaces the chloride ion at the electron-deficient C4 position of the pyridine ring. An analogous, high-yield protocol for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine provides a reliable template for this transformation[2].
Experimental Protocol: Synthesis of this compound (Adapted from[2])
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, 4-chlorothieno[3,2-c]pyridine (1 equivalent) is mixed with hydrazine hydrate (4-6 equivalents). A polar solvent such as ethanol, methanol, or a mixture thereof is added.
-
Step 2: Reaction Conditions. The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation of the Product. Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, often precipitates out of the solution and can be collected by suction filtration.
-
Step 4: Purification. The collected solid is washed with cold water and dried to afford the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Excess Hydrazine Hydrate: The use of an excess of hydrazine hydrate serves to drive the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction.
-
Polar Protic Solvent: Solvents like ethanol or methanol are excellent choices as they readily dissolve the reactants and are relatively inert under the reaction conditions. Their polar nature can also help to stabilize the transition state of the nucleophilic substitution.
-
Reflux Temperature: As with the chlorination step, heating is necessary to provide the energy required for the reaction to proceed at a practical rate.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the synthetic strategy, the following workflow diagram is presented.
Caption: Synthetic route to 3-bromo-thieno[3,2-c]pyridin-4-ylhydrazine.
The Rationale for Targeting this compound Derivatives as Kinase Inhibitors
Protein kinases play a central role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The thieno[3,2-c]pyridine scaffold is an attractive core for the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.
The introduction of a hydrazine moiety at the 4-position of the thieno[3,2-c]pyridine ring opens up a wealth of possibilities for creating a library of diverse derivatives. The terminal nitrogen of the hydrazine can be readily derivatized to form hydrazones, amides, and other functionalities. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in optimizing potency and selectivity.
Hydrazone derivatives, in particular, have a proven track record as effective pharmacophores in kinase inhibitors[3][4][5]. The hydrazone linkage provides a flexible yet conformationally constrained linker to introduce various substituent groups that can probe different regions of the kinase active site.
Structure-Activity Relationships (SAR): A Predictive Framework for Optimization
While specific biological data for this compound derivatives is not yet widely available in the public domain, we can extrapolate potential structure-activity relationships based on studies of analogous heterocyclic hydrazone-based kinase inhibitors.
Key Structural Motifs and Their Anticipated Impact:
| Structural Modification | Rationale for Kinase Inhibitory Activity | Supporting Evidence from Analogous Systems |
| Thieno[3,2-c]pyridine Core | Serves as the primary scaffold, engaging in hydrogen bonding with the kinase hinge region. | The 2,4-diaminopyrimidine moiety, a bioisostere, is a common scaffold in approved kinase inhibitors[4]. |
| Hydrazone Linker (-NH-N=CH-) | Provides a versatile point for derivatization and can participate in hydrogen bonding interactions. | Hydrazone-containing compounds have shown potent inhibitory activity against various kinases, including FAK and CDK4[4][6]. |
| Aromatic/Heteroaromatic Substituents on the Hydrazone | Can occupy the hydrophobic pocket of the kinase active site, enhancing potency and selectivity. | The nature and substitution pattern of the aromatic ring in 2,4-diarylaminopyrimidine hydrazones significantly impact their anti-proliferative activity[4]. |
| Substituents on the Thiophene Ring | Can modulate the electronic properties of the core and provide additional interaction points. | Modifications at the C6 position of the thieno[2,3-d]pyrimidine ring in hydrazone derivatives influenced CDK4 inhibitory activity[6]. |
Proposed Biological Evaluation Workflow
A systematic evaluation of newly synthesized this compound derivatives is essential to ascertain their therapeutic potential. A tiered approach is recommended, starting with broad screening and progressing to more focused in vitro and in vivo studies.
Caption: Tiered workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The synthetic route outlined in this guide is both logical and grounded in established chemical principles, offering a clear path to this promising class of compounds. The inherent versatility of the hydrazine moiety allows for the creation of large, diverse libraries of derivatives, which, when coupled with a systematic biological evaluation workflow, can lead to the identification of potent and selective drug candidates.
Future work should focus on the synthesis and screening of a focused library of these derivatives against a panel of clinically relevant kinases. The insights gained from these studies will not only validate the therapeutic potential of this scaffold but also provide a deeper understanding of the structure-activity relationships that govern their biological activity. The journey from scaffold discovery to clinical candidate is a challenging one, but for the this compound derivatives, the path is illuminated by sound scientific rationale and the promise of addressing unmet medical needs.
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PMC. [Link]
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Biological Activities of Hydrazone Derivatives. PMC. [Link]
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Hydrazone derivatives with kinase inhibitory activity. ResearchGate. [Link]
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Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]
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Synthesis and Antiviral Activity of Novel Thieno[2,3-d]pyrimidine Hydrazones and Their C-Nucleosides. ResearchGate. [Link]
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Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. PubMed. [Link]
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How to prepare 4-hydrazino pyridine? ResearchGate. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
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4-CHLORO-2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINYL)PYRIDINE. Organic Syntheses. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]
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Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
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Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. [Link]
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ChemInform Abstract: Discovery of Novel Thieno[2,3-d]pyrimidin-4-yl Hydrazone-Based Cyclin-Dependent Kinase 4 Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. [Link]
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Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI. [Link]
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A review exploring biological activities of hydrazones. PMC. [Link]
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Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
An In-Depth Technical Guide to the Spectroscopic Characterization of Thieno[3,2-c]pyridin-4-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the structural elucidation and characterization of this compound. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and validated approach to characterization.
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry. It is the foundational structure for potent antiplatelet agents such as Ticlopidine and Clopidogrel, which are crucial in the management of cardiovascular diseases.[1][2] These drugs function as antagonists of the P2Y12 receptor, playing a vital role in antiplatelet therapy.[2] The introduction of a hydrazine moiety at the 4-position of this scaffold is of significant interest, as hydrazines are versatile functional groups known to be present in numerous biologically active compounds and serve as key synthetic intermediates.[3] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this novel derivative, this compound, which is essential for its potential development as a new therapeutic agent or a chemical probe.
Molecular Structure and Spectroscopic Overview
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. The key structural features to be confirmed are the fused thienopyridine ring system and the hydrazine substituent. The analytical workflow should integrate data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments. For this compound, ¹H NMR is critical for confirming the substitution pattern on the aromatic rings and identifying the protons of the hydrazine group.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) are influenced by the electron density around the protons. The protons on the pyridine ring are expected to be deshielded (appear at a higher ppm) compared to those on the thiophene ring due to the electron-withdrawing nature of the nitrogen atom. The protons of the hydrazine group (-NHNH₂) are expected to be exchangeable with deuterium and their chemical shift can vary depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | Doublet | 5.0 - 6.0 |
| H-3 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |
| H-6 | 7.0 - 7.2 | Doublet | 6.0 - 7.0 |
| H-7 | 8.2 - 8.4 | Doublet | 6.0 - 7.0 |
| NH | 4.5 - 5.5 | Broad Singlet | N/A |
| NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |
Causality Behind Predictions
-
H-7: This proton is ortho to the electronegative nitrogen atom in the pyridine ring, leading to significant deshielding and a downfield chemical shift.
-
H-2 and H-3: These protons are on the electron-rich thiophene ring and are expected to resonate at a higher field (lower ppm) compared to the pyridine protons. Their coupling will result in a characteristic doublet for each.
-
NH and NH₂ Protons: These protons are attached to nitrogen and their signals are often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. Their chemical shifts are highly dependent on solvent, temperature, and concentration.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Deuterium Exchange: To confirm the NH and NH₂ peaks, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.
Visualization of Proton Assignments
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. It is particularly useful for confirming the number of unique carbons and the overall structure of the fused ring system.
Predicted ¹³C NMR Spectral Data
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons in the pyridine ring will be at a lower field than those in the thiophene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 125 - 130 |
| C-3a | 130 - 135 |
| C-4 | 155 - 160 |
| C-6 | 110 - 115 |
| C-7 | 145 - 150 |
| C-7a | 140 - 145 |
Causality Behind Predictions
-
C-4: This carbon is directly attached to the electronegative hydrazine group and is also part of the pyridine ring, causing it to be significantly deshielded and have the largest chemical shift.
-
C-7: This carbon is adjacent to the ring nitrogen, leading to a downfield shift.
-
C-6: This carbon is expected to be the most shielded aromatic carbon, appearing at the highest field.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: ¹³C NMR spectra are often acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (hydrazine) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch (pyridine) | 1550 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Significance of Key Peaks
-
N-H Stretch: The presence of one or two bands in the 3200-3400 cm⁻¹ region would be strong evidence for the hydrazine group (symmetric and asymmetric stretching of the NH₂ group and the NH stretch).
-
C=N and C=C Stretches: A series of sharp bands in the 1450-1650 cm⁻¹ region is characteristic of the thienopyridine aromatic system.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[5]
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₇H₇N₃S. The expected monoisotopic mass is approximately 165.036 g/mol .
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 166.043 | Protonated Molecular Ion |
| [M]⁺˙ | 165.036 | Molecular Ion |
| Fragment 1 | 150.019 | [M-NH₂]⁺ |
| Fragment 2 | 134.025 | [M-N₂H₃]⁺ |
Expected Fragmentation Pathways
The most likely fragmentation would involve the loss of the hydrazine side chain. Cleavage of the N-N bond could lead to the loss of •NH₂ (16 Da), and cleavage of the C-N bond could result in the loss of the entire hydrazine group. The thienopyridine ring itself is expected to be relatively stable.
Experimental Protocol: MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which should readily form a protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, π → π* transitions are expected.
Predicted UV-Vis Absorption
The extended conjugation of the fused thienopyridine ring system is expected to result in strong absorption in the UV region. The λ_max is likely to be in the range of 250-350 nm. The exact position of λ_max is influenced by the solvent polarity. As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths.[6]
Experimental Protocol: UV-Vis
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.
Integrated Workflow for Structural Confirmation
The following workflow illustrates how the different spectroscopic techniques are synergistically employed for a comprehensive and self-validating characterization of this compound.
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- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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Quantum Chemical Calculations for Thieno[3,2-c]pyridin-4-ylhydrazine: A Technical Guide for Drug Development
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar of the drug discovery and development pipeline.[1][2] Quantum chemical calculations, once the domain of theoretical chemists, are now routinely employed to elucidate molecular structures, predict reactivity, and rationalize structure-activity relationships (SAR), thereby accelerating the journey from hit identification to lead optimization.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals who wish to leverage the predictive power of quantum chemistry. We will delve into a practical, in-depth exploration of the computational analysis of Thieno[3,2-c]pyridin-4-ylhydrazine, a heterocyclic scaffold of significant interest.
The thienopyridine core is a versatile pharmacophore present in numerous medicinally important compounds, exhibiting a wide array of biological activities including anticancer and antiplatelet effects.[5] The addition of a hydrazine moiety introduces unique chemical properties and potential for diverse molecular interactions, making this compound a compelling candidate for further investigation. This document provides a comprehensive, step-by-step methodology for conducting quantum chemical calculations on this molecule, grounded in the principles of Density Functional Theory (DFT). Beyond a mere recitation of steps, this guide explains the rationale behind the chosen computational strategies and provides insights into interpreting the results to drive informed decisions in drug design projects.
Theoretical Framework: The Power of Density Functional Theory (DFT) in Molecular Modeling
At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems.[2] DFT offers a remarkable balance of accuracy and computational efficiency, making it the workhorse for calculations on molecules of pharmaceutical interest.[1] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property to compute than the complex wave function of the system.[2]
For the analysis of heterocyclic systems like this compound, DFT methods have been shown to yield reliable results for molecular geometries, electronic properties, and vibrational frequencies.[6] In this guide, we will employ the widely-used B3LYP hybrid functional. B3LYP incorporates a combination of Hartree-Fock exchange with DFT exchange-correlation functionals, providing a high degree of accuracy for a broad range of chemical systems.[7]
The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For our purposes, the 6-311G(d,p) basis set is recommended. This triple-zeta basis set provides a flexible and accurate description of the electron distribution and is well-suited for molecules containing heteroatoms like nitrogen and sulfur. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding.[8]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the quantum chemical analysis of this compound. This workflow is designed to be self-validating at each critical step.
Molecular Structure Preparation
The initial step is to generate a three-dimensional structure of this compound. This can be accomplished using any standard molecular building software. The chemical structure and basic information for this compound are provided below.[5][9]
Once the 3D structure is built, it should be subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation for the more computationally intensive quantum chemical calculations.
Geometry Optimization
The objective of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface. This is a critical step, as all subsequent property calculations depend on the accuracy of the optimized geometry.
Protocol:
-
Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Specification: Specify the following keywords in the input file:
-
# B3LYP/6-311G(d,p): This specifies the level of theory and basis set.
-
Opt: This keyword requests a geometry optimization.
-
Freq: This keyword requests a frequency calculation to be performed after the optimization.
-
-
Charge and Multiplicity: For this compound, the charge is 0 and the multiplicity is 1 (singlet state).
-
Execution: Run the calculation.
Vibrational Frequency Analysis
A frequency calculation serves two primary purposes: it confirms that the optimized geometry is a true energy minimum, and it provides the theoretical vibrational spectrum (e.g., IR and Raman).
Protocol:
-
Post-Optimization Calculation: This calculation is automatically performed if the Freq keyword is included with Opt.
-
Verification of Minimum Energy Structure: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized.
-
Zero-Point Vibrational Energy (ZPVE): The output of the frequency calculation also provides the ZPVE, which is a correction to the total electronic energy.
Caption: A streamlined workflow for quantum chemical calculations.
Analysis of Molecular Properties: From Data to Drug Design Insights
Once a validated minimum energy structure is obtained, a wealth of molecular properties can be calculated to inform drug design efforts.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[10]
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor molecule (e.g., a biological target).[11]
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons.[11]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11][12]
| Property | Hypothetical Calculated Value (eV) | Interpretation for Drug Design |
| HOMO Energy | -5.85 | Indicates a moderate ability to donate electrons, which could be important for interactions with electron-deficient receptors. |
| LUMO Energy | -1.23 | Suggests a reasonable ability to accept electrons, potentially interacting with electron-rich residues in a binding pocket. |
| HOMO-LUMO Gap (ΔE) | 4.62 | A relatively large gap suggests good chemical stability, which is a desirable property for a drug candidate. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[13] It is invaluable for predicting how a molecule will interact with its biological target.[14][15]
-
Negative Potential (Red): Regions of negative electrostatic potential are electron-rich and are likely to be involved in interactions with positively charged or electron-deficient sites (e.g., hydrogen bond donors, metal ions).
-
Positive Potential (Blue): Regions of positive electrostatic potential are electron-poor and indicate sites that are favorable for interacting with negatively charged or electron-rich species (e.g., hydrogen bond acceptors).
-
Neutral Potential (Green): These regions are typically associated with nonpolar parts of the molecule and may be involved in hydrophobic interactions.
For this compound, one would expect to see negative potential around the nitrogen atoms of the pyridine ring and the hydrazine moiety, as well as the sulfur atom of the thiophene ring, indicating their roles as potential hydrogen bond acceptors. The hydrogen atoms of the hydrazine group would likely exhibit positive potential, marking them as hydrogen bond donors.
Caption: The logical flow from calculated properties to lead optimization.
Conclusion: Integrating Quantum Chemical Insights into Drug Development
This technical guide has provided a comprehensive framework for applying quantum chemical calculations to the study of this compound. By following the detailed protocol, researchers can obtain reliable data on the molecule's geometry, stability, and electronic properties. The true value of these calculations lies in their interpretation and application within a broader drug discovery context. The insights gained from analyzing the HOMO-LUMO gap and the molecular electrostatic potential can guide the rational design of more potent and selective drug candidates. As computational resources become more accessible, the routine use of these methods will continue to be a driving force in the future of pharmaceutical innovation.
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A Technical Guide to the Biological Activity Screening of Thieno[3,2-c]pyridin-4-ylhydrazine Analogs
Introduction: The Thieno[3,2-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a heterocyclic system of significant interest in drug discovery.[1] These structures are recognized as bio-isosteres of purines, allowing them to interact with a wide array of biological targets.[2] The thieno[3,2-c]pyridine core, in particular, has been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] This guide focuses on the hydrazine derivatives of this scaffold, specifically Thieno[3,2-c]pyridin-4-ylhydrazine and its analogs, providing a comprehensive overview of their synthesis and a detailed framework for screening their biological potential.
As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a strategic guide that explains the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to empower your discovery programs.
Part 1: Synthesis of this compound Analogs
The synthesis of the core structure, 4-hydrazinylthieno[3,2-c]pyridine, is a critical first step. A common and effective strategy involves a two-step process: the synthesis of a 4-chloro-thieno[3,2-c]pyridine intermediate, followed by nucleophilic substitution with hydrazine.
Synthesis of 4-Chlorothieno[3,2-c]pyridine
The construction of the thieno[3,2-c]pyridine ring system can be achieved through various synthetic routes.[5] A frequently employed method is the Pictet-Spengler reaction, which involves the condensation of an appropriate ethanamine with an aldehyde or ketone, followed by cyclization.[6]
Synthesis of 4-Hydrazinylthieno[3,2-c]pyridine
The introduction of the hydrazine moiety is typically achieved by reacting the 4-chlorothieno[3,2-c]pyridine intermediate with hydrazine hydrate. This nucleophilic aromatic substitution reaction proceeds readily due to the electron-deficient nature of the pyridine ring.
Experimental Protocol: Synthesis of 4-Hydrazinylthieno[3,2-c]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothieno[3,2-c]pyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-hydrazinylthieno[3,2-c]pyridine.
The synthesis of various analogs can be achieved by starting with appropriately substituted thiophene or pyridine precursors.
Part 2: Anticancer Activity Screening
The thienopyridine scaffold is a known pharmacophore in a number of anticancer agents.[1][7] A primary screen for anticancer activity is essential to identify promising lead compounds. The MTT assay is a widely used, robust, and reliable colorimetric assay for assessing cell viability.[8]
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Rationale for Experimental Choices
-
Choice of Cancer Cell Lines: The selection of cancer cell lines is critical and should be guided by the therapeutic target of interest. For a broad-spectrum screen, a panel of cell lines from different cancer types (e.g., breast, colon, lung) is recommended. The use of well-characterized and authenticated cell lines is paramount for data reproducibility.[9]
-
Incubation Time: The incubation time for the test compound can significantly influence the results. Standard incubation times are 24, 48, and 72 hours.[10] Shorter times may be suitable for fast-growing cell lines or highly cytotoxic compounds, while longer times may be necessary to observe the effects of compounds that act on the cell cycle. Optimization of cell seeding density and incubation time is recommended for each cell line.[9][11]
Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM)[2][7][12][13] |
| Analog 1 | MCF-7 (Breast) | 15.2 |
| Analog 2 | HCT116 (Colon) | 8.9 |
| Analog 3 | A549 (Lung) | 22.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Note: The data presented here are representative examples for illustrative purposes.
Part 3: Antimicrobial Activity Screening
Thienopyridine derivatives have also shown promise as antimicrobial agents.[1][14] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[15]
The Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[16]
Rationale for Experimental Choices
-
Choice of Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.
-
Serial Dilutions: Two-fold serial dilutions are standard practice as they provide a logarithmic concentration gradient, which is effective for determining the MIC over a wide range of concentrations.[17]
-
Incubation Time and Temperature: Incubation conditions are crucial for optimal microbial growth. Typically, bacteria are incubated at 37°C for 18-24 hours, while fungi may require longer incubation at a lower temperature (e.g., 25-30°C for 48 hours).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound analogs in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL)[18][19] | E. coli MIC (µg/mL)[18][19] | C. albicans MIC (µg/mL)[18] |
| Analog 1 | 16 | 64 | 32 |
| Analog 2 | 8 | 32 | 16 |
| Analog 3 | 32 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: The data presented here are representative examples for illustrative purposes.
Part 4: Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thienopyridine derivatives have been reported to inhibit various kinases, such as PI3K and Hsp90, which are implicated in cancer progression.[20][21][22]
The Principle of In Vitro Kinase Assays
In vitro kinase assays measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein) by a specific kinase. The activity of an inhibitor is determined by its ability to block this phosphorylation event.
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7]
Workflow for Hsp90 Inhibition Screening
Caption: Workflow for Hsp90 Inhibition Screening.
The Hsp90 Chaperone Cycle and Inhibition
Caption: PI3K/Akt/mTOR Pathway and Inhibition by Thienopyridine Analogs.
Conclusion
This technical guide provides a robust framework for the synthesis and biological activity screening of this compound analogs. By integrating detailed, validated protocols with the underlying scientific rationale, researchers can confidently and efficiently explore the therapeutic potential of this promising class of compounds. The provided workflows for anticancer, antimicrobial, and enzyme inhibition screening serve as a comprehensive starting point for drug discovery and development programs.
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The Ascendant Scaffold: A Technical Guide to Thieno[3,2-c]pyridin-4-ylhydrazine in Modern Medicinal Chemistry
Abstract
The thieno[3,2-c]pyridine nucleus, a heterocyclic scaffold of significant interest, has consistently demonstrated its versatility in the landscape of drug discovery. Its derivatives have been implicated in a wide array of therapeutic areas, acting as potent modulators of various biological targets. This technical guide provides an in-depth exploration of the thieno[3,2-c]pyridine core, with a specialized focus on the untapped potential of thieno[3,2-c]pyridin-4-ylhydrazine as a pivotal intermediate for the synthesis of novel therapeutic agents. While direct literature on this specific hydrazine derivative is nascent, this document extrapolates from established principles of heterocyclic chemistry and the well-documented bioactivities of the parent scaffold to present a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core structure, propose a viable route to the 4-hydrazinyl derivative, and elucidate its potential in constructing diverse molecular architectures, particularly in the realm of kinase inhibition.
The Thieno[3,2-c]pyridine Core: A Privileged Scaffold
The fusion of a thiophene and a pyridine ring to form the thieno[3,2-c]pyridine system creates a unique electronic and structural motif that has proven to be highly effective in interacting with a range of biological targets.[1] This scaffold can be considered a bioisostere of quinoline and other bicyclic heteroaromatic systems, offering a distinct set of properties for molecular recognition. The thieno[3,2-c]pyridine core has been successfully incorporated into molecules targeting the central nervous system, inflammatory pathways, and proliferative diseases.[1][2] Its derivatives have been investigated as antipsychotic agents, kinase inhibitors, and smoothened (Smo) antagonists in the Hedgehog signaling pathway, underscoring the broad therapeutic applicability of this scaffold.[2][3]
Synthesis of the Thieno[3,2-c]pyridine Backbone and its 4-Hydrazinyl Keystone
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The thieno[3,2-c]pyridine core can be constructed through several established synthetic strategies. For the saturated tetrahydrothieno[3,2-c]pyridine system, the Pictet-Spengler reaction is a powerful tool.[4][5][6] Aromatization can then lead to the fully unsaturated core.
A plausible and efficient route to the thieno[3,2-c]pyridine core often starts from readily available thiophene derivatives. One of the most versatile methods for the construction of substituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[7][8]
Proposed Synthesis of 4-Chlorothieno[3,2-c]pyridine
A key intermediate for the introduction of a hydrazine moiety at the 4-position is the corresponding 4-chloro derivative. The synthesis of 4-chlorothieno[3,2-c]pyridine can be envisioned starting from a suitable thieno[3,2-c]pyridin-4-one precursor.
Protocol 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine
Materials:
-
Thieno[3,2-c]pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of thieno[3,2-c]pyridin-4-one (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of anhydrous DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chlorothieno[3,2-c]pyridine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of this compound: A Gateway to Novel Derivatives
With the 4-chloro derivative in hand, the introduction of the hydrazine moiety can be achieved through nucleophilic aromatic substitution. This reaction is analogous to the well-established synthesis of other hydrazinopyridines.[9][10][11]
Protocol 2: Synthesis of this compound
Materials:
-
4-Chlorothieno[3,2-c]pyridine
-
Hydrazine hydrate (excess)
-
Ethanol or another suitable high-boiling solvent
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
The Hydrazine Moiety: A Versatile Handle for Molecular Elaboration
The true potential of this compound lies in the rich chemistry of the hydrazine functional group.[12] This moiety serves as a versatile nucleophile and a precursor to a variety of important heterocyclic systems through condensation and cyclization reactions. This opens up a vast chemical space for the generation of diverse compound libraries for high-throughput screening.
Caption: Synthetic utility of the this compound scaffold.
Medicinal Chemistry Applications of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core has been successfully exploited in the development of a variety of therapeutic agents. The following sections highlight some of the key applications.
Kinase Inhibitors
A significant area of application for thieno[3,2-c]pyridine derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[13][14] The scaffold serves as an excellent ATP-competitive hinge-binding motif.
| Derivative Class | Target Kinase(s) | Therapeutic Area | Reference |
| 4-Anilino-thieno[3,2-c]pyridines | VEGFR, PDGFR, Aurora Kinases | Oncology | Patent EP2373662A2 |
| 7-Substituted-thieno[3,2-c]pyridines | Haspin, CDKLs | Oncology | [13] |
| Thieno[3,2-b]pyridine amides | mGluR5 (as allosteric modulators) | Neurological Disorders | [15] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | PDE4 | Inflammatory Diseases | [16] |
Antipsychotic Agents
Derivatives of thieno[3,2-c]pyridine have been investigated for their potential as antipsychotic drugs. Specifically, 4-(piperazin-1-yl)thieno[3,2-c]pyridine derivatives have shown significant activity in preclinical models of psychosis.[2] These compounds exhibit high affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weaker interactions at the dopamine D₂ receptor, suggesting a potential for atypical antipsychotic activity with a favorable side-effect profile.[2]
Smoothened (SMO) Antagonists
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway. Novel tetrahydrothieno[3,2-c]pyridine derivatives have been identified as potent SMO antagonists, demonstrating the utility of this scaffold in targeting developmental signaling pathways for cancer therapy.[3]
Caption: Inhibition of the Hedgehog signaling pathway by thieno[3,2-c]pyridine derivatives.
Case Study: Hypothetical Design of Novel Kinase Inhibitors
Leveraging the synthetic versatility of this compound, we can propose a straightforward route to novel heterocyclic systems with potential as kinase inhibitors. The formation of a pyrazole ring fused to the pyridine is a common strategy in kinase inhibitor design.
Protocol 3: Hypothetical Synthesis of a Pyrazolo[4,3-c]thieno[2,3-e]pyridine Library
Materials:
-
This compound
-
A library of substituted β-ketoesters
-
Acetic acid (catalytic amount)
-
Ethanol
-
Dowtherm A or other high-boiling solvent
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a substituted β-ketoester (1.05 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone intermediate.
-
-
Cyclization to Pyrazole:
-
To the crude hydrazone, add a high-boiling solvent such as Dowtherm A.
-
Heat the reaction mixture to a high temperature (e.g., 200-250 °C) for 2-4 hours to effect cyclization.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the resulting pyrazolo[4,3-c]thieno[2,3-e]pyridine derivative by column chromatography or recrystallization.
-
This synthetic route would provide access to a library of novel compounds for screening against a panel of kinases.
Future Perspectives
The this compound scaffold, while currently underexplored, represents a promising starting point for the development of next-generation therapeutics. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of derivatives of this scaffold, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. The exploration of its utility in constructing novel polycyclic systems through multicomponent reactions could also yield compounds with unique pharmacological profiles. As our understanding of the biological roles of various signaling pathways expands, so too will the opportunities for innovative scaffolds like this compound to make a significant impact on human health.
References
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Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965. [Link]
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Chambers, M. S., Baker, R., Billington, D. C., Knight, R. L., Middlemiss, D. N., & Pons, J. E. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry, 32(6), 1147–1156. [Link]
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Otrubova, K., Yoon, J., Utepbergenov, D., St-Gallay, S. A., Zaytsev, A. V., Haworth, I. S., ... & Schonbrunn, E. (2020). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 191, 112154. [Link]
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Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A.-M. S., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 114, 105091. [Link]
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Renz, M., & Ermert, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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D'Agostino, M., & Iacono, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 883. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Damasy, A. K. (2021). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335–1346. [Link]
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Placeres, A. J., & Padron, J. I. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydroisoquinolines and tetrahydro-β-carbolines. Arkivoc, 2005(12), 98-153. [Link]
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ResearchGate. (2018). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. [Link]
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Bakulina, O. V., Glushkov, V. A., & Moshkin, V. S. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 1686–1694. [Link]
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Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]
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Li, X., Wang, Y., Zhang, Y., Li, P., Zhang, J., Li, Z., ... & Liu, Z. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3, 2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry, 71(25), 9579–9589. [Link]
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Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). Molecules, 28(14), 5373. [Link]
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2021). Scientific Reports, 11(1), 1-14. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega, 6(10), 6937-6949. [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2025). ACS Medicinal Chemistry Letters, 16(5), 835-841. [Link]
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Chem-Impex. (n.d.). Thieno[3,2-c]pyridine. [Link]
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Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024). European Journal of Medicinal Chemistry, 262, 115895. [Link]
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An In-depth Technical Guide to the Reaction Mechanism of Thieno[3,2-c]pyridin-4-ylhydrazine Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the synthetic pathway and reaction mechanism for producing Thieno[3,2-c]pyridin-4-ylhydrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect a strategic, multi-step synthesis that begins with the construction of the core thieno[3,2-c]pyridine framework, proceeds through a critical chlorination step, and culminates in a nucleophilic aromatic substitution to introduce the hydrazinyl moiety. This guide emphasizes the mechanistic underpinnings of each transformation, offering field-proven insights into the rationale behind procedural choices and providing detailed, actionable protocols for laboratory application.
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates the thieno[3,2-c]pyridine bicyclic heterocycle, a privileged structure in drug discovery. This scaffold is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its derivatives have been explored for applications in oncology, neurology, and as cardiovascular agents. The introduction of a hydrazine group at the 4-position opens up a rich field for further derivatization, allowing for the synthesis of novel compounds with potential as enzyme inhibitors, receptor modulators, or as building blocks for more complex molecular architectures. Understanding the intricacies of its synthesis is therefore paramount for researchers aiming to explore the chemical space around this valuable core.
Strategic Synthesis Overview
The synthesis of this compound is most effectively approached through a three-stage process. This strategy is designed for efficiency and control, allowing for the isolation and characterization of key intermediates.
In-Depth Mechanistic Analysis
Stage 1: Construction of the Thieno[3,2-c]pyridin-4-one Core via the Gewald Reaction
The Gewald reaction is a powerful and convergent method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4] By carefully selecting the starting materials, this reaction can be adapted to construct the thieno[3,2-c]pyridin-4-one core. The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
The mechanism commences with a Knoevenagel condensation between the ketone and the α-cyanoester, which is catalyzed by a base (e.g., a secondary amine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The exact mechanism of sulfur addition is still a subject of some discussion, but it is postulated to form a sulfur-containing intermediate that then undergoes cyclization and tautomerization to yield the 2-aminothiophene product.[2]
Stage 2: Chlorination of the 4-Oxo Position
To facilitate the introduction of the hydrazine moiety, the carbonyl group at the 4-position of the thieno[3,2-c]pyridin-4-one must be converted into a good leaving group. Chlorination is a common and effective strategy. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of oxalyl chloride and DMF (Vilsmeier-Haack reagent) can be employed for this transformation.[5]
The mechanism of chlorination with POCl₃ involves the initial activation of the carbonyl oxygen by phosphorus, making the carbonyl carbon highly electrophilic. A chloride ion then attacks this carbon, leading to the formation of a chloro-substituted intermediate, which subsequently eliminates to give the 4-chlorothieno[3,2-c]pyridine.
Stage 3: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine
The final and most critical step is the displacement of the chloro group with hydrazine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7][8][9] The thieno[3,2-c]pyridine ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which facilitates nucleophilic attack.
The SNAr mechanism is a two-step addition-elimination process:
-
Addition of the Nucleophile: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbon atom bearing the chlorine. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final product, this compound.
The electron-withdrawing nature of the pyridine nitrogen is crucial for this reaction to proceed efficiently.[7][10]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substitution patterns of the starting materials.
Protocol 1: Synthesis of Thieno[3,2-c]pyridin-4-one (General Procedure)
-
To a solution of the appropriate ketone (1.0 eq) and active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a secondary amine (e.g., morpholine or piperidine).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Chlorothieno[3,2-c]pyridine
-
In a round-bottom flask, place the Thieno[3,2-c]pyridin-4-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq) in excess.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve 4-Chlorothieno[3,2-c]pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Add hydrazine hydrate (5.0 - 10.0 eq) in excess.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) |
| 1 | Ketone, Active Methylene Nitrile, Sulfur | Thieno[3,2-c]pyridin-4-one | 60-85 |
| 2 | Thieno[3,2-c]pyridin-4-one, POCl₃ | 4-Chlorothieno[3,2-c]pyridine | 70-90 |
| 3 | 4-Chlorothieno[3,2-c]pyridine, Hydrazine Hydrate | This compound | 55-80 |
Conclusion
The synthesis of this compound is a well-defined process that leverages fundamental reactions in heterocyclic chemistry. A thorough understanding of the Gewald reaction for the construction of the thiophene ring and the Nucleophilic Aromatic Substitution for the introduction of the hydrazine functionality is essential for the successful execution of this synthesis. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently produce this valuable compound and its derivatives for further investigation in drug discovery and development programs.
References
- Ekar, J., & Kranjc, K. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. [Source not further specified].
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. [Link]
-
One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2016). RSC Advances. [Link]
-
(PDF) ChemInform Abstract: One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. (2016). ResearchGate. [Link]
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.). [Source not further specified].
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
One pot synthesis of various N-aminothieno[3,2-c]pyridin-4-ones 6 a. (n.d.). ResearchGate. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
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A Technical Guide to the Preliminary In Vitro Evaluation of Thieno[3,2-c]pyridin-4-ylhydrazine
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its fusion of a thiophene and a pyridine ring creates a bioisostere of purines, allowing it to interact with a wide range of biological targets.[3][4] The incorporation of a hydrazine moiety introduces a versatile functional group known for its role in a variety of bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8] This guide outlines a comprehensive, tiered strategy for the preliminary in vitro evaluation of the novel compound Thieno[3,2-c]pyridin-4-ylhydrazine, providing a robust framework for elucidating its potential therapeutic value. The narrative emphasizes the causal logic behind experimental choices, detailed protocols for execution, and a decision-making framework for subsequent studies.
Introduction: Rationale and Strategic Overview
The convergence of the thienopyridine core and a hydrazine functional group in this compound presents a compelling case for biological investigation. Thienopyridine derivatives have demonstrated a wide spectrum of activities, including antiplatelet, anticancer, and anti-inflammatory effects.[1][2][9][10] Specifically, they are known to act as inhibitors of P2Y12 receptors and protein kinases.[11][12][13] The hydrazine group is a key pharmacophore in drugs like isoniazid and isocarboxazid and serves as a versatile synthon for creating more complex heterocyclic systems with a broad range of biological activities.[5][6]
This evaluation strategy is therefore designed to cast a wide, yet logical, net. It begins with foundational cytotoxicity screening to establish a basic safety and activity profile. Based on these initial findings, the investigation progresses to hypothesis-driven assays targeting enzyme families, such as protein kinases, that are historically modulated by the thienopyridine scaffold. Further characterization can then be pursued to elucidate the mechanism of action.
subgraph "cluster_0" { label="Phase 1: Foundational Screening"; bgcolor="#F1F3F4"; Compound [label="this compound\n(Purity & Stability Assessment)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Tier 1: Cytotoxicity Screening\n(e.g., MTT Assay on Cancer & Normal Cell Lines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Tier 1: Antimicrobial Screening\n(e.g., Agar Diffusion Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Phase 2: Hypothesis-Driven Assays"; bgcolor="#F1F3F4"; Kinase [label="Tier 2: Target-Based Assay\n(e.g., In Vitro Kinase Inhibition Panel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Phase 3: Mechanistic Elucidation"; bgcolor="#F1F3F4"; MOA [label="Tier 3: Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_3" { label="Decision Points"; bgcolor="#FFFFFF"; Decision1 [label="Significant Cytotoxicity?", shape=diamond, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Decision2 [label="Potent Kinase Inhibition?", shape=diamond, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; }
Compound -> Cytotoxicity; Compound -> Antimicrobial; Cytotoxicity -> Decision1; Decision1 -> Kinase [label="Yes, with selectivity"]; Kinase -> Decision2; Decision2 -> MOA [label="Yes"]; }
Figure 1: Tiered In Vitro Evaluation Workflow.
Foundational Screening: Assessing General Bioactivity
The initial phase aims to determine if the compound exhibits broad biological activity at appreciable concentrations. This is a critical filtering step to justify more resource-intensive, target-specific assays.
Tier 1A: Cytotoxicity Evaluation
Causality: A cytotoxicity assay is the cornerstone of preliminary screening.[14][15] It establishes the concentration range at which the compound affects cell viability, providing a therapeutic index when comparing cancer and non-cancerous cell lines.[14][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of living cells, which is a reliable indicator of cell viability.[16][17]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous control cell line (e.g., NHDF normal human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[19]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[17][18]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18][21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) |
| Human Lung Cancer (A549) | This compound | 48 | 15.2 | 6.58 |
| Human Breast Cancer (MCF-7) | This compound | 48 | 21.8 | 4.59 |
| Normal Human Dermal Fibroblasts (NHDF) | This compound | 48 | >100 | - |
| Note: Data are hypothetical for illustrative purposes. The Selectivity Index is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A value >2 is generally considered significant.[14] |
Tier 1B: Preliminary Antimicrobial Screening
Causality: The heterocyclic nature of the thienopyridine scaffold is present in many antimicrobial agents.[22] A simple and cost-effective agar diffusion assay can provide a qualitative assessment of antibacterial or antifungal activity, guiding a potential line of investigation.[23]
-
Prepare Inoculum: Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a suitable broth to a McFarland turbidity standard of 0.5.
-
Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of Mueller-Hinton agar plates to create a lawn.[23]
-
Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound at a high concentration (e.g., 1 mg/mL) onto a disk. Use a solvent-only disk as a negative control and a disk with a known antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters.[23] A significant zone indicates potential antimicrobial activity.
Hypothesis-Driven Assays: Targeting Protein Kinases
Causality: If the compound shows selective cytotoxicity against cancer cell lines, the next logical step is to investigate its effect on common cancer-related targets. The thienopyridine scaffold is a well-established "hinge-binding" motif found in numerous protein kinase inhibitors.[4][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[24] An in vitro kinase assay can directly measure the compound's ability to inhibit the enzymatic activity of one or more kinases.
Compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; Substrate [label="Substrate Protein", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; ADP [label="ADP", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; PhosphoSubstrate [label="Phosphorylated\nSubstrate Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., Proliferation, Survival)", fillcolor="#F1F3F4"];
Compound -> Kinase [label=" Inhibition", fontcolor="#EA4335", color="#EA4335", style=bold, arrowhead=tee]; ATP -> Kinase; Substrate -> Kinase; Kinase -> ADP; Kinase -> PhosphoSubstrate; PhosphoSubstrate -> Downstream; }
Figure 2: Mechanism of Action for a Kinase Inhibitor.
This protocol outlines the principle of a generic, luminescence-based kinase assay that quantifies ADP production, a direct product of kinase activity.[24]
-
Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture. This typically includes the recombinant target kinase (e.g., SRC, EGFR, BRAF), its specific substrate peptide, and kinase buffer.[25][26]
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.01 µM to 50 µM). Include a "no inhibitor" control for 0% inhibition and a "no enzyme" control for background.
-
Initiate Reaction: Start the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine inhibitor potency. Incubate at room temperature for a specified period (e.g., 60 minutes).[25]
-
Detect ADP Production:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent, which contains enzymes that convert the generated ADP back into ATP, ultimately driving a luciferase reaction.
-
-
Measure Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting percent inhibition versus compound concentration.
Conclusion and Future Directions
This technical guide provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. The workflow is designed to efficiently screen for general bioactivity and then pivot to hypothesis-driven, target-specific assays based on the known pharmacology of its core scaffolds.
Positive results, such as selective cytotoxicity and potent kinase inhibition, would strongly warrant further investigation. Subsequent steps would include:
-
Broader Screening: Testing against a larger panel of cancer cell lines and kinases to establish a comprehensive activity profile.
-
Mechanistic Assays: If kinase inhibition is confirmed, downstream assays such as Western blotting for phosphorylated substrates, cell cycle analysis, and apoptosis assays would be critical to confirm the on-target effect in a cellular context.
-
Lead Optimization: Initiating a medicinal chemistry program to explore structure-activity relationships (SAR) by synthesizing and testing analogs to improve potency, selectivity, and drug-like properties.
This systematic evaluation framework ensures a thorough and scientifically rigorous preliminary assessment, paving the way for the potential development of a novel therapeutic candidate.
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Structural Elucidation of Thieno[3,2-c]pyridin-4-ylhydrazine Reaction Products: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of several blockbuster antithrombotic agents.[1][2][3] While isomers like thieno[2,3-b]pyridine (found in Clopidogrel and Prasugrel) are well-known, the thieno[3,2-c]pyridine system offers a distinct and versatile platform for the development of novel therapeutics.[3][4] At the heart of its synthetic utility lies thieno[3,2-c]pyridin-4-ylhydrazine, a potent nucleophile and a gateway to a diverse array of fused heterocyclic systems.
This guide provides an in-depth, experience-driven approach to the structural elucidation of products derived from this compound. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and self-validating workflow for researchers navigating the complexities of heterocyclic chemistry.
The Synthetic Landscape: Predicting Reaction Pathways
This compound's reactivity is dominated by its hydrazine moiety (-NHNH₂). This functional group serves as a powerful bidentate nucleophile, predisposing it to condensation and subsequent cyclization reactions. Understanding these primary pathways is the first step in predicting the structures of potential products.
The most common reaction is the condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.[5][6][7][8] This reaction is often just the initial step. The resulting hydrazone is a versatile intermediate primed for intramolecular cyclization, leading to stable, fused aromatic systems. Key transformations include:
-
Pyrazole Formation: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls is a classic and reliable method for constructing pyrazole rings.[9][10][11]
-
Fused Triazole Formation: Intramolecular cyclization of acyl-hydrazones or reaction with reagents like orthoesters can lead to the formation of a fused triazolo ring, resulting in a triazolothienopyridine system.[12]
These pathways are not merely theoretical; they represent the logical progression of reactivity that a seasoned chemist anticipates. This predictive power is crucial for designing an efficient elucidation strategy.
Caption: Common reaction pathways of this compound.
The Elucidation Workflow: A Self-Validating System
The definitive identification of a novel compound is not achieved by a single technique but by the convergence of evidence from multiple, complementary analytical methods. Our workflow is designed as a self-validating loop where each result informs the next experiment, progressively refining and confirming the structural hypothesis.
The process begins with establishing the molecular formula and then systematically mapping the molecular framework.
Caption: Systematic workflow for structural elucidation.
Core Techniques: From Hypothesis to Certainty
As a senior scientist, the choice of technique is dictated by the specific question at hand. We don't just collect data; we interrogate the molecule.
Mass Spectrometry (MS): The First Gatekeeper
The initial goal is to determine the molecular weight and, ideally, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for novel compounds as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[13][14][15]
-
Expertise in Action: When reacting this compound with a diketone, a simple hydrazone formation would result in the loss of one water molecule. However, if HRMS reveals a mass corresponding to the loss of two water molecules, it provides strong evidence for a successful cyclocondensation reaction to form the pyrazole ring. This initial data point immediately validates the predicted reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for delineating the precise structure of organic molecules in solution.[16][17][18] For complex heterocyclic systems, a full suite of 1D and 2D experiments is essential.
-
¹H NMR: Provides the initial map of proton environments. For a thieno[3,2-c]pyridine derivative, one would expect to see characteristic signals for the thiophene and pyridine ring protons. The appearance of a new, distinct aromatic or aliphatic proton signal can indicate the formation of the new heterocyclic ring.
-
¹³C NMR: Complements the proton data by revealing the carbon skeleton. The number of signals confirms the number of unique carbon atoms, which should match the proposed structure.[13][14]
-
2D NMR (COSY, HSQC, HMBC): This is where ambiguity is eliminated.
-
Causality behind the choice: We use HSQC to definitively link each proton to its directly attached carbon. This is a crucial step for assigning the signals from the ¹H and ¹³C spectra. Following this, HMBC becomes the cornerstone for proving connectivity across multiple bonds. It allows us to "see" correlations between a proton and carbons that are 2 or 3 bonds away. For instance, an HMBC correlation between a proton on the thienopyridine core and a carbon in the newly formed pyrazole ring provides irrefutable proof of the cyclization and its specific regiochemistry.
-
| Technique | Purpose | Application to Thienopyridine Elucidation |
| HRMS | Determine exact mass & molecular formula | Confirms whether a condensation or cyclocondensation occurred. |
| ¹H NMR | Map proton environments & neighbors | Identifies protons on the core scaffold and the new ring system. |
| ¹³C NMR | Map the carbon skeleton | Confirms the total number of carbons and their chemical environment. |
| HSQC | Correlate protons to attached carbons | Unambiguously assigns ¹H and ¹³C signals to specific C-H units. |
| HMBC | Correlate protons to distant carbons | Proves the connectivity between different parts of the molecule, confirming regiochemistry. |
| FT-IR | Identify key functional groups | Confirms disappearance of N-H (hydrazine) and appearance of C=N (hydrazone) or new ring vibrations.[13][14][15] |
| X-Ray | Determine 3D structure in solid-state | Provides absolute structural proof, including bond lengths and angles, if a suitable crystal can be grown.[19][20] |
X-ray Crystallography: The Ultimate Confirmation
When a reaction can yield multiple isomers or when the stereochemistry is , a single-crystal X-ray diffraction study provides the definitive answer.[19][20] It is the gold standard, offering an unambiguous 3D rendering of the molecule's structure in the solid state. While obtaining a publication-quality crystal can be a bottleneck, the certainty it provides is unparalleled.
Experimental Protocols: Ensuring Data Integrity
The quality of the final elucidation is entirely dependent on the quality of the initial data. The following protocols are designed to be robust and reproducible.
Protocol 1: Synthesis of a Representative Thieno[3,2-c]pyridin-4-ylhydrazone
This protocol describes the reaction of this compound with an aldehyde to form the corresponding hydrazone, a common first step in more complex syntheses.[5][21]
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol (10 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add the corresponding aldehyde (1.05 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[21]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure hydrazone.
-
Characterization: Proceed with MS, NMR, and IR analysis to confirm the structure.
Protocol 2: Sample Preparation for Comprehensive NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry sample directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for heterocyclic compounds due to its high solubilizing power.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution.
-
Referencing: The solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) will be used for chemical shift referencing. Ensure the spectrometer is correctly calibrated.
-
Acquisition: Acquire a standard ¹H spectrum first. Based on the quality and complexity, proceed to acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. Ensure sufficient scans are acquired for good signal-to-noise, especially for ¹³C and HMBC experiments.
By adhering to this rigorous, multi-faceted approach, researchers can confidently and accurately elucidate the structures of novel compounds derived from this compound, paving the way for the development of next-generation therapeutics.
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Exploring the Chemical Space of Thieno[3,2-c]pyridin-4-ylhydrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thieno[3,2-c]pyridine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutics. This guide delves into the chemical space of a specific, yet underexplored, class of derivatives: Thieno[3,2-c]pyridin-4-ylhydrazines. While direct literature on this exact scaffold is nascent, this document, grounded in established chemical principles and analogous structures, aims to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation. We will explore plausible synthetic routes, predict the reactivity of the core, and extrapolate potential biological activities, offering a roadmap for the rational design and synthesis of new chemical entities with therapeutic promise.
The Thieno[3,2-c]pyridine Core: A Structural and Electronic Overview
The thieno[3,2-c]pyridine heterocycle is a fused ring system where a thiophene ring is annulated to a pyridine ring. This fusion results in a unique electronic architecture that is critical to its chemical reactivity and biological interactions. The lone pair of electrons on the sulfur atom in the thiophene ring contributes to the aromaticity of the system, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity.
The introduction of a hydrazine moiety at the C4-position of the pyridine ring dramatically alters the electronic landscape. The -NHNH2 group is a strong electron-donating group and a versatile nucleophile, opening up a plethora of possibilities for further chemical modifications and interactions with biological macromolecules.
Navigating the Synthetic Landscape: Pathways to the Core Scaffold
The synthesis of the Thieno[3,2-c]pyridin-4-ylhydrazine core is not explicitly detailed in publicly available literature. However, by leveraging established methodologies for the synthesis of related thienopyridines and the chemical reactivity of chloro-pyridines, a robust synthetic strategy can be proposed.
Synthesis of the Key Intermediate: 4-Chloro-thieno[3,2-c]pyridine
A critical precursor for the introduction of the hydrazine moiety is the corresponding 4-chloro derivative. A plausible synthetic route, adapted from patent literature, begins with the construction of the thieno[3,2-c]pyridin-4-one scaffold.[1]
Experimental Protocol: Synthesis of 3-Bromo-5H-thieno[3,2-c]pyridin-4-one
-
Starting Material: 3-Bromo-thiophene.
-
Reaction Sequence: A multi-step sequence involving acylation, cyclization, and other standard transformations can be employed to construct the thieno[3,2-c]pyridin-4-one ring system.
-
Chlorination: The resulting 3-bromo-5H-thieno[3,2-c]pyridin-4-one can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3-bromo-4-chloro-thieno[3,2-c]pyridine.[1]
A stirred mixture of 3-bromo-5H-thieno[3,2-c]pyridine-4-one and phosphorus oxychloride is heated to reflux for several hours.[1] Upon cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with water and neutralized to afford the crude 3-bromo-4-chloro-thieno[3,2-c]pyridine, which can be purified by chromatography.
Introduction of the Hydrazine Moiety: A Nucleophilic Substitution Approach
The chlorine atom at the 4-position of the thieno[3,2-c]pyridine ring is susceptible to nucleophilic aromatic substitution. This provides a direct route to the desired hydrazine derivative.
Experimental Protocol: Synthesis of 4-Hydrazinyl-thieno[3,2-c]pyridine
-
Reactants: 4-Chloro-thieno[3,2-c]pyridine and hydrazine hydrate.
-
Solvent: A suitable high-boiling point solvent such as ethanol, n-butanol, or dioxane.
-
Procedure: A solution of 4-chloro-thieno[3,2-c]pyridine in the chosen solvent is treated with an excess of hydrazine hydrate. The reaction mixture is heated to reflux for a period of time, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is isolated and purified. The reaction of 4-chloroquinazolines with hydrazine hydrate often requires elevated temperatures, sometimes in a sealed tube, to drive the reaction to completion.[2]
Caption: Proposed synthetic workflow for this compound.
Exploring the Chemical Space: Derivatization of the Hydrazine Moiety
The true potential of the this compound core lies in its capacity for diverse chemical modifications. The terminal amino group of the hydrazine is a potent nucleophile, enabling a wide array of derivatization reactions to explore the chemical space and optimize for biological activity.
Formation of Hydrazones: A Gateway to Bioactivity
The reaction of the hydrazine with various aldehydes and ketones yields a diverse library of hydrazone derivatives. This class of compounds is well-represented in medicinal chemistry with a broad spectrum of biological activities.
Experimental Protocol: General Synthesis of Thieno[3,2-c]pyridin-4-ylhydrazones
-
Reactants: this compound and a selected aldehyde or ketone.
-
Solvent: Typically ethanol or methanol.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.
-
Procedure: The hydrazine and the carbonyl compound are dissolved in the solvent, and the catalyst is added. The mixture is stirred at room temperature or gently heated until the reaction is complete. The resulting hydrazone often precipitates from the solution and can be collected by filtration.
Caption: Key derivatization pathways for the this compound core.
Acylation and Sulfonylation Reactions
The hydrazine moiety can be readily acylated or sulfonylated to produce stable acylhydrazides and sulfonylhydrazides, respectively. These modifications can significantly impact the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like properties.
Predicted Biological Activities and Therapeutic Potential
While direct biological data for this compound derivatives is scarce, the known activities of structurally related thienopyridines and hydrazone-containing compounds provide a strong basis for predicting their therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thienopyridine derivatives. For instance, derivatives of the isomeric thieno[2,3-c]pyridine have shown potent inhibitory activity against various cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO).[3][4] The proposed mechanism of action for some of these compounds involves the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival.[3][4]
The introduction of a hydrazone moiety can further enhance anticancer activity. Hydrazone derivatives of other heterocyclic systems have demonstrated significant cytotoxicity against various cancer cell lines.[5]
| Compound Class | Cancer Cell Lines | Observed Activity | Reference |
| Thieno[2,3-c]pyridine Derivatives | MCF7, T47D, HSC3, RKO | Potent inhibition, G2 phase arrest | [3][4] |
| Thieno[2,3-b]pyridine Derivatives | HepG-2, MCF-7 | Potent antitumor activity | [6] |
| Hydrazide-based compounds | Various human cancer cell lines | Sub-micromolar IC50 values | [5] |
Other Potential Therapeutic Areas
The thienopyridine scaffold is also a key component in drugs targeting other diseases:
-
Potassium Channel Inhibitors: Certain thieno[3,2-c]pyridine compounds have been investigated as potassium channel inhibitors, with potential applications in treating cancer, arrhythmias, and autoimmune diseases.[1]
-
Antimicrobial and Antimalarial Agents: Hydrazine and hydrazone derivatives of various heterocyclic systems have been reported to possess significant antimicrobial and antimalarial activities.[7]
-
Anticonvulsant Activity: Hydrazone-containing compounds have been explored as potential anticonvulsant agents.[8]
Future Directions and Conclusion
The chemical space surrounding this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a rational and experimentally feasible approach to the synthesis and derivatization of this promising scaffold. The predicted biological activities, particularly in the realm of oncology, warrant further investigation.
As a Senior Application Scientist, I strongly encourage the exploration of this chemical space. The synthesis of a focused library of hydrazone and acylhydrazide derivatives, followed by screening against a panel of cancer cell lines and relevant kinases, would be a logical and promising next step. The insights gained from such studies could pave the way for the development of a new generation of thienopyridine-based therapeutics. The versatility of the hydrazine moiety, combined with the privileged nature of the thieno[3,2-c]pyridine core, presents a compelling opportunity for innovation in drug discovery.
References
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. [Link]
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El-Sayed, N. F., et al. (2020). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐b]pyridine: Part 2. Journal of Heterocyclic Chemistry, 57(2). [Link]
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Al-Otaibi, A. M., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5183. [Link]
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PubMed, [Link]
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Chen, L., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 575-586. [Link]
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Sahu, P. K., et al. (2016). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. [Link]
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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Sahu, P. K., et al. (2016). ChemInform Abstract: One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. ResearchGate. [Link]
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Grunewald, G. L., et al. (2005). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 48(23), 7243–7254. [Link]
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Al-Zaydi, K. M. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(6), 6241–6253. [Link]
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A Strategic Analysis of the Thieno[3,2-c]pyridine Patent Landscape: From Antiplatelet Therapy to Emerging Opportunities
Executive Summary: The thieno[3,2-c]pyridine scaffold is a cornerstone of modern antithrombotic therapy, primarily due to blockbuster drugs like clopidogrel and prasugrel, which irreversibly inhibit the P2Y12 receptor. A comprehensive analysis of the patent landscape reveals a mature yet evolving field. While the core therapeutic space of platelet aggregation inhibition is heavily patented by major pharmaceutical players, strategic opportunities are emerging. This guide dissects the patenting trends, identifies key assignees, maps the therapeutic applications, and illuminates "white space" areas for future innovation. The analysis indicates a growing interest in expanding the therapeutic utility of this scaffold beyond cardiovascular diseases into oncology, inflammatory conditions, and autoimmune disorders, signaling a new direction for research and development.
Introduction to the Thieno[3,2-c]pyridine Core
The thieno[3,2-c]pyridine nucleus is a bicyclic heterocyclic compound that has proven to be a remarkably privileged scaffold in medicinal chemistry. Its structural rigidity and specific electronic properties make it an ideal framework for designing targeted therapeutic agents. The most prominent members of this class are the antiplatelet prodrugs clopidogrel and prasugrel, which have become standard-of-care in preventing thrombotic events such as myocardial infarction and stroke.[1][2][3] These agents function by being metabolized into an active form that covalently binds to and irreversibly inhibits the P2Y12 receptor on platelets, a key mediator in the process of platelet activation and aggregation.[2][4][5] The clinical and commercial success of these drugs has spurred extensive patenting activity, creating a dense and complex intellectual property landscape.
The Imperative of Patent Landscape Analysis in Drug Discovery
For researchers and drug development professionals, navigating the patent landscape is not merely a legal formality but a critical strategic tool. A thorough analysis provides actionable intelligence to:
-
De-risk R&D Investment: By identifying areas with existing patent protection, organizations can avoid costly infringement litigation and direct resources toward novel chemical space.
-
Identify 'White Space' Opportunities: The analysis reveals underexplored areas, such as novel derivatives, new therapeutic indications, or innovative formulations, which can become valuable intellectual property.
-
Benchmark Against Competitors: Understanding the patent strategies of key players offers insights into their R&D direction, strengths, and potential future products.
-
Inform Licensing and Collaboration: A clear map of the IP landscape is essential for identifying potential partners or in-licensing opportunities to bolster a development pipeline.
Methodology: A Systematic Approach to Patent Landscape Analysis
A robust and defensible patent landscape analysis requires a systematic, multi-step process. The causality behind this workflow is to first cast a wide net to capture all relevant documents and then progressively refine the dataset to extract meaningful insights.
Experimental Protocol: Patent Search and Analysis
-
Database Selection: Utilize a combination of publicly available (e.g., Google Patents, USPTO, Espacenet) and commercial patent databases to ensure comprehensive coverage.
-
Keyword and Classification Strategy:
-
Core Structure Search: Employ chemical structure and substructure searches for the "thieno[3,2-c]pyridine" core.
-
Keyword Search: Use a combination of keywords such as "thienopyridine," "P2Y12 inhibitor," "antiplatelet," and the names of known compounds (e.g., "clopidogrel," "prasugrel," "ticlopidine").[6]
-
Patent Classification: Filter results using relevant Cooperative Patent Classification (CPC) and International Patent Classification (IPC) codes (e.g., C07D495/04, A61K31/4365, A61P7/02).[7]
-
-
Data Filtering and Normalization:
-
Remove duplicate patent families.
-
Normalize assignee names to account for variations and corporate mergers (e.g., Sanofi, Bristol-Myers Squibb, Eli Lilly, Daiichi Sankyo).
-
Manually review a subset of patents to ensure the search strategy is capturing relevant documents and excluding noise.
-
-
Data Analysis and Visualization:
-
Analyze patent filing dates to identify trends over time.
-
Categorize patents by therapeutic area based on the claims and description.
-
Group patents by assignee to identify the top players in the field.
-
Map the geographical distribution of patent filings.
-
Key Findings from the Thieno[3,2-c]pyridine Patent Landscape
Dominance of Antiplatelet Therapy
The landscape is overwhelmingly dominated by patents related to the inhibition of platelet aggregation via the P2Y12 receptor. This is a direct result of the clinical success of clopidogrel and its successor, prasugrel.[2][3] The initial wave of patents, filed by companies like Sanofi and Bristol-Myers Squibb, covered the composition of matter for these foundational compounds.[8][9][10] Subsequent patenting activity has focused on:
-
New Salts and Polymorphs: Efforts to improve stability, bioavailability, and manufacturing processes (e.g., clopidogrel bisulfate, prasugrel hydrochloride).[10][11][12]
-
Formulations: Novel tablet formulations and combination therapies, often with aspirin.[13][14]
-
Methods of Use: Expanding indications or optimizing dosing regimens for specific patient populations.
Major Assignees and Their Strategic Focus
The intellectual property in this space is concentrated among a few key pharmaceutical giants. Their patent portfolios reflect a long-term strategic investment in cardiovascular disease.
| Rank | Assignee (Normalized) | Primary Focus in Thieno[3,2-c]pyridines | Representative Drug(s) |
| 1 | Sanofi | Foundational composition of matter, formulations, new indications | Clopidogrel (Plavix) |
| 2 | Bristol-Myers Squibb | Co-development and marketing of Clopidogrel | Clopidogrel (Plavix) |
| 3 | Daiichi Sankyo Company | Second-generation compounds with improved metabolic activation | Prasugrel (Effient) |
| 4 | Eli Lilly and Company | Co-development and marketing of Prasugrel | Prasugrel (Effient) |
| 5 | Apotex Inc. | Generic formulations and methods of synthesis | Generic Clopidogrel |
This table is a representative summary based on publicly available patent data and may not be exhaustive.
Emerging Therapeutic Applications: The Next Frontier
While the antiplatelet market is mature, a significant and growing number of patents indicate a strategic pivot towards new therapeutic areas. This diversification represents the most fertile ground for future innovation. Analysis of recent patent filings reveals a clear trend of exploring the thieno[3,2-c]pyridine scaffold for its utility in a range of non-cardiovascular diseases.
| Therapeutic Area | Mechanism of Action / Target (if specified) | Key Research Findings / Patent Claims |
| Oncology | Inhibition of tumor metastasis, Hsp90 inhibition.[15][16] | Patents claim use in treating gastric cancer and suppressing tumor metastasis.[15][17] |
| Inflammatory Diseases | Anti-inflammatory action, potassium channel inhibition.[17][18] | Claims cover treatment for rheumatoid arthritis, inflammatory bowel disorder, and other inflammatory conditions.[17] |
| Autoimmune Disorders | Potassium channel (Kv1.3) inhibition.[17] | Patents describe use for treating multiple sclerosis and type-1 diabetes.[17] |
| Metabolic Diseases | Potassium channel inhibition.[17] | Disclosed utility in treating type-2 diabetes mellitus.[17] |
| Viral/Microbial Diseases | Antiviral and antimicrobial activity.[19] | Broad claims for antiviral and antimicrobial applications.[19] |
This expansion is scientifically logical. The core scaffold can be modified to interact with a variety of biological targets beyond the P2Y12 receptor. For instance, specific derivatives have been shown to act as potassium channel inhibitors, which are relevant targets in autoimmune diseases and certain cancers.[17] Others have been investigated as Hsp90 inhibitors, a promising target in oncology.[16]
White Space Analysis and Future Opportunities
The analysis of the current patent landscape reveals several strategic "white spaces" where future R&D and patenting efforts could be highly valuable.
-
Targeted Oncology: While initial patents have been filed, the exploration of specific cancer types and molecular targets (beyond general claims) is still nascent.[16][17] Developing derivatives with high selectivity for cancer-specific targets (e.g., kinases, protein-protein interactions) is a significant opportunity.
-
Neurodegenerative and Neuroinflammatory Diseases: The blood-brain barrier permeability of certain thienopyridine derivatives is an underexplored area. Compounds that can access the central nervous system could be investigated for diseases like Alzheimer's, Parkinson's, or multiple sclerosis, where inflammation and cellular signaling play a key role.
-
Reversible Inhibitors: The irreversible nature of clopidogrel and prasugrel is a drawback in patients requiring surgery, as it increases bleeding risk.[2] Developing potent, reversible inhibitors based on the thieno[3,2-c]pyridine scaffold would address a significant unmet clinical need.
-
Novel Drug Modalities: Beyond small molecules, the scaffold could be used as a fragment in the development of PROTACs (PROteolysis TArgeting Chimeras) or as a warhead for targeted covalent inhibitors against new biological targets.
Conclusion and Strategic Recommendations
The patent landscape for thieno[3,2-c]pyridine compounds is characterized by a heavily protected core centered on P2Y12 inhibition, with a vibrant and expanding periphery of new therapeutic applications. For organizations looking to enter or expand within this space, the following strategic recommendations are crucial:
-
Innovate Beyond P2Y12: Direct competition in the antiplatelet space is challenging due to established patents and generic competition.[20][21] The greatest potential lies in leveraging the scaffold's versatility to develop therapies for oncology, inflammation, and autoimmune diseases.
-
Focus on Mechanistic Novelty: Future patent filings should be supported by strong mechanistic data for novel biological targets. This provides a more defensible patent position than simply claiming a new chemical entity.
-
Embrace Precision Medicine: As demonstrated by the pharmacogenomic variability of clopidogrel response, there is an opportunity to develop compounds tailored for specific patient subpopulations, potentially supported by companion diagnostics.[2][5]
-
Explore Formulation and Delivery: For new indications, novel formulations (e.g., topical, inhaled, targeted delivery) could open up new patentable inventions and therapeutic paradigms.
By strategically targeting the identified white spaces and focusing on scientific and mechanistic novelty, researchers and drug developers can successfully navigate the existing IP and unlock the full therapeutic potential of the thieno[3,2-c]pyridine scaffold for years to come.
References
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Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. PubMed. URL: [Link]
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The patent landscape of Clopidogrel. Patsnap Synapse. URL: [Link]
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P2Y12R antagonists in antithrombotic therapy: a patent and literature review (2019–present). Taylor & Francis Online. URL: [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. URL: [Link]
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Clopidogrel. Wikipedia. URL: [Link]
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Generic PRASUGREL HYDROCHLORIDE INN entry, drug patent expiry and freedom to operate. DrugPatentWatch. URL: [Link]
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The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?. ResearchGate. URL: [Link]
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P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. National Institutes of Health. URL: [Link]
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Some important antiplatelet drugs containing thienopyridine. ResearchGate. URL: [Link]
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Generic CLOPIDOGREL BISULFATE INN entry, drug patent expiration information and freedom to operate. DrugPatentWatch. URL: [Link]
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Drug Patents containing Prasugrel Hydrochloride. Pharsight. URL: [Link]
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The Discovery and Development of Prasugrel. PubMed. URL: [Link]
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Methodological & Application
Synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine: A Detailed Protocol for Researchers
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, making it a cornerstone in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities. The introduction of a hydrazine group at the 4-position of this scaffold opens up a plethora of possibilities for further derivatization, serving as a key building block for the synthesis of novel therapeutic agents.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine. The narrative is structured to not only provide the "how" but also the "why," offering insights into the rationale behind the chosen synthetic strategy and experimental conditions. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-step sequence, starting from the construction of the core heterocyclic system. This strategy ensures a convergent and efficient route to the target molecule.
The overall synthetic pathway can be visualized as follows:
Application Notes and Protocols: Thieno[3,2-c]pyridin-4-ylhydrazine in the Synthesis of Kinase Inhibitors
Introduction: The Thienopyridine Scaffold in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.
The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. Its bicyclic, heteroaromatic nature allows it to mimic the purine core of ATP, forming key hydrogen bonding interactions within the hinge region of the kinase active site. The thiophene ring offers opportunities for substitution to enhance potency and selectivity, while the pyridine nitrogen can influence solubility and pharmacokinetic properties. This application note provides a comprehensive guide to the synthesis and utilization of a key intermediate, thieno[3,2-c]pyridin-4-ylhydrazine , in the development of potent and selective kinase inhibitors.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is paramount for its use in drug discovery campaigns. The following two-step protocol outlines a reliable method starting from the corresponding 4-oxo precursor.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine
This protocol describes the chlorination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one, which can be synthesized via various literature methods.[1]
Materials:
-
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-chlorothieno[3,2-c]pyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the lactam (cyclic amide) functionality of the starting material into the corresponding chloro-substituted pyridine.[2][3]
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution of the chloro-substituent with hydrazine.
Materials:
-
4-Chlorothieno[3,2-c]pyridine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or isopropanol
Procedure:
-
Dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in ethanol or isopropanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Rationale: The highly nucleophilic hydrazine readily displaces the chloride at the C4 position of the electron-deficient pyridine ring to form the stable hydrazine derivative. This reaction is analogous to the well-established synthesis of hydrazino-quinazolines from their chloro-precursors.[4][5]
Application in Kinase Inhibitor Synthesis: Construction of Fused Pyrazole Scaffolds
The this compound intermediate is a versatile building block for the synthesis of various fused heterocyclic systems known to be potent kinase inhibitors. A common strategy involves the construction of a pyrazole ring fused to the thienopyridine core, creating a pyrazolo[4,3-c]thieno[3,2-c]pyridine system. This is typically achieved by reacting the hydrazine with a 1,3-dicarbonyl compound or its equivalent.
General Reaction Scheme for Pyrazole Formation
Caption: General synthesis of pyrazolo-thienopyridine kinase inhibitor scaffolds.
Protocol 3: Synthesis of a Model Pyrazolo[4,3-c]thieno[3,2-c]pyridine-based CDK Inhibitor
This protocol provides a representative synthesis of a pyrazolo-fused thienopyridine, a scaffold found in a number of Cyclin-Dependent Kinase (CDK) inhibitors.[6]
Materials:
-
This compound
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-ketoester/enone)
-
Acetic acid or ethanol
-
Pyridine (as catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.
-
A catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the desired pyrazolo[4,3-c]thieno[3,2-c]pyridine derivative.
Rationale: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. This is a classic and widely used method for the synthesis of pyrazole-containing heterocycles.[7]
Biological Activity and Target Kinases
Derivatives of the thieno[3,2-c]pyridine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer progression.
Table 1: Examples of Kinase Targets for Thienopyridine and Related Scaffolds
| Kinase Target | Therapeutic Area | Representative Scaffolds | Reference(s) |
| CDK2, CDK7 | Cancer (Cell Cycle Control) | Thieno[3,2-d]pyrimidine, Cyclohepta[e]thieno[2,3-b]pyridine | [6][8] |
| VEGFR2 | Cancer (Angiogenesis) | Thieno[3,2-b]pyridine, Thieno[2,3-d]pyrimidine | [9][10] |
| c-Met | Cancer (Metastasis) | Thieno[3,2-b]pyridine | [10] |
The pyrazolo[4,3-c]thieno[3,2-c]pyridine core synthesized through the described protocols serves as a versatile platform for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Substituents on the pyrazole ring and the thienopyridine core can be varied to explore structure-activity relationships (SAR) and develop novel kinase inhibitors with improved therapeutic profiles.
Conclusion
This compound is a valuable and readily accessible intermediate for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the chemical space around the thienopyridine scaffold. The inherent drug-like properties of this heterocyclic system, combined with the synthetic tractability of its hydrazine derivative, make it an attractive starting point for the discovery of next-generation targeted therapeutics.
References
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VanderWel, S. N., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(12), 1265-1268. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
Micheli, F., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(12), 2895-2907. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. Available at: [Link]
-
Wallace, E. M., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(9), 2844-2848. Available at: [Link]
-
Maklad, R. M., et al. (2024). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. Retrieved from [Link]
-
Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. Available at: [Link]
-
Zhang, H., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13658-13665. Available at: [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 44(33), 14163-14169. Available at: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
-
Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100155. Available at: [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(5), 1443-1453. Available at: [Link]
-
PubChem. (n.d.). 4-chlorothieno[3,2-c]pyridine. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available at: [Link]
-
Atkinson, R. S., et al. (1998). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1, (13), 2115-2126. Available at: [Link]
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The Strategic Application of Thieno[3,2-c]pyridin-4-ylhydrazine in Fischer Indole Synthesis: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Introduction: Unifying Privileged Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction discovered in 1883, remains a primary method for constructing this pivotal heterocyclic system from arylhydrazines and carbonyl compounds.[3][4][5] Concurrently, the thieno[3,2-c]pyridine scaffold has emerged as a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[6][7][8]
This application note details a strategic approach that unites these two powerful moieties through the application of Thieno[3,2-c]pyridin-4-ylhydrazine in the Fischer indole synthesis. The resulting fusion of the thienopyridine and indole ring systems is anticipated to generate novel molecular architectures with significant potential for modulation of various biological targets. We present here a comprehensive guide for researchers and drug development professionals, encompassing the synthesis of the key hydrazine precursor, a detailed protocol for its use in the Fischer indole synthesis, and a discussion of the potential applications of the resulting polycyclic heteroaromatic compounds.
Part 1: Synthesis of the Key Precursor: this compound
A reliable supply of the starting hydrazine is paramount. While not commercially available, this compound can be synthesized from a suitable thieno[3,2-c]pyridine precursor. A common and effective route involves the nucleophilic substitution of a leaving group at the 4-position of the thieno[3,2-c]pyridine ring with hydrazine. The following protocol outlines a representative synthesis starting from 4-chlorothieno[3,2-c]pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chlorothieno[3,2-c]pyridine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flasks and condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Part 2: The Fischer Indole Synthesis with this compound
The core of this application note is the Fischer indole synthesis utilizing the prepared this compound. The reaction proceeds via the initial formation of a hydrazone with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.
General Reaction Scheme:
Caption: General scheme of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a Model Thieno[3,2-c]pyridinyl-fused Indole
This protocol describes the synthesis of a model compound using cyclohexanone as the carbonyl partner.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial acetic acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (One-Pot Procedure):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (10 volumes).
-
Add cyclohexanone (1.1 eq) to the solution and stir at room temperature for 1 hour. The formation of the hydrazone intermediate can be monitored by TLC.[9]
-
-
Indolization:
-
To the reaction mixture containing the pre-formed hydrazone, add the acid catalyst. Common choices include polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[3][4] The choice of acid is crucial and may require optimization.[10][11]
-
Heat the reaction mixture to 80-120 °C. The optimal temperature is substrate-dependent and should be determined experimentally.[5][12]
-
Maintain the temperature for 2-8 hours, monitoring the reaction by TLC until the starting hydrazone is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it into an ice-water bath with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure thieno[3,2-c]pyridinyl-fused indole.
Part 3: Mechanistic Insights and Optimization Strategies
The Fischer indole synthesis proceeds through a well-established mechanism involving a[10][10]-sigmatropic rearrangement as the key step.[3][13]
Caption: Mechanism of the Fischer Indole Synthesis.
Optimization of Reaction Conditions
The yield and purity of the final indole product are highly dependent on the reaction conditions.[12] A systematic optimization is often necessary.
| Parameter | Options & Considerations | Rationale & Potential Impact |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOHLewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃Solid Acids: Polyphosphoric acid (PPA) | The choice of acid is critical and substrate-dependent.[4][10] Lewis acids are often effective, while PPA can act as both a catalyst and a solvent.[11] Stronger acids may be required for electron-deficient hydrazines. |
| Temperature | Room temperature to reflux | Higher temperatures generally accelerate the reaction but can also lead to decomposition and side product formation.[12] Careful temperature control is essential for optimal yields.[5] |
| Solvent | Acetic acid, toluene, xylene, or neat (no solvent) | Acetic acid can serve as both a solvent and a catalyst.[11][12] High-boiling point solvents are often used for reactions requiring elevated temperatures. |
| Reaction Time | 1 - 24 hours | Reaction time should be optimized by monitoring the consumption of the starting material via TLC or LC-MS to avoid product degradation. |
| Microwave Irradiation | Can significantly reduce reaction times and improve yields in some cases. | Microwave heating can provide rapid and uniform heating, often leading to cleaner reactions and higher yields.[10] |
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The fusion of the thieno[3,2-c]pyridine and indole scaffolds through the Fischer indole synthesis opens up new avenues for the design of novel therapeutic agents. Both parent heterocycles are known to interact with a variety of biological targets.
-
Kinase Inhibitors: Many approved and investigational kinase inhibitors feature indole or related heterocyclic cores. The thieno[3,2-c]pyridine moiety can be strategically employed to occupy specific pockets within the ATP-binding site of kinases, potentially leading to potent and selective inhibitors for oncology and inflammatory diseases.
-
Antimicrobial Agents: Both indole and thienopyridine derivatives have demonstrated antibacterial and antifungal activities.[8] The novel fused system could exhibit synergistic or unique antimicrobial properties.
-
CNS-Active Agents: The indole scaffold is a key component of many neurotransmitters (e.g., serotonin) and CNS-active drugs. The resulting thieno[3,2-c]pyridinyl-fused indoles represent a novel chemical space for the discovery of agents targeting receptors and enzymes in the central nervous system.
Conclusion
The application of this compound in the Fischer indole synthesis provides a robust and versatile method for the construction of novel, polycyclic heteroaromatic compounds. This approach allows for the strategic combination of two medicinally important scaffolds, offering a rich platform for the development of new therapeutic agents. The protocols and optimization strategies outlined in this guide are intended to provide a solid foundation for researchers to explore this promising area of chemical synthesis and drug discovery.
References
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Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. [Link]
-
Petzer, J. P., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. [Link]
-
Chem-Impex. Thieno[3,2-c]pyridine. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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PubMed. A three-component Fischer indole synthesis. [Link]
- Google Patents. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
- Google Patents.
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Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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PMC - NIH. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
-
RSC Publishing. Recent advances in the synthesis of thienoindole analogs and their diverse applications. [Link]
-
PMC - NIH. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
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MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
-
ResearchGate. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
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-
ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]
-
Lirias. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
-
PubMed. Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. [Link]
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ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]
-
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Thieno[3,2-c]pyridin-4-ylhydrazine Derived Scaffolds
Abstract
The thienopyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This application note provides a comprehensive guide to leveraging compound libraries derived from the Thieno[3,2-c]pyridin-4-ylhydrazine core for the discovery of novel protein kinase inhibitors via high-throughput screening (HTS). We present a detailed, validated protocol for a robust, luminescence-based HTS campaign targeting Aurora Kinase A, a critical regulator of mitosis and a high-value target in oncology.[2][3] The methodologies described herein are designed for reliability and scalability, incorporating best practices for assay validation, execution in a 384-well format, and hit identification.
Introduction: The Thienopyridine Scaffold and Protein Kinases
The Thieno[3,2-c]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery. Its derivatives have been successfully developed as potent antagonists for various biological targets, most notably the P2Y12 receptor in antiplatelet therapies.[1][4][5] However, the structural and electronic properties of this scaffold also make it an ideal starting point for the design of inhibitors targeting the ATP-binding pocket of protein kinases.
Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is a hallmark of many diseases, including cancer, making them one of the most important classes of drug targets.[6] Aurora Kinase A, a serine/threonine kinase, plays an essential role in cell cycle progression, specifically in centrosome maturation, spindle assembly, and mitotic entry.[2][3] Its overexpression is common in many human cancers and is linked to poor prognosis.[3] Consequently, the discovery of novel, potent, and selective Aurora Kinase A inhibitors is a key objective in modern oncology drug development.
This guide details a robust HTS assay using the ADP-Glo™ Kinase Assay technology, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7] This system is highly sensitive, has a large dynamic range, and is less prone to interference from library compounds, making it ideal for large-scale screening campaigns.[8][9]
Scientific Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step, homogeneous luminescence assay designed to quantify the amount of ADP produced during a kinase reaction.[7][10] The intensity of the light output is directly proportional to the kinase activity.
-
Kinase Reaction & ATP Depletion: In the first step, the kinase (e.g., Aurora A), its substrate, and ATP are incubated with the test compound. After the kinase reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[7] This is a critical step to ensure that the subsequent light-producing reaction is driven only by the ADP generated by the target kinase.
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase (Ultra-Glo™ Luciferase), which catalyzes the conversion of luciferin into oxyluciferin, producing a stable, high-intensity "glow-type" luminescent signal.[7][11]
An effective inhibitor of the kinase will result in less ADP being produced, leading to a lower luminescent signal compared to an uninhibited reaction.[6]
Signaling Pathway and Experimental Workflow
Simplified Aurora Kinase A Signaling Pathway
The diagram below illustrates the central role of Aurora Kinase A (AURKA) in mitotic progression. Its inhibition disrupts the cell cycle, leading to apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora Kinase A in cell cycle progression.
High-Throughput Screening (HTS) Workflow
The following diagram outlines the key stages of the HTS protocol described in this document.
Caption: Automated HTS workflow for Aurora Kinase A inhibitor screening.
Detailed Protocols & Methodologies
This protocol is optimized for a 384-well plate format and is suitable for automated liquid handling systems.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Final Assay Concentration |
| Aurora A Kinase, Human, Recombinant | Promega, V1931 | 5 ng/µL |
| Myelin Basic Protein (MBP) Substrate | Promega, V2711 | 0.2 µg/µL |
| ATP, Ultra-Pure | Promega, V9151 | 25 µM |
| ADP-Glo™ Kinase Assay Kit | Promega, V9101 | N/A |
| Kinase Buffer (5X) | BPS Bioscience, 79334 | 1X (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) |
| Dithiothreitol (DTT) | Sigma-Aldrich, D9779 | 50 µM |
| Staurosporine (Positive Control) | Sigma-Aldrich, S4400 | 10 µM (Top) |
| DMSO, ACS Grade | Sigma-Aldrich, D2650 | ≤ 0.5% |
| Assay Plates, 384-well, white, low-vol | Corning, 3572 | N/A |
Step-by-Step HTS Protocol
Causality Note: All reagent additions should be performed with calibrated, automated liquid handlers to ensure precision and minimize variability, which is critical for achieving a high Z'-factor.[12] The use of low-volume 384-well plates reduces reagent consumption, which is a key consideration for large-scale screens.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., ECHO®), transfer 25 nL of test compounds from the this compound library source plates into the appropriate wells of a 384-well white assay plate.
-
Dispense 25 nL of DMSO into the 'negative control' (maximum signal) and 'positive control' (minimum signal) wells.
-
Dispense 25 nL of a Staurosporine dilution series into designated wells for the positive control.
-
-
Enzyme Addition:
-
Prepare a working solution of Aurora A kinase at 2X the final concentration (10 ng/µL) in 1X Kinase Buffer.
-
Dispense 2.5 µL of the 2X Aurora A kinase solution into all wells containing test compounds and positive controls.
-
Rationale: Adding the enzyme to the compound first allows for a pre-incubation period, which is important for identifying time-dependent or slowly binding inhibitors.
-
Dispense 2.5 µL of 1X Kinase Buffer (without enzyme) into the negative control wells.
-
-
Pre-incubation:
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP master mix containing MBP (0.4 µg/µL) and ATP (50 µM) in 1X Kinase Buffer.
-
To initiate the kinase reaction, dispense 2.5 µL of the 2X Substrate/ATP mix into all wells. The final reaction volume is 5 µL.
-
Rationale: Initiating the reaction with the substrate/ATP mix ensures that the kinase reaction starts simultaneously in all wells, leading to more consistent results.
-
-
Kinase Reaction Incubation:
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Seal the plate, mix on a plate shaker for 30 seconds, and incubate at room temperature for 40 minutes.[13]
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Seal the plate, mix on a plate shaker for 30 seconds, and incubate at room temperature for 30 minutes to allow the signal to stabilize.[13]
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®) with an integration time of 0.5-1 second per well.
-
Data Analysis and Interpretation
Assay Quality Control: Z'-Factor Calculation
The robustness and quality of the HTS assay must be validated by calculating the Z'-factor. This metric assesses the separation between the positive and negative control signals relative to their variability.[14]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = Mean of the positive control (minimum signal, e.g., 10 µM Staurosporine)
-
σp = Standard deviation of the positive control
-
μn = Mean of the negative control (maximum signal, e.g., DMSO only)
-
σn = Standard deviation of the negative control
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | The assay is robust and well-suited for HTS.[15] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small errors.[15] |
| < 0 | Unacceptable | The control signals overlap; the assay is not suitable for screening.[16] |
An assay with a Z'-factor of ≥ 0.7 is typically desired for a full screening campaign.
Hit Identification: Calculation of Percent Inhibition
The activity of the test compounds is determined by calculating the percent inhibition of kinase activity relative to the controls on each plate.
% Inhibition = 100 * [ (RLUneg_ctrl - RLUsample) / (RLUneg_ctrl - RLUpos_ctrl) ]
Where:
-
RLUsample = Relative Luminescence Units from the test compound well
-
RLUneg_ctrl = Average RLU from the negative control (DMSO) wells
-
RLUpos_ctrl = Average RLU from the positive control (Staurosporine) wells
A pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) is used to identify primary "hits" for further confirmation and dose-response studies.
Representative HTS Data
The following table shows an example of data from a 384-well screening plate.
| Well Type | Example RLU | N | Mean RLU | Std. Dev. | Calculated Metric | Value |
| Negative Control (DMSO) | 850,000 - 950,000 | 16 | 905,100 | 28,500 | Z'-Factor | 0.81 |
| Positive Control (Staurosporine) | 45,000 - 55,000 | 16 | 49,800 | 3,100 | ||
| Hit Compound (Example) | 215,450 | 1 | N/A | N/A | % Inhibition | 80.8% |
| Inactive Compound (Example) | 889,700 | 1 | N/A | N/A | % Inhibition | 1.8% |
Conclusion
The this compound scaffold provides a promising foundation for the development of novel kinase inhibitors. The detailed protocol presented here for an Aurora Kinase A HTS campaign offers a robust, scalable, and validated method for screening compound libraries derived from this core structure. By employing a high-quality luminescence-based assay system and adhering to rigorous quality control standards, such as the Z'-factor, researchers can confidently identify and advance promising hit compounds into the drug discovery pipeline. This approach combines a privileged chemical scaffold with a high-value therapeutic target, maximizing the potential for discovering next-generation cancer therapeutics.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. ([Link])
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Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. ([Link])
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. ([Link])
- Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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Undas, A., & Brożek, J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G21-G27. ([Link])
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Karst, F., & Remaud, G. S. (2004). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 9(7), 578-586. ([Link])
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On HTS. (2023). Z-factor. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Grokipedia. (n.d.). Thienopyridine. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
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Dangi, Y. S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 8-16. ([Link])
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Wikipedia. (n.d.). Thienopyridine. Retrieved from [Link]
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Undas, A., & Brożek, J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. ([Link])
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Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. ([Link])
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ResearchGate. (n.d.). The experimental plate layout for the 384-well assay plate. Retrieved from [Link]
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NMR and mass spectrometry analysis of Thieno[3,2-c]pyridin-4-ylhydrazine
The structural elucidation of a key synthetic intermediate like this compound requires a multi-faceted analytical approach. By systematically applying ¹H and ¹³C NMR, researchers can map the atomic connectivity, while high-resolution mass spectrometry provides unequivocal confirmation of the elemental formula. Further analysis by tandem MS offers a detailed fragmentation fingerprint that validates the core structure. The protocols and interpretive guidelines presented here form a robust, self-validating strategy to ensure the identity, purity, and quality of this important molecule, thereby enabling greater confidence and success in subsequent drug discovery efforts. [1][21]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
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Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]
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Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]
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Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace. [Link]
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Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. [Link]
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NMR sample preparation guidelines. evitria. [Link]
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Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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NMR Sample Preparation Guide. Scribd. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. [Link]
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Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Walailak Journal of Science and Technology. [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health (NIH). [Link]
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Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]
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Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]
-
Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E). SciSpace. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University Scholar. [Link]
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Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]
-
Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]
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Electrospray ionization. Wikipedia. [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat-usa. [Link]
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2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health (NIH). [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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Thieno(3,2-c)pyridine. PubChem. [Link]
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NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. National Institutes of Health (NIH). [Link]
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Application Notes and Protocols for the Recrystallization of Thieno[3,2-c]pyridin-4-ylhydrazine
Introduction: The Critical Role of Purity for Thieno[3,2-c]pyridine Scaffolds in Research and Development
The thieno[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making them valuable candidates for novel therapeutics. Thieno[3,2-c]pyridin-4-ylhydrazine, in particular, is a key intermediate for the synthesis of more complex molecules, often through the formation of hydrazones or cyclization reactions to generate fused heterocyclic systems.
The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired final compounds, and complicate the interpretation of biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when meticulously executed, it can yield highly pure crystalline material.
This guide provides a comprehensive overview of the principles and a detailed protocol for the recrystallization of this compound. The methodologies described herein are grounded in the fundamental principles of solubility and crystal growth, tailored to the anticipated chemical nature of this heterocyclic hydrazine.
Physicochemical Properties and Synthetic Considerations
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 4-chlorothieno[3,2-c]pyridine with hydrazine hydrate.
-
Precursor Properties: 4-chlorothieno[3,2-c]pyridine is a solid with a reported melting point of 96 °C and a boiling point of 272.78 °C.[1]
-
Hydrazine Reactant: Hydrazine hydrate is a highly polar and reactive reagent.
Anticipated Impurities:
The crude this compound product may contain several impurities, including:
-
Unreacted 4-chlorothieno[3,2-c]pyridine.
-
Excess hydrazine salts (e.g., hydrazine hydrochloride).
-
Side-products from over-reaction or decomposition.
-
Residual solvents from the synthesis.
The presence of the hydrazine moiety introduces polarity and the capacity for hydrogen bonding, which will significantly influence its solubility profile compared to its chloro-precursor. Aromatic hydrazines are generally soluble in polar organic solvents and may exhibit limited solubility in nonpolar solvents.
Solvent System Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this application should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the this compound at or near its boiling point.
-
Low Solvating Power at Lower Temperatures: The compound should be sparingly soluble in the cold solvent to ensure maximum recovery of the purified crystals.
-
Favorable Impurity Solubility: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Recommended Solvents for Screening:
Based on the anticipated polarity of this compound, the following solvents are recommended for initial screening:
| Solvent | Rationale | Boiling Point (°C) |
| Ethanol | A versatile polar protic solvent, often effective for recrystallizing nitrogen-containing heterocycles. | 78 |
| Isopropanol | Similar to ethanol but with a slightly higher boiling point, which can be advantageous for some compounds. | 82 |
| Acetonitrile | A polar aprotic solvent that can offer a different selectivity for dissolving impurities. | 82 |
| Ethyl Acetate | A moderately polar solvent that may provide a good solubility differential. | 77 |
| Toluene | A non-polar aromatic solvent; useful if the compound is less polar than anticipated or for mixed-solvent systems. | 111 |
| Water | Due to the hydrazine group, there might be some solubility in hot water. Often used in mixed-solvent systems with a miscible organic solvent. | 100 |
A mixed-solvent system (e.g., ethanol/water, toluene/ethanol) can be employed if no single solvent provides the ideal solubility profile.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add the selected solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable.
-
If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves, this is a potentially good solvent.
-
Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and a small amount of the chosen solvent.
-
Heat the mixture to a gentle boil with continuous stirring.
-
Gradually add more hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot solvent through it.
-
Quickly pour the hot solution containing the dissolved product through the preheated funnel. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Keep the vacuum on to pull air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using one or more of the following analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting point range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. The recrystallized material should be compared to the crude starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A single sharp peak should be observed for the pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and reveal the presence of any impurities with distinct signals.
Safety Precautions
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| No crystal formation | Too much solvent was used, or the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed-solvent system where the compound is less soluble. |
| Low recovery | Too much solvent was used, or the cooling process was too rapid. | Ensure the minimum amount of hot solvent is used. Allow for slow cooling. Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Colored crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before hot filtration. Use only a minimal amount of charcoal to avoid adsorbing the product. |
Conclusion
The recrystallization protocol detailed in this application note provides a robust framework for the purification of this compound. The key to success lies in the methodical selection of an appropriate solvent system and careful execution of the crystallization process. By following these guidelines, researchers can obtain high-purity material, which is essential for the successful synthesis of downstream targets and the generation of reliable biological data.
References
- Google Patents. (2012). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Chlorothieno[3,2-c]pyridine. [Link]
-
ResearchGate. (n.d.). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Application Notes & Protocols: Thieno[3,2-c]pyridin-4-ylhydrazine as a Versatile Scaffold for Heterocyclic Synthesis
Abstract
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its hydrazine derivative, Thieno[3,2-c]pyridin-4-ylhydrazine, represents a highly valuable and versatile building block for the synthesis of a diverse array of fused heterocyclic compounds. The nucleophilic nature of the hydrazine moiety allows for its facile incorporation into various ring systems, including indoles, pyrazoles, and triazoles. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of this compound
Thienopyridines, bioisosteres of quinolines, are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer, anti-inflammatory, and potassium channel inhibiting properties.[1][3] The strategic introduction of a hydrazine group at the 4-position of the thieno[3,2-c]pyridine nucleus unlocks a powerful synthetic handle for further molecular elaboration.
The hydrazine functional group is a potent binucleophile, renowned for its role in classical named reactions that form stable five- and six-membered heterocyclic rings. By employing this compound, chemists can readily access novel, complex molecular architectures that fuse the desirable thienopyridine core with other pharmacologically relevant heterocycles. This document details the application of this key intermediate in three cornerstone synthetic transformations: the Fischer Indole Synthesis, the Knorr Pyrazole Synthesis, and the construction of fused triazole systems.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data and Safety Precautions
Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃S | [4] |
| Molecular Weight | 165.22 g/mol | [4] |
| CAS Number | 27685-95-6 | [4] |
| Appearance | Typically an off-white to yellow or brown solid | General Knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4][5] |
Safety and Handling
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated chemical fume hood. It may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Handling: Avoid creating dust.[5] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][6]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Synthetic Application 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[9][10] Using this compound as the starting material allows for the creation of novel tetracyclic indole derivatives, which are of significant interest in drug discovery.
Mechanistic Rationale
The reaction begins with the formation of a thienopyridinylhydrazone from the hydrazine and a carbonyl compound. Protonation of the hydrazone facilitates a[7][7]-sigmatropic rearrangement (the key step), which, after rearomatization and elimination of ammonia, yields the final fused indole product.[9][10] The choice of acid catalyst is critical; Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂), are commonly employed to drive the reaction to completion.[9][10]
Experimental Workflow Diagram
Caption: General workflow for the Fischer indole synthesis.
Protocol: Synthesis of a Thieno[3,2-c]pyrido[4,3-b]indole Derivative
This protocol describes the reaction with cyclohexanone as a representative example.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 27685-95-6 | 165.22 | 1.65 g | 10.0 |
| Cyclohexanone | 108-94-1 | 98.14 | 1.08 mL | 11.0 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~15 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Hydrazone Formation: To a 100 mL round-bottom flask, add this compound (1.65 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the suspension, then add cyclohexanone (1.08 mL, 11.0 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by TLC (Thin Layer Chromatography).
-
Once hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the flask containing the crude hydrazone, carefully add polyphosphoric acid (~15 g).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (~100 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This step should be performed in an ice bath as it is exothermic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure tetracyclic indole derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Application 2: Pyrazole Synthesis
The Knorr pyrazole synthesis and related methodologies involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[11] This reaction provides a direct and efficient route to pyrazole derivatives. This compound serves as the hydrazine component, yielding 4-(1H-pyrazol-1-yl)thieno[3,2-c]pyridine derivatives upon reaction with various β-dicarbonyls.
Mechanistic Rationale
The synthesis proceeds via an initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring. The reaction is typically catalyzed by a small amount of acid and is often performed in a protic solvent like ethanol. When an unsymmetrical dicarbonyl is used, a mixture of regioisomers can be formed, although steric and electronic factors often favor one over the other.
Experimental Workflow Diagram
Caption: General workflow for the Knorr pyrazole synthesis.
Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-c]pyridine
This protocol uses acetylacetone (a 1,3-dicarbonyl) as the reaction partner.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 27685-95-6 | 165.22 | 1.65 g | 10.0 |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 1.02 mL | 10.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL | - |
| Ethanol | 64-17-5 | 46.07 | 25 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.65 g, 10.0 mmol), ethanol (25 mL), and acetylacetone (1.02 mL, 10.0 mmol).
-
Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography if necessary.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Synthetic Application 3: Fused Triazole Synthesis
Hydrazines are key precursors for the synthesis of 1,2,4-triazole rings. A common and effective method involves the reaction of a hydrazine with an appropriate C1-N synthon, often generated in situ. For this compound, this leads to the formation of thienopyridinyl-substituted triazoles or, via intramolecular cyclization, more complex fused systems. Such compounds are explored for their diverse biological activities.[12]
Mechanistic Rationale
One established route to 1,2,4-triazoles involves the reaction of a hydrazine with formamide or other amides. The reaction proceeds through the formation of an acylhydrazide intermediate, which then undergoes cyclodehydration, often at high temperatures, to form the triazole ring. Alternatively, reaction with orthoesters and subsequent treatment with an amine source can also yield the desired triazole. The choice of synthetic route depends on the desired substitution pattern on the resulting triazole ring.
Experimental Workflow Diagram
Caption: General workflow for 1,2,4-triazole synthesis from a hydrazine.
Protocol: Synthesis of 4-(4H-1,2,4-triazol-4-yl)thieno[3,2-c]pyridine
This protocol provides a general method using formamide.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 27685-95-6 | 165.22 | 1.65 g | 10.0 |
| Formamide | 75-12-7 | 45.04 | 10 mL | Excess |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, place this compound (1.65 g, 10.0 mmol) and formamide (10 mL).
-
Reaction Execution: Heat the mixture to 160-170 °C and maintain this temperature for 4-5 hours. Use an oil bath for stable temperature control. Monitor the reaction by TLC.
-
Product Isolation: After the reaction is complete, allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into cold water (50 mL). A solid product should precipitate.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove any residual formamide.
-
Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Summary and Outlook
This compound is a powerful and versatile building block for constructing novel heterocyclic systems. The protocols detailed in this guide for the Fischer indole, Knorr pyrazole, and 1,2,4-triazole syntheses demonstrate its utility in accessing complex, fused-ring structures that are highly sought after in medicinal chemistry and materials science. The reliability of these classical reactions, coupled with the unique properties of the thienopyridine core, provides researchers with a robust platform for developing new chemical entities with potential therapeutic applications.[3][13][14] Future work may involve expanding the scope of these reactions with a wider variety of carbonyls and C1-N synthons, as well as exploring other reactivity modes of the hydrazine moiety to access an even greater diversity of heterocyclic scaffolds.
References
-
This compound. BIONET. [Link]
- Thieno (3, 2-c) pyridine compounds. (2007).
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2009). National Institutes of Health (NIH). [Link]
-
Fischer indole synthesis. (N/A). Wikipedia. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (1993). ResearchGate. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). MDPI. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. (2021). Lirias. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2021). National Institutes of Health (NIH). [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2018). Royal Society of Chemistry. [Link]
-
Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-hydroxyphenyl)methyl)-, monohydrochloride. (N/A). PubChemLite. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2006). MDPI. [Link]
-
Thieno[3,2-c]pyridine. (N/A). PubChem. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]
-
Fischer indole synthesis – Knowledge and References. (2020). Taylor & Francis. [Link]
-
Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole. (N/A). PrepChem.com. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). National Institutes of Health (NIH). [Link]
-
Thieno(3,2-c)pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (N/A). NIST WebBook. [Link]
-
Fischer Indole Synthesis. (N/A). Organic Chemistry Portal. [Link]
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. (1992). PubMed. [Link]
-
Pyrazole synthesis. (N/A). Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2021). ResearchGate. [Link]
-
synthesis of 1,2,4 triazole compounds. (N/A). ISRES. [Link]
-
Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((3,4-dichlorophenyl)methyl)-, monohydrochloride. (N/A). PubChemLite. [Link]
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012).
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- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Scalable Synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine, a crucial heterocyclic building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable three-step synthetic pathway, commencing with the construction of the thieno[3,2-c]pyridin-4-one core, followed by its chlorination, and subsequent reaction with hydrazine hydrate. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth procedural details, safety protocols, and insights into reaction mechanisms and scalability.
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine framework is a privileged heterocyclic motif, integral to the structure of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, positioning them as valuable scaffolds in the pursuit of novel therapeutics. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, such as pyrazole-fused heterocycles, which are of significant interest in modern drug discovery programs. The protocol outlined below is designed to be both efficient and scalable, addressing the increasing demand for this versatile chemical entity.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is strategically divided into three main stages. This approach ensures high yields and purity of the final product, with each step being optimized for scalability.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Thieno[3,2-c]pyridin-4-one
The initial step involves the construction of the core heterocyclic structure. Several methods exist for the synthesis of thieno[3,2-c]pyridin-4-ones[1]. The following protocol is adapted from established procedures and is optimized for scale.
Reaction:
-
Starting Materials: 2-(Thiophen-3-yl)ethanamine and a suitable cyclizing agent (e.g., diethyl carbonate).
-
Reaction Type: Cyclocondensation.
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add sodium ethoxide (1.1 eq).
-
Heat the mixture to 120-130 °C.
-
Slowly add diethyl carbonate (1.2 eq) to the reaction mixture.
-
Increase the temperature to reflux (approximately 250-260 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a non-polar solvent like hexane to remove the diphenyl ether, and then with water to remove any inorganic salts.
-
Dry the solid under vacuum to yield thieno[3,2-c]pyridin-4-one.
Step 2: Chlorination to 4-Chlorothieno[3,2-c]pyridine
The conversion of the pyridinone to the corresponding 4-chloro derivative is a critical activation step for the subsequent introduction of the hydrazine moiety. Phosphorus oxychloride (POCl₃) is a highly effective, yet hazardous, reagent for this transformation.
Reaction:
-
Starting Material: Thieno[3,2-c]pyridin-4-one.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Reaction Type: Dehydrative chlorination.
Procedure:
-
In a well-ventilated fume hood, carefully add Thieno[3,2-c]pyridin-4-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) with stirring.
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chlorothieno[3,2-c]pyridine can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with hydrazine. Hydrazine is a potent nucleophile, and the reaction typically proceeds smoothly.
Reaction:
-
Starting Material: 4-Chlorothieno[3,2-c]pyridine.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O).
-
Reaction Type: Nucleophilic Aromatic Substitution.
Procedure:
-
Dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product and dissolve any hydrazine salts.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
| Step | Starting Material (SM) | Reagents | Product | Typical Yield | Purity (by HPLC) |
| 1 | 2-(Thiophen-3-yl)ethanamine | Diethyl carbonate, Sodium ethoxide | Thieno[3,2-c]pyridin-4-one | 75-85% | >95% |
| 2 | Thieno[3,2-c]pyridin-4-one | Phosphorus oxychloride | 4-Chlorothieno[3,2-c]pyridine | 80-90% | >97% |
| 3 | 4-Chlorothieno[3,2-c]pyridine | Hydrazine hydrate | This compound | 85-95% | >98% |
Safety Precautions and Hazard Management
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.
-
Handling: Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Quenching: The quenching of POCl₃ with ice water is extremely exothermic and must be done slowly and with efficient cooling and stirring.
Hydrazine and Hydrazine Hydrate:
-
Hazards: Acutely toxic, corrosive, a suspected carcinogen, and potentially explosive.[1][2] Both acute and chronic exposure should be strictly avoided.[1][2]
-
Handling: Use in a well-ventilated fume hood is mandatory.[2] Wear appropriate PPE, including a flame-resistant lab coat, nitrile or chloroprene gloves, and chemical safety goggles.[1]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[1]
Caption: Key safety considerations for the synthesis protocol.
Conclusion
The protocol detailed in these application notes presents a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety measures, researchers and drug development professionals can efficiently produce this valuable intermediate for their discovery and development pipelines. The provided insights into the reaction mechanisms and scale-up considerations are intended to facilitate a smooth transition from laboratory to pilot-plant scale production.
References
-
University of California, Santa Barbara. Hydrazine - Standard Operating Procedure. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
Pratap, R., et al. (2013). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. [Link]
Sources
Derivatization of Thieno[3,2-c]pyridin-4-ylhydrazine for biological assays
Application Note & Protocols
Strategic Derivatization of Thieno[3,2-c]pyridin-4-ylhydrazine for the Discovery of Biologically Active Molecules
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its hydrazine derivative, this compound, represents a versatile and highly reactive starting material for generating diverse chemical libraries. The nucleophilic nature of the hydrazine moiety allows for straightforward derivatization into various pharmacophores, including hydrazones and pyrazoles. This application note provides a detailed guide for the strategic derivatization of this compound and outlines a robust protocol for screening the resulting compounds in a kinase inhibition assay, a common application for this class of compounds.[4][5]
Introduction: The Thieno[3,2-c]pyridine Scaffold
Thienopyridines are bioisosteres of purines and pyrimidines, granting them access to biological targets typically modulated by these endogenous molecules.[6] This structural feature has led to the development of thienopyridine-based drugs with a wide range of activities, including antiplatelet[7][8], anticancer[6][9], and anti-inflammatory effects.[4] The specific isomer, thieno[3,2-c]pyridine, offers a unique vector for substitution, particularly at the C4 position.
Introducing a hydrazine group (-NHNH₂) at this position transforms the scaffold into a powerful synthetic intermediate. Hydrazine is a potent alpha-nucleophile, and its derivatization is a cornerstone of combinatorial chemistry for several reasons:
-
Reaction Simplicity: Reactions are often high-yielding condensations that proceed under mild conditions.
-
Structural Diversity: A single hydrazine precursor can be reacted with a vast library of aldehydes, ketones, or diketones to rapidly generate a large number of structurally distinct derivatives.
-
Pharmacophore Generation: The resulting hydrazone or pyrazole moieties are themselves well-established pharmacophores known to participate in key hydrogen bonding interactions with biological targets.
This guide will focus on two primary, high-yield derivatization pathways: Hydrazone Synthesis and Pyrazole Synthesis . We will then detail a protocol for evaluating the biological activity of these derivatives using a common kinase assay format.
Derivatization Strategies & Protocols
The choice of derivatization strategy is dictated by the desired structural outcome. The formation of a hydrazone creates a flexible, conjugated system, while cyclization to a pyrazole introduces a rigid, aromatic five-membered ring. Both can profoundly influence a compound's binding affinity and pharmacokinetic properties.
Diagram 1: Key derivatization pathways for this compound.
Protocol 1: Synthesis of Thieno[3,2-c]pyridin-4-yl-Hydrazones
This protocol describes the condensation reaction between the hydrazine and an aldehyde or ketone to form a hydrazone. This reaction is typically rapid and clean.[10]
Causality: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon and accelerating the reaction rate. The subsequent elimination of a water molecule drives the reaction to completion.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (0.2 M).
-
Reactant Addition: Add the desired aldehyde or ketone (1.05 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours. For less reactive ketones, gentle heating to 50-60 °C may be required.
-
Isolation: Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume in vacuo. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Purification: If necessary, the product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation System:
-
Expected Yield: 85-98%.
-
Validation: Confirm the structure using ¹H NMR (look for the characteristic N=CH or N=C(R)R' proton signal and the disappearance of the aldehyde proton) and Mass Spectrometry (confirm the expected molecular weight).
-
Troubleshooting: If the reaction is sluggish, ensure reagents are pure and the ethanol is anhydrous. A different acid catalyst, such as p-toluenesulfonic acid (p-TsA), can be used sparingly.
Protocol 2: Synthesis of 4-(1H-Pyrazol-1-yl)thieno[3,2-c]pyridines
This protocol outlines the Knorr pyrazole synthesis, a classic cyclocondensation reaction with a 1,3-dicarbonyl compound. This method reliably produces substituted pyrazoles.[11][12][13]
Causality: The reaction proceeds via initial formation of a hydrazone intermediate with one of the carbonyl groups. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring. The regioselectivity depends on the substitution pattern of the 1,3-dicarbonyl.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol (0.2 M).
-
Reactant Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane) (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-120 °C depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC. Microwave-assisted methods can significantly shorten reaction times.[14]
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If the product is soluble, neutralize the mixture with a saturated sodium bicarbonate solution and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Self-Validation System:
-
Expected Yield: 60-90%.
-
Validation: Confirm the structure via ¹H NMR (look for characteristic pyrazole ring proton signals) and ¹³C NMR. Mass Spectrometry should confirm the final molecular weight.
-
Troubleshooting: Low yields may result from incomplete reaction or side product formation. Ensure reflux temperature is maintained. Using a higher boiling point solvent like n-butanol can sometimes improve results.
| Parameter | Hydrazone Synthesis | Pyrazole Synthesis |
| Key Reagent | Aldehyde / Ketone | 1,3-Dicarbonyl |
| Solvent | Ethanol | Acetic Acid / Ethanol |
| Temperature | Room Temp to 60 °C | Reflux (80-120 °C) |
| Reaction Time | 1-4 hours | 4-8 hours |
| Typical Yield | 85-98% | 60-90% |
| Structural Feature | Flexible C=N bond | Rigid Aromatic Ring |
Application in Biological Assays: Kinase Inhibition Screening
Thienopyridine derivatives are frequently investigated as kinase inhibitors due to their structural similarity to the ATP purine ring, enabling them to compete for the ATP-binding site.[4][15] A primary screening assay is essential to identify which derivatives possess biological activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[15]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where active kinase converts ATP to ADP. An ADP-Glo™ Reagent is then added to stop the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity. Inhibitors will result in a lower light signal.
Diagram 2: Workflow for a luminescence-based kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Methodology:
-
Compound Plating: Prepare serial dilutions of the synthesized thienopyridine derivatives in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well assay plate. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO only).
-
Kinase/Substrate Addition: Prepare a mixture of the target kinase and its specific substrate in kinase reaction buffer. Add this mixture (e.g., 10 µL) to all wells.
-
Reaction Initiation: Add the ATP solution (e.g., 10 µL) to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent (e.g., 20 µL) to all wells to stop the reaction and consume unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent (e.g., 40 µL) to all wells. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.
-
Signal Stabilization: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader.
Self-Validation System & Data Analysis:
-
Controls: The "No Kinase" control should yield a minimal signal. The "No Inhibitor" (DMSO) control represents 0% inhibition (maximum signal). The positive control inhibitor should yield a signal close to the "No Kinase" control, representing 100% inhibition.
-
Calculation: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase))
-
Hit Identification: Compounds showing significant inhibition (e.g., >50%) at a screening concentration (e.g., 10 µM) are considered "hits" and are prioritized for further studies, such as IC₅₀ determination.
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO Control | N/A | 850,000 | 0% |
| No Kinase Control | N/A | 10,000 | 100% |
| Staurosporine | 1 | 15,000 | 99.4% |
| Derivative A-1 | 10 | 780,000 | 8.3% |
| Derivative A-2 | 10 | 220,000 | 75.0% |
| Derivative B-1 | 10 | 430,000 | 50.0% |
Conclusion
This compound is an exceptionally valuable starting material for generating libraries of novel heterocyclic compounds for biological screening. The straightforward and high-yielding protocols for creating hydrazone and pyrazole derivatives allow for rapid exploration of the chemical space around this privileged scaffold. When coupled with robust and high-throughput biological assays, such as the luminescence-based kinase assay described, this strategy provides a powerful engine for the discovery of new lead compounds in drug development programs.
References
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
- Thermo Fisher Scientific. Biochemical Kinase Assays. Thermo Fisher Scientific.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Sharma, V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health.
- MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.
- Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Wu, J., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. PubMed.
- Zhang, P., et al. (2025). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. PubMed.
- Jiang, B., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
- Liu, G., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed.
- Sharma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Al-Wahaibi, L. H., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health.
- Yilmaz, F., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC.
- Stilinović, V., et al. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Yilmaz, F., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.
- Hradil, P., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
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Solid-Phase Synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine Analogs: An Application Note and Protocol
Abstract
This document provides a comprehensive guide to the solid-phase synthesis of thieno[3,2-c]pyridin-4-ylhydrazine analogs, a chemical scaffold of significant interest in medicinal chemistry. We detail a robust, step-by-step protocol designed for generating a library of diverse analogs, leveraging the efficiency and purification advantages of solid-phase organic synthesis (SPOS). The methodology covers the initial functionalization of a solid support, the construction of the core heterocyclic system, introduction of the crucial hydrazine moiety, and final cleavage to yield the target compounds. This guide emphasizes the rationale behind key experimental choices, incorporates in-process quality control checkpoints, and offers expert insights into potential challenges, making it an essential resource for researchers in drug discovery and synthetic chemistry.
Introduction: The Convergence of a Privileged Scaffold and an Efficient Methodology
The thieno[3,2-c]pyridine core is a prominent heterocyclic scaffold in modern drug discovery.[1][2] Its rigid, fused-ring structure serves as a versatile template for designing molecules with a wide array of biological activities, including potent inhibitors of potassium channels and smoothened (Smo) receptors, making them relevant for oncology and inflammatory diseases.[3][4] The introduction of a hydrazine or hydrazone moiety further enhances the pharmacological potential, as these functional groups are key components in many bioactive compounds, often acting as linkers or pharmacophores.[5][6][7]
Traditionally, the synthesis of complex heterocyclic libraries is performed using solution-phase chemistry, which often involves laborious, multi-step purification processes. Solid-phase organic synthesis (SPOS) offers a powerful alternative by anchoring the initial starting material to an insoluble polymer support.[8][9] This approach streamlines the entire synthetic sequence, as excess reagents and by-products are simply washed away, eliminating the need for intermediate chromatographic purification and facilitating automation.
This application note details a complete workflow for the solid-phase synthesis of this compound analogs. The strategy is designed to be both robust and flexible, allowing for the creation of diverse chemical libraries by modifying various building blocks throughout the synthesis.
Core Principles of the Synthetic Strategy
The successful solid-phase synthesis of complex molecules relies on a carefully planned strategy that considers the choice of resin, the stability of the linker, the sequence of reactions, and the final cleavage conditions. Our approach is built on a logical sequence that constructs the target molecule on a solid support before its final release.
-
The Solid Support and Linker: The choice of resin is critical for reaction efficiency. A resin must swell appropriately in the chosen solvents to ensure reagent accessibility. For this protocol, we select a Rink Amide resin. The key feature is its acid-labile linker, which remains stable throughout the multi-step synthesis but can be cleanly cleaved under strongly acidic conditions (e.g., high concentration of trifluoroacetic acid, TFA) to release the final product as a primary amide.
-
Scaffold Assembly: The thieno[3,2-c]pyridine core is constructed directly on the solid support. The synthesis begins by coupling a suitably protected thiophene-based amino acid to the resin. Subsequent cyclization, dehydration, and aromatization steps form the fused heterocyclic system. This on-resin construction is a cornerstone of the strategy, ensuring that only the correctly formed scaffold is carried through the entire process.
-
Introduction of the Hydrazine Moiety: This pivotal step is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The resin-bound thieno[3,2-c]pyridin-4-one intermediate is first converted to a more reactive 4-chloro derivative. This activated intermediate readily reacts with hydrazine hydrate, which displaces the chloride to form the desired 4-ylhydrazine. The large excess of hydrazine used in this step is easily washed away, highlighting a key advantage of the solid-phase approach.
-
Cleavage and Purification: The final step involves treating the resin with a cleavage cocktail, typically containing a high concentration of TFA.[10] Scavengers such as triisopropylsilane (TIS) and water are included to capture reactive cationic species generated during the cleavage, preventing degradation of the desired product.[11][12]
Below is a conceptual workflow of the entire solid-phase synthesis process.
Caption: Overall workflow for the solid-phase synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like POCl₃, TFA, and hydrazine are corrosive and toxic.
Protocol 1: Preparation of Resin-Bound Thieno[3,2-c]pyridin-4-one Core
This protocol outlines the initial loading of the first building block and the formation of the heterocyclic core on the solid support.
-
Resin Swelling: Place Rink Amide resin (e.g., 1.0 g, 0.5 mmol/g loading) in a fritted solid-phase synthesis vessel. Swell the resin in dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (DCM, 3 x 10 mL).
-
Amino Acid Coupling: In a separate vial, dissolve Fmoc-3-amino-2-thiophenecarboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6 eq.) and pre-activate for 5 minutes. Add this coupling cocktail to the drained resin. Agitate at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Confirmation of Coupling: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling.
-
Cyclization/Aromatization: This step is often achieved via an intramolecular acylation followed by dehydration. A common method involves treating the resin-bound intermediate with a suitable reagent. For this specific transformation, a Gewald-type reaction on the solid support starting from different precursors would be a viable alternative to build the thiophene ring last.[13] However, for this protocol, we assume a pre-formed thiophene is coupled. The subsequent pyridinone ring formation is achieved by coupling with a suitable building block (e.g., an activated acrylic acid derivative) followed by an intramolecular cyclization promoted by a base like DBU.
| Reagent | Equivalents | Purpose |
| Rink Amide Resin | 1.0 | Solid Support |
| 20% Piperidine/DMF | - | Fmoc Deprotection |
| Fmoc-3-amino-2-thiophenecarboxylic acid | 3.0 | Building Block |
| HBTU/HOBt | 2.9 / 3.0 | Coupling Reagents |
| DIPEA | 6.0 | Activation Base |
Protocol 2: Activation to 4-Chloro Intermediate
This protocol converts the relatively unreactive pyridinone into a highly reactive 4-chloro intermediate, primed for nucleophilic substitution.
-
Resin Preparation: Swell the resin from Protocol 1 in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.
-
Chlorination Reaction: Carefully add a solution of POCl₃ (10 eq.) in anhydrous DCM (10 mL) to the resin. Add DIPEA (5 eq.) dropwise. Equip the vessel with a condenser and heat the mixture to 60°C for 6 hours with gentle agitation.
-
Washing: Allow the vessel to cool to room temperature. Carefully drain the POCl₃ solution and quench it in ice water. Wash the resin with extreme caution using DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Protocol 3: Hydrazinolysis to Form the Resin-Bound Hydrazine
This is the key step where the hydrazine functionality is introduced.
-
Resin Preparation: Take the resin from Protocol 2 and swell in N-methyl-2-pyrrolidone (NMP, 10 mL) for 30 minutes.
-
Hydrazine Reaction: Drain the NMP. Add a solution of 10% hydrazine hydrate (v/v) in NMP (10 mL). Agitate the mixture at 50°C for 12 hours.
-
Washing: Cool the vessel to room temperature. Drain the hydrazine solution. Wash the resin extensively with NMP (5 x 10 mL), water (2 x 10 mL) to remove excess hydrazine, methanol (3 x 10 mL), and DCM (5 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
Caption: Nucleophilic substitution at the 4-position. (Note: The above DOT script is a placeholder representation of the chemical structures involved in the SNAr mechanism.)
Protocol 4: Cleavage from the Solid Support
This final protocol releases the synthesized molecule from the resin into solution.
-
Preparation: Place the dry resin (approx. 100 mg) in a 5 mL fritted syringe.
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Add 2 mL of this freshly prepared cocktail to the resin.
-
Reaction: Agitate the mixture at room temperature for 3 hours.
-
Product Collection: Drain the filtrate from the syringe into a clean collection vial. Wash the resin with an additional 1 mL of pure TFA and combine the filtrates.
-
Solvent Removal: Reduce the volume of the TFA solution under a gentle stream of nitrogen gas.
-
Precipitation: Add cold diethyl ether (10 mL) to the concentrated residue to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid pellet under vacuum.
-
Purification: Purify the crude product using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a TFA salt.
In-Process Monitoring & Quality Control
Ensuring the completion of each reaction step is paramount for the success of a multi-step solid-phase synthesis. Several analytical methods can be employed.[14][15]
-
Qualitative Colorimetric Tests:
-
Kaiser Test: Detects free primary amines. A positive test (deep blue beads) after a deprotection step confirms the removal of the Fmoc group. A negative test (yellow/colorless beads) after a coupling step indicates the reaction has gone to completion.[16]
-
TNBS Test (2,4,6-Trinitrobenzenesulfonic acid): An alternative, highly sensitive test for primary amines, yielding red-colored beads.
-
-
Spectroscopic Analysis:
-
FT-IR on a Single Bead: This technique can be used to monitor the appearance or disappearance of key functional groups (e.g., the carbonyl stretch of the pyridinone, the azide stretch if used).[16]
-
-
Test Cleavage and LC-MS Analysis:
-
After a key step, a small aliquot of the resin (~5 mg) can be subjected to the cleavage protocol. The resulting crude material is then analyzed by LC-MS to confirm the mass of the resin-bound intermediate. This is the most definitive method for reaction monitoring.[9]
-
Expert Insights & Troubleshooting
-
Poor Resin Swelling: If the resin does not swell properly, reagents cannot access the reactive sites, leading to low yields. Ensure the use of high-quality, appropriate solvents (DMF, NMP, DCM). If a reaction is sluggish, consider switching to a solvent that promotes better swelling, like NMP.
-
Incomplete Coupling Reactions: If the Kaiser test remains positive after a coupling step, the reaction is incomplete. Double-couple by repeating the coupling protocol with fresh reagents. Sterically hindered building blocks may require longer reaction times or more potent coupling agents (e.g., HATU).
-
Side Reactions during Chlorination: The use of POCl₃ is harsh. Ensure the reaction is performed under anhydrous conditions to prevent the formation of phosphate by-products. The temperature should be carefully controlled to avoid degradation of the resin or linker.
-
Product Degradation during Cleavage: Thiol-containing scavengers (like ethanedithiol) should be avoided if any azide functionalities are present in the molecule, as they can cause reduction of the azide to an amine.[11][12] TIS is generally a safer choice for a broad range of functional groups.
Conclusion
The solid-phase methodology presented here offers a powerful and systematic approach for the synthesis of this compound analogs. By building the complex heterocyclic core directly on the resin, this strategy streamlines the production of a diverse library of compounds for biological screening. The protocols are designed with key checkpoints to ensure reaction fidelity, and the troubleshooting guide provides practical solutions to common challenges. This approach significantly accelerates the discovery and optimization of new therapeutic agents based on this privileged scaffold.
References
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Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link][9][15]
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Franchi, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link][14]
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Valerio, A., et al. (2009). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 13(1), 84-97. [Link][8]
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Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link][16]
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Kwon, Y., et al. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. [Link][17]
-
Zhadan, A. P., et al. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Molecules, 26(8), 2154. [Link][6]
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Koprivanac, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18331-18342. [Link][5]
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Mothes, B., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds. Google Patents, WO2007066127A2. [3]
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Abdelrazek, F. M., et al. (2006). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules, 11(12), 959-966. [Link][19]
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Maffrand, J. P., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents, US4529596A. [20]
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Tuncel, S., et al. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry, 88(17), 12151-12160. [Link][7]
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LookChem. (n.d.). thieno[3,2-c]pyridine. LookChem. [Link][2]
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Blair, J. A., & Gardner, R. J. (1970). The synthesis and properties of some hydrazines. Aston Research Explorer. [Link][21]
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Grzonka, Z., et al. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science. [Link][22]
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Grunewald, G. L., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 47(20), 4949-4961. [Link][23]
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Le Corre, M. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents, US3969358A. [24]
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Wang, C., et al. (2019). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 10(6), 965-971. [Link][4]
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Al-Tel, T. H., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [Link][13]
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Greenberg, M. M. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters, 34(16), 251-254. [Link][25]
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Van der Veken, P., et al. (2017). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link][26]
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Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science, 16(1), 10-14. [Link][12]
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Schneggenburger, P. E., et al. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. ResearchGate. [Link][11]
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Jones, A., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(48), 9579-9583. [Link][27]
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Tan, J., & Li, X. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 108(43), 17597-17602. [Link][10]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine
Welcome to the technical support center for the synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. This compound is a key intermediate in the development of various pharmacologically active agents. However, its synthesis can be challenging, often plagued by low yields and purification difficulties.
This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis. The advice herein is based on established principles of heterocyclic chemistry and proven field insights.
Synthetic Overview: A Two-Step Approach
The most common and logical synthetic route to this compound involves a two-step process starting from the corresponding thieno[3,2-c]pyridin-4-one. This strategy is generally favored due to the commercial availability of precursors to the pyridinone and the relatively straightforward nature of the subsequent transformations.
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
Part 1: Synthesis of 4-Chloro-thieno[3,2-c]pyridine
The conversion of the thieno[3,2-c]pyridin-4-one to the 4-chloro intermediate is a critical step that can significantly impact the overall yield and purity of the final product.
Question 1: My chlorination of thieno[3,2-c]pyridin-4-one is incomplete, and I observe a significant amount of starting material even after prolonged reaction times. What could be the issue?
Answer:
Incomplete chlorination is a common problem, often stemming from insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
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Reagent Choice and Activation: Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation. However, its reactivity can be enhanced by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or by using a Vilsmeier-Haack type reagent generated in situ (e.g., from SOCl₂ and DMF). These additives can help to break up any oligomeric forms of POCl₃ and generate a more reactive chlorinating species.
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Temperature and Reaction Time: These reactions often require elevated temperatures to proceed to completion. A patent for a similar heterocyclic system suggests heating a mixture of the pyridinone and phosphorus oxychloride to reflux for several hours (e.g., 3-4 hours)[1]. If you are reacting at a lower temperature, consider incrementally increasing it. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
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Solvent Effects: While many chlorinations with POCl₃ are performed neat, using a high-boiling inert solvent such as toluene or dioxane can sometimes improve solubility and lead to a more homogeneous and complete reaction.
Question 2: I am observing significant charring and the formation of dark, insoluble byproducts during the chlorination reaction. How can I minimize this?
Answer:
Charring and byproduct formation are typically indicative of decomposition at high temperatures.
-
Temperature Control: While high temperatures are often necessary, excessive heat can lead to degradation. It is crucial to maintain a consistent temperature. Use a temperature controller and ensure efficient stirring to avoid localized overheating.
-
Reaction Time: Prolonged heating, even at the optimal temperature, can lead to byproduct formation. Once the reaction has reached completion (as determined by in-process monitoring), it is important to work it up promptly.
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Work-up Procedure: A careful work-up is essential. After cooling, the excess POCl₃ should be removed under reduced pressure. The residue should then be cautiously quenched by pouring it onto crushed ice or adding it to a cold, saturated sodium bicarbonate solution. This neutralizes the acidic environment and helps to precipitate the product while minimizing hydrolysis of the desired chloro-compound back to the starting pyridinone.
Part 2: Synthesis of this compound
The nucleophilic aromatic substitution (SNA) of 4-chloro-thieno[3,2-c]pyridine with hydrazine is the final and often most challenging step. Low yields can result from incomplete reaction, side reactions, and difficulties in product isolation.
Question 3: The reaction of 4-chloro-thieno[3,2-c]pyridine with hydrazine hydrate is sluggish and gives a low yield of the desired product. How can I improve the conversion?
Answer:
Low conversion in this nucleophilic aromatic substitution can be attributed to several factors related to the reactivity of the substrate and the reaction conditions.
-
Mechanism and Substrate Reactivity: The reaction proceeds via a nucleophilic aromatic substitution mechanism, likely through a Meisenheimer-like intermediate[2]. The reactivity of the 4-chlorothienopyridine is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the 4-position towards nucleophilic attack[3].
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Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or isopropanol are commonly used as they can solvate the hydrazine and facilitate the reaction. A Chinese patent describing a high-yield synthesis of a similar chloro-hydrazinopyridine derivative utilizes a mixture of ethanol and methanol[4].
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Temperature: This reaction typically requires heating. Refluxing the reaction mixture is a common practice. The optimal temperature will depend on the solvent used. For instance, a reaction in ethanol would be carried out at approximately 78°C.
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Excess Hydrazine: Using a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) can help to drive the reaction to completion. This is a common strategy in reactions involving hydrazine to ensure it acts as the nucleophile rather than just a base.
Question 4: I am observing the formation of multiple byproducts, leading to a complex reaction mixture and a low yield of the desired hydrazine. What are the likely side reactions and how can I suppress them?
Answer:
Side reactions are a significant cause of low yields in the synthesis of aromatic hydrazines.
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Reductive Dehalogenation: One common side reaction is the reduction of the chloro-substituent, leading to the formation of the parent thieno[3,2-c]pyridine. This can be promoted by impurities in the starting materials or by certain reaction conditions. Ensuring the use of pure starting materials and maintaining an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
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Formation of Bis-adducts: It is possible for the product hydrazine to react with another molecule of the 4-chlorothienopyridine, leading to the formation of a bis(thieno[3,2-c]pyridin-4-yl)hydrazine. Using a large excess of hydrazine hydrate can help to statistically disfavor this side reaction.
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Ring-Opening/Rearrangement: Under harsh conditions (e.g., very high temperatures or prolonged reaction times), ring-opening of the pyridine or thiophene ring, or rearrangement of the heterocyclic system, can occur, particularly with highly activated systems[5]. Adhering to the mildest effective reaction conditions is crucial.
The following flowchart can guide your troubleshooting process for the hydrazinolysis step:
Caption: Troubleshooting workflow for the hydrazinolysis of 4-chloro-thieno[3,2-c]pyridine.
Question 5: I am struggling to purify the final this compound product. It seems to be unstable or difficult to handle. What are the best practices for purification?
Answer:
Aromatic hydrazines can indeed be challenging to purify due to their basicity, potential instability, and polarity.
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Crystallization: This is often the preferred method for purifying hydrazines. After the reaction is complete, cooling the reaction mixture may cause the product to crystallize. If not, carefully adding a co-solvent like water or hexane to the reaction mixture in ethanol can induce crystallization.
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Work-up to Remove Excess Hydrazine: Before purification, it is important to remove the excess hydrazine hydrate. This can be achieved by concentrating the reaction mixture under reduced pressure and then partitioning the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. The product will be in the organic layer, while the excess hydrazine will remain in the aqueous layer.
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Column Chromatography: While possible, column chromatography of hydrazines on silica gel should be approached with caution. The acidic nature of silica gel can sometimes cause decomposition of basic compounds. It is advisable to use a deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine) and to run the column quickly.
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Salt Formation: A highly effective strategy for purifying and handling hydrazines is to convert them into a stable salt, such as the hydrochloride salt. This can be achieved by dissolving the crude hydrazine in a suitable solvent (e.g., ethanol or diethyl ether) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent like ether or dioxane. The resulting salt is often a stable, crystalline solid that can be easily filtered and washed.
Experimental Protocols
The following are generalized protocols based on literature procedures for analogous systems. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 4-Chloro-thieno[3,2-c]pyridine
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thieno[3,2-c]pyridin-4-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-thieno[3,2-c]pyridine.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-thieno[3,2-c]pyridine (1 equivalent) and ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
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If the product crystallizes upon cooling, collect it by filtration and wash with cold ethanol.
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If the product does not crystallize, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate two more times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Precursor | Reagents | Product | Reported Yield | Reference |
| 3-Bromo-5H-thieno[3,2-c]pyridine-4-one | POCl₃ | 3-Bromo-4-chloro-thieno[3,2-c]pyridine | Not specified | [1] |
| 2,3-Dichloropyridine | Hydrazine hydrate, ethanol, methanol | 3-Chloro-2-hydrazinopyridine | 97% | [4] |
| 3-Carbamoyl-2-chloropyridines | Hydrazine hydrate | Substituted pyrazolo[3,4-b]pyridines | Not specified | [6] |
References
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Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fadda, A. A., & Mostafa, H. Y. (1992). Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furo[3,4-b]pyridines. Semantic Scholar. Retrieved January 21, 2026, from [Link]
- Grunewald, G. L., et al. (2005). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 48(22), 6965-6976.
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Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
- Thieno ( 3 , 2-c) pyridine compounds. (2007). Google Patents.
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Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 21, 2026, from [Link]
- Grace, L. A., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 21, 2026, from [Link]
- Thieno ( 3 , 2-c) pyridine compounds. (2007). Google Patents.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018.
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2021). PMC. Retrieved January 21, 2026, from [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. (2021). Lirias. Retrieved January 21, 2026, from [Link]
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012). Google Patents.
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976). Google Patents.
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier-Haack Reagent. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
- Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2017). MedChemComm. Retrieved January 21, 2026, from [Link]
-
How to prepare 4-hydrazino pyridine? (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Pyridine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). Google Patents.
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). PMC. Retrieved January 21, 2026, from [Link]
-
Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Process for the preparation of thieno(3,2-c) pyridine and derivatives thereof. (1977). Google Patents.
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Identifying and minimizing byproducts in Thieno[3,2-c]pyridin-4-ylhydrazine reactions
Welcome to the technical support guide for the synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and minimization of reaction byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity and yield for this critical building block.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, notably platelet aggregation inhibitors.[1] The most prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-halo-thieno[3,2-c]pyridine precursor (typically 4-chloro-thieno[3,2-c]pyridine) with hydrazine hydrate. While seemingly straightforward, this reaction is often plagued by the formation of several persistent byproducts that can complicate purification and compromise the yield and quality of the final product. Understanding the mechanisms behind the formation of these impurities is the first step toward rationally designing a robust and high-fidelity synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most widely adopted method is the reaction of 4-chloro-thieno[3,2-c]pyridine with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, at elevated temperatures. This is a classic nucleophilic aromatic substitution (SNAr) reaction.[2]
Q2: I'm seeing an unexpected spot on my TLC/peak in my LC-MS analysis. What could it be?
Unexpected spots or peaks often correspond to one of three common byproducts:
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Thieno[3,2-c]pyridin-4-ol: The product of hydrolysis of the starting material.
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4,4'-bis(Thieno[3,2-c]pyridinyl)hydrazine: A product of over-alkylation where the desired product reacts with another molecule of the starting material.
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Unreacted 4-chloro-thieno[3,2-c]pyridine: Incomplete reaction is a common issue.
Refer to the "In-Depth Troubleshooting Guide 1" for detailed characterization data.
Q3: My reaction yields are consistently low, with a significant amount of starting material remaining. What are the primary causes?
Low conversion can be attributed to several factors:
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Insufficient Temperature: The SNAr reaction on this heterocyclic system requires sufficient thermal energy to overcome the activation barrier.
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Reaction Time: The reaction may not have been allowed to proceed to completion.
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Hydrazine Quality: Anhydrous hydrazine or old hydrazine hydrate can be less reactive. Ensure you are using a fresh, high-quality reagent.
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Solvent Choice: The polarity and protic nature of the solvent can influence reaction rates.[3][4]
Q4: The reaction mixture turned dark brown/black. Is this normal?
While some color change is expected, a very dark or black solution can indicate decomposition or polymerization side reactions, especially at very high temperatures or with prolonged reaction times. It is crucial to monitor the reaction progress closely to avoid excessive heating.
In-Depth Troubleshooting Guide 1: Identification of Key Byproducts
Accurate identification of impurities is paramount for effective troubleshooting. The following table summarizes the key characteristics of the most frequently encountered byproducts.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| (Product) this compound | C7H7N3S | 165.22 | MS (ESI+): m/z 166.1 [M+H]⁺. ¹H NMR: Characteristic signals for the hydrazine protons (-NHNH₂) and distinct aromatic protons.[5] |
| (Byproduct 1) Thieno[3,2-c]pyridin-4-ol | C7H5NOS | 151.19 | MS (ESI+): m/z 152.1 [M+H]⁺. ¹H NMR: Absence of hydrazine protons, presence of a broad hydroxyl (-OH) signal. |
| (Byproduct 2) 4,4'-bis(Thieno[3,2-c]pyridinyl)hydrazine | C14H10N4S2 | 298.39 | MS (ESI+): m/z 299.1 [M+H]⁺. ¹H NMR: More complex aromatic region, different symmetry compared to the desired product. |
| (Starting Material) 4-chloro-thieno[3,2-c]pyridine | C7H4ClNS | 169.63 | MS (ESI+): m/z 170.0 [M+H]⁺ with characteristic chlorine isotope pattern (approx. 3:1 ratio for M:M+2). |
Mechanism of Byproduct Formation
Understanding how these byproducts form provides the rationale for their prevention.
Byproduct 1: Thieno[3,2-c]pyridin-4-ol (Hydrolysis)
This byproduct arises from the reaction of the starting material with residual water in the reaction mixture, a competing nucleophilic substitution.[6] This is particularly problematic if using lower grade solvents or non-anhydrous hydrazine hydrate.
Caption: Over-alkylation pathway forming the dimeric byproduct.
In-Depth Troubleshooting Guide 2: Minimizing Byproduct Formation
A systematic approach to optimizing reaction conditions can significantly enhance the purity of the crude product.
Experimental Protocol: Optimized Synthesis
This protocol is designed to minimize the formation of the byproducts discussed above.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-chloro-thieno[3,2-c]pyridine (1.0 eq).
-
Add anhydrous ethanol (or isopropanol) as the solvent (approx. 10-15 mL per gram of starting material).
-
Begin stirring the suspension under a nitrogen atmosphere.
-
-
Reaction Execution:
-
Add hydrazine hydrate (≥98%, 5.0-10.0 eq) dropwise to the stirred suspension at room temperature. A large excess of hydrazine is crucial to outcompete the product as a nucleophile and minimize dimer formation.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with stirring. The product should precipitate.
-
Filter the solid product, wash thoroughly with cold water to remove excess hydrazine and salts, and then with a minimal amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound.
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Troubleshooting Workflow
This decision tree can guide your optimization efforts based on analytical results from your crude product.
Caption: A troubleshooting decision tree for reaction optimization.
Quantitative Impact of Reaction Parameters
The following table provides an evidence-based guide to adjusting reaction conditions.
| Parameter | Standard Condition | Adjustment & Rationale | Expected Outcome |
| Temperature | 80 °C (Ethanol reflux) | Increase to 90-100 °C (e.g., using n-propanol). Rationale: SNAr reactions on electron-deficient heterocycles are often kinetically limited. [7][8] | Increased reaction rate, reduced unreacted starting material. |
| Hydrazine Stoichiometry | 5 equivalents | Increase to 10 equivalents. Rationale: Mass action favors reaction with hydrazine over the product, suppressing dimer formation. | Significant reduction in the 4,4'-bis(Thieno[3,2-c]pyridinyl)hydrazine byproduct. |
| Solvent Purity | Reagent-grade ethanol | Use anhydrous ethanol. Rationale: Minimizes the concentration of water, the competing nucleophile for hydrolysis. | Reduction in the Thieno[3,2-c]pyridin-4-ol byproduct. |
| Reaction Time | 8 hours | Increase to 12-16 hours, guided by reaction monitoring. Rationale: Ensures the reaction proceeds to completion. | Minimization of residual starting material. |
By methodically applying these principles and protocols, researchers can achieve a more controlled and efficient synthesis of this compound, ensuring a high-quality starting point for subsequent drug development efforts.
References
-
Gould, A. E., et al. (2009). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 52(15), 4618–4631. [Link]
-
Bhatt, D. L., & Topol, E. J. (2003). Scientific and therapeutic advances in antiplatelet therapy. Nature Reviews Drug Discovery, 2(1), 15-28. [Link]
-
Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Ibrahim, I. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(4). [Link]
-
Kim, D., & Park, H. (2012). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 14(1), 288-291. [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 513. [Link]
-
Cashman, J. R., et al. (2001). Characterization of novel dihydrothienopyridinium and thienopyridinium metabolites of ticlopidine in vitro: role of peroxidases, cytochromes p450, and monoamine oxidases. Drug Metabolism and Disposition, 29(12), 1639-1646. [Link]
-
Zhang, L., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(10), 2658. [Link]
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Optimizing reaction conditions for Thieno[3,2-c]pyridin-4-ylhydrazine synthesis
Welcome to the Technical Support Center for the synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring both success and safety in your laboratory.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmacologically active molecules, including kinase inhibitors. The most common and effective route involves a two-step process: the chlorination of a Thieno[3,2-c]pyridin-4-one precursor, followed by a nucleophilic aromatic substitution with hydrazine. This guide focuses on optimizing the conditions for this key second step and troubleshooting common issues that may arise throughout the synthetic sequence.
Overall Synthetic Workflow
The logical flow from the common precursor to the final product is illustrated below. Each stage presents unique challenges that are addressed in the subsequent sections.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Question 1: My initial chlorination step to form 4-Chlorothieno[3,2-c]pyridine is low-yielding or fails completely. What went wrong?
Answer: This is a common bottleneck. The success of this step hinges on the complete removal of water and the choice of chlorinating agent.
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Causality—Moisture: Phosphorus oxychloride (POCl₃), a common chlorinating agent, reacts violently with water. Even trace amounts of moisture in your starting material (Thieno[3,2-c]pyridin-4-one) or solvent can consume the reagent and prevent the reaction from proceeding.
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Solution: Ensure your starting material is thoroughly dried under a high vacuum for several hours before use. Use anhydrous solvents. Consider co-evaporation with anhydrous toluene to azeotropically remove residual water.
-
-
Causality—Reagent Activity: The reactivity of the chlorinating agent is crucial. While POCl₃ is standard, sometimes a more potent Vilsmeier-Haack type reagent, formed in situ, is more effective. A procedure using oxalyl chloride and DMF in a solvent like dichloroethane can be very effective for chlorinating similar heterocyclic ketones.[1]
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Solution: For stubborn substrates, consider switching your chlorination protocol. A well-established method involves adding phosphorus oxychloride (3.0 eq) to a suspension of the pyridin-4-one (1.0 eq) in an anhydrous solvent like toluene, often with a catalytic amount of N,N-dimethylaniline (1.2 eq), followed by heating to reflux for 3-5 hours.[2]
-
-
Causality—Work-up: The work-up procedure is critical for isolating the chloro-intermediate, which can be unstable. Quenching the reaction mixture on ice must be done carefully, and the subsequent neutralization with a base (like saturated sodium bicarbonate) must be sufficient to prevent product degradation.[3]
Question 2: The final hydrazinolysis step is not going to completion, and I see significant starting material (4-chlorothieno[3,2-c]pyridine) remaining on my TLC plate. How can I improve this?
Answer: Incomplete conversion is typically related to reaction kinetics or stoichiometry.
-
Causality—Temperature: Nucleophilic aromatic substitution on an electron-rich heterocyclic system can be sluggish at low temperatures. The reaction requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent is common. For example, using ethanol as a solvent and heating to reflux is a documented approach.[3] If the boiling point of your solvent is too low, consider switching to a higher-boiling solvent like n-butanol or dioxane.[4]
-
-
Causality—Stoichiometry: Hydrazine can act as both a nucleophile and a base. Using only a stoichiometric amount may not be sufficient to drive the reaction to completion, especially if any side reactions consume the reagent.
-
Solution: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents). This will increase the concentration of the nucleophile and favor the forward reaction according to Le Châtelier's principle.
-
-
Causality—Reaction Time: These reactions are not always rapid. Insufficient reaction time will naturally lead to incomplete conversion.
Question 3: My TLC/LC-MS analysis shows multiple product spots after the hydrazinolysis step. What are the likely byproducts?
Answer: The formation of byproducts is a frequent challenge when working with a highly reactive nucleophile like hydrazine.
-
Hypothesis 1—Reductive Dehalogenation: Hydrazine can act as a reducing agent, leading to the formation of the parent Thieno[3,2-c]pyridine by replacing the chlorine with a hydrogen atom. This is often favored at higher temperatures.
-
Hypothesis 2—Dimerization/Further Reaction: The product, being a hydrazine derivative, is itself nucleophilic. It could potentially react with another molecule of the starting 4-chlorothieno[3,2-c]pyridine to form a dimer.
-
Hypothesis 3—Ring Opening: Under harsh conditions (e.g., very high temperatures or prolonged reaction times), ring-opening of the heterocyclic system can occur, though this is less common.[5]
Caption: Troubleshooting logic for the hydrazinolysis reaction.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound from the chloro-precursor?
A1: While optimization is always substrate-specific, a robust starting point is to react 4-chlorothieno[3,2-c]pyridine with a significant excess of hydrazine hydrate (5-10 equivalents) in a protic solvent like ethanol or n-butanol . The reaction mixture should be heated to reflux and monitored by TLC until the starting material is consumed (typically 4-12 hours).[3][4]
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, n-Butanol, Dioxane | Protic solvents can facilitate the reaction; higher-boiling solvents allow for increased reaction temperatures.[4] |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for this SNAr reaction. |
| Hydrazine | 5-10 equivalents of Hydrazine Hydrate | A large excess drives the reaction to completion and minimizes reaction time. |
| Reaction Time | 4-12 hours (Monitor by TLC) | Ensures the reaction proceeds to completion without significant byproduct formation from prolonged heating. |
Q2: What are the critical safety precautions when handling hydrazine hydrate?
A2: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it with extreme caution.
-
Engineering Controls: Always work inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., butyl rubber or Silver Shield/4H).
-
Handling: Use a syringe or cannula for transfers to minimize exposure. Have a hydrazine spill kit available.
-
Quenching: Any excess hydrazine in the reaction mixture should be quenched carefully during work-up, typically by dilution with water and reaction with an oxidizing agent like sodium hypochlorite (bleach), which converts it to nitrogen gas.
Q3: How can I purify the final this compound product?
A3: The purification method depends on the nature of the impurities.
-
Crystallization: If the crude product is relatively clean (>90%), crystallization is the preferred method. A solvent system like ethanol/water or isopropanol can be effective. This method is excellent for removing trace impurities and is easily scalable.
-
Column Chromatography: If the reaction has produced significant byproducts, silica gel column chromatography is necessary. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the product from streaking on the silica gel.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine
This protocol is adapted from general procedures for the chlorination of analogous heterocyclic ketones.[2][3]
-
Preparation: Suspend Thieno[3,2-c]pyridin-4-one (1.0 eq) in anhydrous toluene (10 mL per gram of starting material) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Add N,N-dimethylaniline (0.1 eq) to the suspension. At 0 °C (ice bath), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield 4-chlorothieno[3,2-c]pyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on typical nucleophilic displacement reactions with hydrazine.[5][6]
-
Preparation: Dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in ethanol (15 mL per gram) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (10.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol and excess hydrazine.
-
Isolation: Add cold water to the residue. The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum.
-
Purification: If the product is not pure enough after precipitation, it can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography as described in the FAQ section.
References
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976). Google Patents.
- Thieno ( 3 , 2-c) pyridine compounds. (2007). Google Patents.
-
Yilmaz, F., & Caliskan, R. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Retrieved from [Link]
-
(2025). One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. ResearchGate. Retrieved from [Link]
-
El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. J. Chem. Tech. Biotechnol., 57, 15-19. Retrieved from [Link]
-
Synthesis of 4-methylthieno[3, 2-c]pyridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Abdullah, E. S., Al-Kahtani, A. A., & El-Brollosy, N. R. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(8), 13696–13711. Retrieved from [Link]
-
Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. Retrieved from [Link]
-
Peet, N. P., & Sunder, S. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (14), 1439-1443. Retrieved from [Link]
-
Yilmaz, F., & Caliskan, R. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060. Retrieved from [Link]
-
4-chlorothieno[3,2-c]pyridine (C7H4ClNS). (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 5. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of Thieno[3,2-c]pyridin-4-ylhydrazine
Welcome to the technical support center for the purification of Thieno[3,2-c]pyridin-4-ylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Sample Purity & Impurity Identification
Question 1: My final product of this compound is a brownish or yellowish solid, not the expected off-white color. What are the likely impurities?
Answer: A discolored final product often indicates the presence of impurities. Based on the common synthetic route from 4-chloro-thieno[3,2-c]pyridine and hydrazine hydrate, several impurities could be present:
-
Unreacted Starting Material: Residual 4-chloro-thieno[3,2-c]pyridine can impart a yellowish hue.
-
Oxidation Products: Arylhydrazines are susceptible to oxidation, which can lead to the formation of highly colored impurities. Exposure to air, especially at elevated temperatures or in the presence of metal ions, can facilitate this process.[1][2][3]
-
Side-Reaction Products: The reaction of hydrazine can sometimes lead to the formation of azines or other condensation products, which may be colored.
-
Residual Solvents: Trapped solvent molecules from the reaction or purification steps can also affect the appearance and purity of the final product.
Question 2: How can I identify the specific impurities in my sample of this compound?
Answer: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to get a preliminary idea of the number of components in your sample. Spot your crude product alongside the starting material (4-chloro-thieno[3,2-c]pyridine) on a silica gel plate and elute with a solvent system like ethyl acetate/hexane. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC with UV detection is a powerful tool. Due to the polar nature of the thienopyridine core, a reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and can often reveal the presence of major impurities. For instance, unreacted starting material will show characteristic aromatic signals different from the desired product.[6]
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of impurities, which can provide clues to their structures.
Purification Strategy: Recrystallization
Question 3: I am trying to purify this compound by recrystallization, but the compound either "oils out" or the recovery is very low. What should I do?
Answer: "Oiling out" and low recovery are common challenges in recrystallization. Here’s a systematic approach to troubleshoot these issues:
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature. This compound is a polar molecule. Therefore, polar solvents are a good starting point.
-
Single Solvent Systems: Try solvents like ethanol, isopropanol, or acetonitrile.
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Good pairs to try include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl acetate/Hexane
-
-
-
Troubleshooting "Oiling Out": This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Add More "Good" Solvent: If oiling persists, reheat the solution and add a small amount of the "good" solvent before attempting to cool it again.[7]
-
-
Improving Recovery:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[8][9]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Experimental Protocol: Recrystallization Screening
-
Place a small amount of your crude this compound (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent or solvent mixture dropwise while gently heating.
-
Observe the solubility at both room temperature and at the boiling point of the solvent.
-
The ideal solvent will show poor solubility at room temperature and complete dissolution at the boiling point.
-
Allow the promising solutions to cool to room temperature and then in an ice bath to observe crystal formation.
Purification Strategy: Flash Column Chromatography
Question 4: My this compound sample is very impure, and recrystallization is not effective. How do I develop a flash column chromatography method?
Answer: Flash column chromatography is an excellent technique for separating complex mixtures. For a polar, nitrogen-containing heterocyclic compound like this compound, a normal-phase silica gel column is a good choice.
Step 1: TLC Method Development
The key to successful flash chromatography is to first develop a good separation on a TLC plate.
-
Choosing an Eluent System: Start with a binary solvent system of a non-polar solvent and a polar solvent.
-
Standard Systems: Ethyl acetate/Hexane or Dichloromethane/Methanol are common starting points.[10][11]
-
For Basic Compounds: Since your compound has a basic pyridine nitrogen and a hydrazine group, it might interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or using a mobile phase containing ammonia in methanol can significantly improve peak shape.[12][13]
-
-
Optimizing the Solvent Ratio: The goal is to find a solvent ratio that gives your desired compound an Rf (retention factor) of approximately 0.2-0.4 on the TLC plate. This generally provides good separation on the column.
Step 2: Column Preparation and Elution
-
Packing the Column: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack your column.
-
Loading the Sample: Dissolve your crude product in a minimum amount of the eluent or a suitable volatile solvent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and then adding this to the top of your column.
-
Running the Column: Elute the column with your optimized solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Collecting and Analyzing Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Troubleshooting Flash Chromatography
| Problem | Potential Cause | Solution |
| Compound won't elute | Eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| All compounds elute together | Eluent is too polar. | Decrease the proportion of the polar solvent. |
| Streaking or tailing of spots | Compound is interacting strongly with the silica (common for amines). | Add a small amount of triethylamine or ammonia to your eluent system. |
| Poor separation | The chosen solvent system does not have the right selectivity. | Try a different solvent system (e.g., switch from ethyl acetate to acetone as the polar component).[14] |
Stability and Storage
Question 5: Is this compound stable? How should I store the purified compound?
Answer: Hydrazine derivatives can be sensitive to air and light, leading to oxidation. While specific stability data for this compound is not extensively published, it is prudent to handle it as a potentially air- and light-sensitive compound.
-
Short-term Storage: Store the purified solid in a well-sealed vial, preferably under an inert atmosphere (nitrogen or argon), and protected from light (e.g., in an amber vial or wrapped in aluminum foil).
-
Long-term Storage: For long-term storage, keeping the compound in a freezer at -20°C is recommended to minimize degradation.
-
Stability in Solution: Solutions of the compound, especially in protic solvents, may be less stable than the solid form. It is advisable to prepare solutions fresh for use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting the purification of this compound.
References
-
Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. [Link]
-
Pfannhauser, W., & Thaller, A. (1985). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 33(4), 738–741. [Link]
-
Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. [Link]
-
Wang, Z., Yin, G., & Liu, Z. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10186–10192. [Link]
-
Nicholls, A. W., Farrant, R. D., & Lindon, J. C. (1994). Identification of novel hydrazine metabolites by 15N-NMR. Xenobiotica, 24(12), 1207–1216. [Link]
-
Chen, Z., van Duin, A. C. T., & Goddard, W. A. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10771–10776. [Link]
-
Chen, Z., van Duin, A. C. T., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10771–10776. [Link]
-
Geminiani, L., Junge, K., Beller, M., & Soulé, J.-F. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 21, 170. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Ali, M. M., Ismail, M. M., & El-Gaby, M. S. (2001). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 6(4), 333–342. [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved January 21, 2026, from [Link]
-
Khan, M. M. R., Park, S.-E., & Lee, W. (2022). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 12(11), 1381. [Link]
-
Krivtsov, I. V., German, K. E., Obruchnikova, Y. A., & Dvoeglazov, K. N. (2023). U(VI) hydrazinates: structural and thermal decomposition features. RSC Advances, 13(20), 13583–13591. [Link]
-
California State University, Fullerton. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved January 21, 2026, from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved January 21, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Capela, M. V., & Ribeiro, L. P. (2013). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 115(2), 1209–1214. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
SpectraBase. (n.d.). Hydrazine. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 21, 2026, from [Link]
-
Novabioassays. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved January 21, 2026, from [Link]
-
Kumar, D., & Singh, A. (2013). ChemInform Abstract: One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. ChemInform, 44(32). [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Palanisamy, J., Rajagopal, R., & Alfarhan, A. (2020). ¹H NMR spectra with and without the addition of excess hydrazine to CPM in DMSO‑d6 solution. ResearchGate. [Link]
-
Özkara, E., Karaca, G., & Acar, Ç. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(11), 1084–1090. [Link]
-
Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (2016). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]
-
Chambers, M. S., Wood, J. S., & Melmon, K. L. (1993). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 36(24), 3849–3859. [Link]
-
El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15–19. [Link]
-
Automated Topology Builder. (n.d.). Hydrazine | H4N2 | MD Topology | NMR | X-Ray. Retrieved January 21, 2026, from [Link]
- Maffrand, J. P., & Eloy, F. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S.
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Stability and storage considerations for Thieno[3,2-c]pyridin-4-ylhydrazine
Technical Support Center: Thieno[3,2-c]pyridin-4-ylhydrazine
Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this reagent in your experiments. The information herein is synthesized from established chemical principles of heterocyclic and hydrazine chemistry to provide a robust framework for its application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. The hydrazine moiety is susceptible to oxidation.[1][2]
-
Short-Term (≤ 1-2 weeks): Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen and light. Many related heterocyclic compounds are recommended to be stored under refrigeration.[3]
-
Long-Term (> 2 weeks): For extended storage, we recommend freezing at -20°C or below, again under an inert atmosphere. Ensure the container is appropriate for freezing to prevent cracking and subsequent exposure to air and moisture upon thawing.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) | Slows down potential degradation pathways. |
| 2-8°C (Short-term) | Adequate for brief periods, balances stability and convenience.[3] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents air-oxidation of the sensitive hydrazine group.[2] |
| Container | Amber Glass Vial | Protects from light-induced degradation. |
| State | Solid | Storing as a solid is preferable to solutions, which may degrade faster. |
Q2: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?
A2: A change in color from off-white or light yellow to a darker shade often indicates oxidation or degradation of the hydrazine component. Hydrazine derivatives can be sensitive to air and light, leading to the formation of colored impurities.[1]
Before use, we strongly recommend assessing the purity of the discolored material using an appropriate analytical method, such as ¹H NMR, LC-MS, or TLC, comparing it to a reference standard if available. If significant impurity peaks are detected, the material may not be suitable for sensitive downstream applications as it could lead to side reactions or lower yields.
Q3: I am dissolving the compound for a reaction. What solvents are recommended, and are there any I should avoid?
A3: The solubility will depend on whether you are using the free base or a salt form (e.g., hydrochloride).
-
Recommended Solvents: For the hydrochloride salt, polar protic solvents like methanol or ethanol are often suitable. For the free base, polar aprotic solvents such as DMSO, DMF, or acetonitrile are common choices.
-
Solvents to Avoid: Crucially, avoid solvents containing carbonyl groups, such as acetone or ethyl acetate, especially for prolonged storage or heating. Hydrazines readily react with aldehydes and ketones to form hydrazones.[1][4] This is a common cause of reagent decomposition and reaction failure.
Q4: How does the stability of this compound in solution compare to its solid form?
A4: The compound is significantly less stable in solution than in its solid state. Once dissolved, its susceptibility to oxidation and other degradation pathways increases.[5] We advise preparing solutions fresh for each experiment and avoiding storage in solution for more than a few hours, even at low temperatures. If a solution must be stored briefly, ensure it is under an inert atmosphere and protected from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in a Condensation Reaction (e.g., Pyrazole Synthesis)
-
Symptom: Your reaction, which involves the hydrazine moiety reacting with a dicarbonyl compound, has failed or resulted in a very low yield.
-
Potential Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage (see FAQ Q1 & Q2). Oxidation can cap the hydrazine, rendering it unreactive.
-
Troubleshooting Workflow:
Sources
Managing solubility issues of Thieno[3,2-c]pyridin-4-ylhydrazine in organic solvents
Welcome to the dedicated technical support resource for managing solubility challenges with Thieno[3,2-c]pyridin-4-ylhydrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.
I. Understanding the Solubility Profile of this compound
This compound (C₇H₇N₃S, MW: 165.22) possesses a rigid, heteroaromatic core, which contributes to its crystalline nature and, consequently, limited solubility in many common organic solvents. The presence of both a basic pyridine nitrogen and a hydrazine moiety introduces opportunities for protonation and hydrogen bonding, which are key to manipulating its solubility.
Key Structural Features Influencing Solubility:
-
Thienopyridine Core: A planar and aromatic system that can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart.
-
Pyridine Nitrogen: A basic site (pKa of the parent pyridine is ~5.2) that can be protonated to form a more soluble salt.
-
Hydrazine Group: Capable of acting as both a hydrogen bond donor and acceptor, influencing its interaction with protic solvents.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility issues encountered during experimental work with this compound.
Q1: My this compound won't dissolve in my reaction solvent at room temperature. What are my initial steps?
A1: Low room temperature solubility is a common observation for this class of compounds. Here is a systematic approach to address this:
-
Heating: Gently warm the mixture. Many organic compounds exhibit significantly increased solubility at elevated temperatures. Be mindful of the thermal stability of your compound and other reagents.
-
Sonication: Use an ultrasonic bath to provide energy that can help break down solid aggregates and enhance dissolution.
-
Particle Size Reduction: If you have a solid sample, grinding it to a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.
Q2: I've tried heating, but my compound still has poor solubility. What's the next logical step?
A2: If thermal methods are insufficient, a change in the solvent system is the most effective next step.
-
Co-solvent Systems: Introduce a small amount of a highly polar, aprotic co-solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices as they are powerful solvents for a wide range of organic molecules. Even a small percentage of DMSO or DMF in a less potent solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can dramatically improve solubility.
Q3: My reaction requires a non-polar solvent, but this compound is insoluble. How can I proceed?
A3: This is a classic challenge in organic synthesis. Here are a few strategies:
-
Solvent Screening: First, confirm the insolubility in a range of non-polar to moderately polar aprotic solvents (e.g., toluene, diethyl ether, ethyl acetate, THF, DCM).
-
Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst could be employed to bring the reactants together across a biphasic system.
-
Synthesis of a More Soluble Derivative: In some cases, it may be necessary to temporarily modify the molecule to enhance solubility. For example, protection of the hydrazine moiety could alter its solubility profile.
Q4: I've noticed that my compound seems to be more soluble in methanol and ethanol than in aprotic solvents of similar polarity. Why is this?
A4: This observation highlights the importance of hydrogen bonding. The hydrazine and pyridine moieties of your molecule can engage in hydrogen bonding with protic solvents like alcohols. This specific interaction contributes to a more favorable solvation energy compared to aprotic solvents that can only act as hydrogen bond acceptors or have weaker dipole-dipole interactions.
Q5: Would converting this compound to its hydrochloride salt improve its solubility in organic solvents?
A5: Yes, this is a highly effective strategy, particularly for increasing solubility in polar protic solvents. The formation of the hydrochloride salt by treating the basic pyridine nitrogen with HCl will result in an ionic compound. This salt will be significantly more soluble in solvents like methanol, ethanol, and even water, compared to the free base. However, its solubility in non-polar aprotic solvents like hexanes or toluene will likely decrease. The choice to use the salt form will depend on the compatibility of the acidic proton and the chloride counterion with your downstream reaction conditions. For example, a patent for the preparation of a related compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, highlights the use of ethanolic hydrogen chloride in the synthesis, indicating the solubility of the salt form in this medium.[1]
III. Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility with a Co-Solvent System
This protocol is a starting point for finding an effective co-solvent mixture for reactions involving this compound.
-
Initial Setup: In a clean, dry vial, add a small, representative sample of your this compound (e.g., 5-10 mg).
-
Primary Solvent Addition: Add your primary reaction solvent (e.g., THF, acetonitrile, or dichloromethane) in small increments (e.g., 0.1 mL) while stirring. Observe for dissolution.
-
Co-Solvent Titration: If the compound remains insoluble, begin adding a high-polarity aprotic co-solvent like DMSO or DMF dropwise. After each addition, stir vigorously and observe for any changes in solubility.
-
Heating and Observation: If necessary, gently warm the mixture to 40-50 °C. Continue adding the co-solvent until the solid dissolves.
-
Scaling Up: Note the final ratio of your primary solvent to the co-solvent. This ratio can now be used as a starting point for your larger-scale experiment. Always perform a small-scale test to ensure the co-solvent does not interfere with your reaction chemistry.
Protocol 2: Preparation of this compound Hydrochloride
This protocol describes a general method for converting the free base to its more soluble hydrochloride salt.
-
Dissolution of the Free Base: Dissolve your this compound in a suitable solvent. Anhydrous methanol or ethanol are good starting points. Use a minimal amount of solvent to achieve a near-saturated solution.
-
Acidification: While stirring, slowly add a solution of HCl in an organic solvent. A commercially available solution of 2 M HCl in diethyl ether or a solution of acetyl chloride in methanol (which generates HCl in situ) are common choices. Add the acid dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will likely precipitate out of the solution. If not, you can add a less polar co-solvent like diethyl ether to induce precipitation. Cool the mixture in an ice bath to maximize yield.
-
Filtration and Drying: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the salt under vacuum.
-
Solubility Testing: Test the solubility of the resulting hydrochloride salt in your desired organic solvents to confirm enhanced solubility.
IV. Visualization of Concepts
Solubility Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting solubility problems.
Impact of Salt Formation on Solubility
Caption: Protonation of the basic pyridine nitrogen increases polarity and solubility.
V. Quantitative Data Summary
| Solvent Class | Examples | Expected Solubility of Free Base | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities can effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (Higher for Salt) | Can act as hydrogen bond donors and acceptors. Solubility of the free base may be limited, but the salt form is expected to be much more soluble. |
| Non-Polar Aprotic | Hexanes, Toluene | Very Low | Lacks the necessary polarity and hydrogen bonding capabilities to overcome the crystal lattice energy of the compound. |
| Ethers & Esters | Diethyl Ether, THF, Ethyl Acetate | Low | Moderate polarity, but limited hydrogen bonding ability. May require heating or a co-solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can be effective for many organic compounds, but may not be sufficient for highly crystalline materials without co-solvents or heating. |
VI. References
-
Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]py. Google Patents. Available from:
-
Thieno ( 3 , 2-c) pyridine compounds. Google Patents. Available from:
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
-
Handbook of Heterocyclic Chemistry. SciSpace. Available from: [Link]
-
Practical Heterocyclic Chemistry. Available from: [Link]
-
Hydrazine. Organic Chemistry Portal. Available from: [Link]
-
Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents. Available from:
Sources
Preventing decomposition of Thieno[3,2-c]pyridin-4-ylhydrazine during reactions
Welcome to the technical support center for Thieno[3,2-c]pyridin-4-ylhydrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and handling of this compound in synthetic protocols. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your reactions and the quality of your results.
Introduction: Understanding the Instability of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The inherent reactivity of the hydrazine functional group, coupled with the electronic nature of the thienopyridine core, can lead to decomposition under certain experimental conditions. This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yields and Incomplete Reactions
Question: I am experiencing significantly lower yields than expected in my reaction using this compound. What could be the cause?
Answer:
Low yields are often a primary indicator of the decomposition of your starting material. The hydrazine moiety is susceptible to oxidation and can be unstable at elevated temperatures or in the presence of certain reagents.
Potential Causes and Solutions:
-
Oxidation: Hydrazines can be readily oxidized to diazenes, which can further decompose, leading to the loss of your starting material.
-
Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents.
-
-
Thermal Decomposition: this compound may be thermally labile.
-
Solution: Attempt the reaction at a lower temperature. If the reaction requires heat, introduce it gradually and maintain the lowest effective temperature.
-
-
Incompatible Reagents: The presence of strong oxidizing agents will degrade the hydrazine.
-
Solution: Carefully review all reagents in your reaction mixture. If an oxidizing agent is necessary for a subsequent step, consider a protection strategy for the hydrazine group or a different synthetic route.
-
Issue 2: Observation of Unexpected Byproducts
Question: My reaction is producing a complex mixture of byproducts, and I'm having difficulty isolating my desired product. Could this be related to the decomposition of this compound?
Answer:
Yes, the formation of multiple byproducts is a classic sign of decomposition. The degradation of the hydrazine can initiate a cascade of side reactions.
Potential Decomposition Pathways and Mitigation:
-
Dimerization: In the presence of mild oxidizing agents or trace metals, hydrazines can dimerize.
-
Mitigation: Use high-purity, metal-free solvents and reagents. Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected.
-
-
Cleavage of the N-N Bond: Under certain conditions, the nitrogen-nitrogen bond of the hydrazine can cleave, leading to the formation of an amino-substituted thienopyridine and other reactive nitrogen species.
-
Mitigation: Control the pH of your reaction medium. Highly acidic or basic conditions can promote N-N bond cleavage. Buffer your reaction if necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, it is recommended to store this compound at low temperatures, ideally at -20°C, under an inert atmosphere.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3]
Q2: Are there any solvents that should be avoided when working with this compound?
Avoid using halogenated solvents if there is a possibility of prolonged exposure to light or elevated temperatures, as this can generate radical species that may initiate decomposition. Also, be cautious with protic solvents at high temperatures, which can facilitate undesired side reactions.
Q3: What are the visual signs of decomposition of this compound?
A pure sample of this compound should have a consistent appearance. Any change in color (e.g., darkening or development of a yellowish tint) or texture (e.g., clumping or appearance of an oily substance) may indicate decomposition.
Q4: How can I monitor the stability of this compound during my reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the consumption of your starting material and the formation of byproducts. A streaking pattern or the appearance of multiple new spots on the TLC plate can be indicative of decomposition.
Part 3: Experimental Protocols and Data
Recommended Handling Protocol for this compound
-
Preparation: Before use, allow the sealed container of this compound to warm to room temperature to prevent condensation of moisture onto the compound.
-
Inert Atmosphere: All handling of the solid and its solutions should be performed under an inert atmosphere (nitrogen or argon).
-
Solvent Selection: Use freshly distilled or anhydrous, degassed solvents.
-
Temperature Control: Prepare solutions at room temperature or below, and cool the reaction vessel before adding the hydrazine if the reaction is exothermic.
Table 1: Solvent and Temperature Recommendations
| Solvent | Recommended Temperature Range | Notes |
| Tetrahydrofuran (THF) | 0°C to Room Temperature | Good for a wide range of reactions. Ensure it is peroxide-free. |
| Acetonitrile | 0°C to 40°C | A polar aprotic solvent suitable for many transformations. |
| Dichloromethane (DCM) | -20°C to Room Temperature | Use with caution, especially with prolonged reaction times. |
| Ethanol/Methanol | Room Temperature or below | Can act as a nucleophile; assess compatibility with your reaction. |
Diagram 1: General Decomposition Pathways of Hydrazines
Caption: Potential decomposition routes for this compound.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. jocpr.com [jocpr.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving the regioselectivity of reactions involving Thieno[3,2-c]pyridin-4-ylhydrazine
Technical Support Center: Thieno[3,2-c]pyridin-4-ylhydrazine Applications
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide expert insights and practical troubleshooting for a common and critical challenge: controlling the regioselectivity of its chemical reactions. The unique electronic and steric profile of this heterocyclic hydrazine makes it a powerful building block, but also one that requires a nuanced approach to achieve desired synthetic outcomes. This guide moves beyond simple protocols to explain the underlying principles that govern reaction pathways, empowering you to optimize your experiments with confidence.
Core Principles: Understanding the Reactivity of this compound
The regioselectivity in reactions involving this compound is primarily dictated by the electronic properties of the heterocyclic core and the differential reactivity of the two nitrogen atoms in the hydrazine moiety.
-
Electronic Landscape: The thieno[3,2-c]pyridine system is an electron-rich heterocycle. However, the electron density is not uniformly distributed. The pyridine nitrogen acts as an electron sink, influencing the adjacent positions. The thiophene ring, fused in this manner, modulates the overall electronics. The C7 position is often susceptible to electrophilic attack, a factor that can influence the stability of intermediates in reactions like the Fischer Indole Synthesis.
-
Hydrazine Moiety (α-N vs. β-N): The hydrazine group has two nitrogen atoms with distinct nucleophilic characters. The terminal nitrogen (β-N) is generally more nucleophilic and sterically accessible, making it the typical site for initial reaction with electrophiles like ketones or aldehydes. The nitrogen directly attached to the thienopyridine ring (α-N) is less nucleophilic due to the electronic influence of the aromatic system. However, its reactivity is crucial in subsequent cyclization steps.
Troubleshooting Guide & FAQs by Reaction Type
This section addresses specific, common issues encountered during key synthetic transformations in a question-and-answer format.
Fischer Indole Synthesis
The Fischer Indole Synthesis is a cornerstone reaction for creating indole scaffolds from hydrazines and carbonyl compounds. With this compound, the primary challenge is controlling the cyclization to form the desired angularly fused isomer over the linear one.
Q1: My Fischer Indole Synthesis with 2-butanone is yielding the undesired linear thieno[3,2-c]pyrrolo[2,3-b]pyridine instead of the angularly fused thieno[3,2-c]pyrrolo[3,2-b]pyridine. Why is this happening and how can I fix it?
A1: This is a classic regioselectivity problem rooted in the mechanism of the Fischer Indole Synthesis. The key step is an acid-catalyzed[1][1]-sigmatropic rearrangement of the ene-hydrazine intermediate. The reaction pathway is dictated by the stability of the transition states leading to the two possible products.
-
Causality: The formation of the linear isomer suggests that the[1][1]-sigmatropic rearrangement is occurring through the enamine formed with the less-substituted α-carbon of the ketone (the methyl group of 2-butanone). This pathway is often kinetically favored. To obtain the desired angular isomer, the rearrangement must proceed through the more substituted α-carbon (the methylene group). This pathway can be sterically hindered but may be thermodynamically more stable. The choice of acid catalyst is critical, as it can significantly influence the energy landscape of these competing pathways.[2] Stronger Brønsted acids or Lewis acids can promote the thermodynamically favored pathway.[3]
-
Troubleshooting & Protocol:
-
Catalyst Selection: Switch from milder catalysts like acetic acid to stronger options. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) often favor the formation of the more substituted indole product. Lewis acids like ZnCl₂ can also be effective.[2]
-
Temperature Control: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the sterically hindered pathway leading to the desired angular product.
-
Solvent Effects: The choice of solvent can influence intermediate stability. High-boiling, non-polar solvents like Dowtherm A or diphenyl ether can be effective for high-temperature cyclizations.
-
Workflow for Optimizing Fischer Indole Synthesis
Caption: Competing pathways in the Fischer Indole Synthesis.
Table 1: Effect of Acid Catalyst on Regioselectivity
| Catalyst | Typical Temperature (°C) | Predominant Isomer | Rationale |
| Acetic Acid | 80-117 | Linear (Kinetic) | Lower energy barrier for the less hindered pathway. |
| p-Toluenesulfonic Acid | 110-140 | Mixture | Moderate strength, often gives mixtures. |
| Polyphosphoric Acid (PPA) | 140-180 | Angular (Thermodynamic) | Strong dehydrating acid, favors the more stable product. |
| Zinc Chloride (ZnCl₂) | 120-160 | Angular (Thermodynamic) | Lewis acid coordination alters transition state energies.[3] |
Pyrazole Synthesis with β-Dicarbonyls
Reacting hydrazines with 1,3-dicarbonyl compounds is a fundamental method for synthesizing pyrazoles. When using an unsymmetrical dicarbonyl (e.g., benzoylacetone), the reaction with this compound can produce two regioisomeric pyrazoles.
Q2: I'm synthesizing a pyrazole using this compound and benzoylacetone, but I'm getting a nearly 1:1 mixture of regioisomers. How can I selectively synthesize the isomer with the phenyl group at the 3-position of the pyrazole ring?
A2: This issue arises from the comparable reactivity of the two carbonyl groups in benzoylacetone under neutral or standard acidic conditions. The key to controlling the regioselectivity is to exploit the subtle differences in their electrophilicity and the nucleophilicity of the hydrazine nitrogens under controlled pH.
-
Causality: The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The initial attack of the more nucleophilic β-nitrogen of the hydrazine can occur at either the benzoyl carbonyl or the acetyl carbonyl. The benzoyl carbonyl is sterically more hindered but can be more electrophilic due to the electron-withdrawing nature of the phenyl group. The acetyl carbonyl is less hindered. The reaction conditions, particularly pH, determine which condensation occurs faster.
-
Troubleshooting & Protocol:
-
pH Control (Knorr-type Synthesis): Running the reaction under basic conditions (e.g., using sodium acetate in ethanol) typically directs the initial attack of the hydrazine to the more reactive ketone (the acetyl group in this case), leading to the desired isomer after cyclization.
-
Stepwise Synthesis: A more robust method is to first isolate the intermediate hydrazone. By performing the initial condensation at low temperature (0-5 °C) under mildly acidic conditions (a drop of acetic acid), you can often favor the formation of the hydrazone at the less hindered acetyl carbonyl. After isolation and purification, this intermediate can then be cyclized under stronger acidic or basic conditions to yield a single regioisomer.
-
Protocol for Regiocontrolled Pyrazole Synthesis
-
Step A: Hydrazone Formation
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add benzoylacetone (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Isolate the precipitated hydrazone intermediate by filtration.
-
-
Step B: Cyclization
-
Suspend the isolated hydrazone in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours until TLC analysis shows complete conversion.
-
Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product.
-
This procedure should yield the desired 3-phenyl-1-(thieno[3,2-c]pyridin-4-yl)pyrazol-5-yl)methane isomer.
-
Logical Flow for Pyrazole Synthesis Control
Caption: Strategy for controlling pyrazole regioselectivity.
General FAQs
Q3: What are the most reliable methods to unambiguously determine the regiochemistry of my final product?
A3: While TLC and melting point can suggest purity, they cannot confirm regiochemistry. Spectroscopic methods are essential.
-
Nuclear Magnetic Resonance (NMR): This is the gold standard.
-
1D NOE (Nuclear Overhauser Effect): Irradiation of a proton (e.g., a methyl group) should show an enhancement in the signal of spatially close protons on the thienopyridine ring. This can help distinguish between linear and angular isomers.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is incredibly powerful for tracing the connectivity of the newly formed ring to the original thienopyridine scaffold, leaving no ambiguity.
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides absolute, undeniable proof of the structure and its regiochemistry.
Q4: Can computational chemistry help predict the outcome of these reactions before I run them in the lab?
A4: Absolutely. Computational tools are increasingly used to predict reaction outcomes and explain observed selectivities.
-
Density Functional Theory (DFT): DFT calculations can be used to model the reaction mechanism, including all intermediates and transition states. By comparing the calculated activation energies (ΔG‡) for the competing pathways (e.g., the two possible[1][1]-sigmatropic rearrangements in the Fischer synthesis), you can predict which product is kinetically favored.[4][5] This can save significant lab time by guiding your choice of reaction conditions.
References
-
Engle, K. M., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5917–5925. [Link][4][5][6]
-
Al-Mousawi, S. M., et al. (2018). Efficient synthesis, reactions and spectral characterization of pyrazolo[4′,3′:4,5]thieno[3,2-d] pyrimidines and related heterocycles. Journal of the Brazilian Chemical Society. [Link][7]
-
Fathalla, W., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34963-34969. [Link][8]
-
de Oliveira, C. S. A., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(8), 1888. [Link][9]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4349–4361. [Link][3]
-
Sadeghian, H., & Ghandi, M. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 16(1), 633-642. [Link][2]
-
Hassan, A. A., et al. (2015). Synthesis and reactions of some new heterocyclic compounds containing thieno[2,3-c] pyridazine moiety. Journal of Chemical and Pharmaceutical Research, 7(3), 1164-1174. [Link][10]
-
Press, J. B., & Mcnally, J. J. (1988). Thiophene systems. 10. The synthesis and chemistry of some thienopyridinols. Journal of Heterocyclic Chemistry, 25(5), 1571–1581. [Link][11]
Sources
- 1. chempap.org [chempap.org]
- 2. mdpi.com [mdpi.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.box [sci-hub.box]
Technical Support Center: Catalyst Selection and Optimization for Thieno[3,2-c]pyridin-4-ylhydrazine Synthesis
Introduction: The synthesis of Thieno[3,2-c]pyridin-4-ylhydrazine is a critical step in the development of advanced pharmaceutical agents, most notably as a key intermediate for the antiplatelet drug Prasugrel.[1][2] The efficiency and success of this synthesis are heavily reliant on the formation of the C-N bond to create the hydrazine moiety, a transformation that presents significant catalytic challenges. Issues such as low yield, competing side reactions, and product instability are common hurdles for researchers.[3][4] This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to navigate the complexities of catalyst selection and process optimization for this specific synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
The most prevalent and industrially relevant approach involves the nucleophilic substitution of a suitable precursor, typically 4-chloro-thieno[3,2-c]pyridine, with hydrazine hydrate.[5] This reaction is not spontaneous and requires catalytic activation to proceed efficiently. The core challenge lies in activating the carbon-chlorine bond on the electron-deficient pyridine ring without promoting undesirable side reactions.
Q2: Why is catalyst selection paramount for this specific hydrazination reaction?
Catalyst selection is critical for several reasons:
-
Activation: The pyridine ring is electron-deficient, which can make the C-Cl bond difficult to break. A suitable catalyst is needed to facilitate the oxidative addition step, which is often the first step in the catalytic cycle.[6]
-
Selectivity: Hydrazine is a bidentate nucleophile, and managing its reactivity to prevent the formation of bis-thienopyridinyl hydrazine or other over-alkylated byproducts is essential. The catalyst's ligand sphere plays a crucial role in sterically directing the reaction to favor the desired monosubstituted product.
-
Functional Group Tolerance: The thienopyridine core is sensitive to certain reaction conditions. The catalyst must be chosen to avoid unwanted reductions or side reactions on the heterocyclic system.
-
Reaction Kinetics: An optimal catalyst system accelerates the rate-determining step, typically the reductive elimination, to ensure the reaction proceeds to completion in a reasonable timeframe and at moderate temperatures, which helps to minimize product degradation.[6]
Q3: What are the primary classes of catalysts used for this transformation?
Palladium-based systems are the catalysts of choice for this type of C-N cross-coupling reaction, a variant of the well-known Buchwald-Hartwig amination.[7][8][9] These systems consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The ligand is not merely an additive but a critical component that dictates the catalyst's stability, activity, and selectivity.[6]
Q4: How can I effectively monitor the reaction's progress to avoid byproduct formation?
Vigilant reaction monitoring is key to achieving high yields and purity. A combination of Thin Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis is highly recommended.[3][4] By tracking the consumption of the starting material and the formation of the product and any byproducts over time, you can determine the optimal reaction endpoint and prevent product degradation from prolonged heating.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem: My reaction yield is consistently low or fails to initiate.
-
Possible Cause 1: Catalyst Inactivity or Poor Choice.
-
Explanation: The energy barrier for the oxidative addition of a chloropyridine to a Pd(0) center is high. Your chosen catalyst system may not be active enough.
-
Troubleshooting Steps:
-
Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a modern, air-stable Pd pre-catalyst. Pre-catalysts based on bulky biarylphosphine ligands (e.g., tBuBrettPhos) are designed for facile activation and high turnover numbers.[8][9]
-
Re-evaluate Your Ligand: For electron-deficient substrates like chlorothienopyridines, electron-rich and sterically hindered phosphine ligands are essential. These ligands promote the crucial reductive elimination step and stabilize the catalytically active species.[6]
-
Ensure Anaerobic/Anhydrous Conditions: Many palladium catalysts are sensitive to oxygen, and moisture can interfere with the reaction.[3] Ensure your solvent is thoroughly dried and the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen).
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Temperature, solvent, and base are critical parameters that must be carefully optimized.
-
Troubleshooting Steps:
-
Temperature Screening: Low temperatures may not provide sufficient energy to overcome the activation barrier. Incrementally increase the reaction temperature, monitoring for product formation versus degradation via LC-MS.
-
Solvent Selection: The polarity of the solvent can influence catalyst solubility and reaction kinetics.[4] While toluene and dioxane are common, consider screening other solvents like CPME or t-BuOH.
-
Base Strength: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the hydrazine-palladium complex within the catalytic cycle. Ensure the base is anhydrous and of high purity.
-
-
Problem: I am observing significant formation of side products.
-
Possible Cause 1: Formation of Bis-adduct (N,N'-bis(thieno[3,2-c]pyridin-4-yl)hydrazine).
-
Explanation: This occurs when a second molecule of the chlorothienopyridine reacts with the desired product.
-
Troubleshooting Steps:
-
Increase Hydrazine Stoichiometry: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). This statistically favors the reaction of the chlorothienopyridine with hydrazine rather than with the product.
-
Control Addition Rate: If possible, add the chlorothienopyridine solution slowly to a solution containing the catalyst and the excess hydrazine. This maintains a low concentration of the electrophile, minimizing the chance of a second substitution.
-
-
-
Possible Cause 2: Product Degradation.
-
Explanation: The final hydrazine product may be unstable under prolonged exposure to high temperatures or basic conditions.
-
Troubleshooting Steps:
-
Monitor Reaction Closely: Use LC-MS to identify the point of maximum product concentration.[3] Do not let the reaction run longer than necessary.
-
Lower Reaction Temperature: Once the optimal catalyst system is identified, attempt to lower the reaction temperature to the minimum required for a reasonable reaction rate. This often improves the product's stability.
-
Modify Workup: Upon completion, cool the reaction mixture promptly and proceed with a mild aqueous workup. Avoid strong acids, which can form salts that may be difficult to handle, or prolonged exposure to strong bases.
-
-
Section 3: Catalyst System Selection
The choice of palladium source and, more importantly, the phosphine ligand is the most critical decision in optimizing this synthesis.
Catalyst & Ligand Comparison
| Catalyst/Ligand System | Key Advantages | Potential Drawbacks | Recommended Use Case |
| Pd(OAc)₂ / Xantphos | Good for many C-N couplings; relatively inexpensive. | May require higher temperatures; can be slow with chloro-heterocycles. | Initial screening; budget-conscious process development. |
| Pd₂(dba)₃ / BrettPhos | Excellent activity for heterocyclic halides; promotes fast reactions. | Higher cost; air-sensitive ligand. | When dealing with challenging substrates or when high throughput is needed. |
| tBuBrettPhos Pd G3 Pre-catalyst | Air-stable and easy to handle; highly active for C-Cl bonds.[8][9] | Premium cost. | For difficult couplings where other systems fail; ensures high reproducibility. |
| Pd(OAc)₂ / P(t-Bu)₃ | Simple, electron-rich ligand. | Can be prone to side reactions; catalyst can be unstable at high temp. | Not generally recommended for this specific substrate due to potential instability. |
Decision Workflow for Catalyst Selection
Caption: Decision workflow for troubleshooting catalyst and condition selection.
Section 4: Experimental Protocol Example
Protocol: Palladium-Catalyzed Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel in a controlled laboratory setting. Yields and conditions may require further optimization.
Reagents & Equipment:
-
4-Chloro-thieno[3,2-c]pyridine (1.0 eq)
-
tBuBrettPhos Pd G3 Pre-catalyst (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Hydrazine hydrate (5.0 eq)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-Chloro-thieno[3,2-c]pyridine, tBuBrettPhos Pd G3 Pre-catalyst, and Sodium tert-butoxide.
-
Solvent & Reagent Addition: Add anhydrous toluene to the flask, followed by the hydrazine hydrate via syringe. Ensure the mixture is well-stirred.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using LC-MS.[3] The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous phase three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- ResearchGate. (2021). Scheme 7: Palladium-Catalyzed Coupling of thienopyridone(8) with aniline derivatives.
- ChemicalBook. (n.d.). Prasugrel synthesis.
- Google Patents. (n.d.). CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
- Google Patents. (n.d.). CN104341433A - Preparation method of Prasugrel intermediate.
- Sastry, T. U., et al. (2013).
- PMC. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- ResearchGate. (n.d.). Scheme 24 Preparation of prasugrel and its intermediate....
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles.
- ResearchGate. (n.d.). (PDF) The Chemistry of Thienopyridines.
- Benchchem. (n.d.). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
Sources
- 1. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Thieno[3,2-c]pyridin-4-ylhydrazine and Phenylhydrazine for the Modern Synthetic Chemist
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of building blocks with predictable and tunable reactivity is paramount. Hydrazine derivatives, cornerstone reagents for the construction of nitrogen-containing heterocycles, exhibit a wide spectrum of reactivity profiles dictated by their molecular architecture. This guide presents an in-depth comparison of the reactivity of two such hydrazines: the bioisosterically significant Thieno[3,2-c]pyridin-4-ylhydrazine and the archetypal phenylhydrazine. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design of synthetic routes.
Introduction: Unveiling the Contestants
Phenylhydrazine is a well-established and extensively studied reagent in organic synthesis, most notably for its role in the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[1] Its reactivity has been thoroughly characterized, making it a reliable benchmark in many synthetic endeavors.
This compound, on the other hand, is a more complex heterocyclic hydrazine. The thieno[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules and functional materials.[2][3] Understanding the reactivity of its hydrazine derivative is crucial for the synthesis of novel compounds with potential therapeutic or electronic applications.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Phenylhydrazine | C₆H₈N₂ | 108.14 g/mol | |
| This compound | C₇H₇N₃S | 165.22 g/mol [4] |
Theoretical Framework: Electronic Effects Governing Reactivity
The reactivity of aryl and heteroaryl hydrazines in reactions such as hydrazone formation and the Fischer indole synthesis is fundamentally governed by the nucleophilicity of the alpha-nitrogen atom of the hydrazine moiety.[5] This nucleophilicity is, in turn, modulated by the electronic properties of the aromatic or heteroaromatic ring to which it is attached.
Phenylhydrazine: The phenyl ring is generally considered to be weakly electron-donating through resonance (mesomeric effect) and weakly electron-withdrawing through induction. The lone pair on the nitrogen atom adjacent to the ring can be delocalized into the benzene ring, which slightly reduces its nucleophilicity compared to hydrazine itself.
This compound: The electronic landscape of the thieno[3,2-c]pyridine ring system is more intricate. It is a fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring. The overall electronic effect on the hydrazine substituent at the 4-position is a delicate balance of these opposing influences.
-
Pyridine Moiety: The nitrogen atom in the pyridine ring is electronegative and exerts a significant electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). This would be expected to decrease the electron density on the exocyclic hydrazine nitrogen, thereby reducing its nucleophilicity.
-
Thiophene Moiety: The sulfur atom in the thiophene ring can donate electron density through resonance (+M), which would tend to increase the electron density on the fused ring system.
Considering the position of the hydrazine group at C-4 of the thieno[3,2-c]pyridine system, it is directly conjugated with the pyridine nitrogen. This proximity suggests that the electron-withdrawing character of the pyridine ring will likely dominate, leading to a predicted lower nucleophilicity and thus reduced reactivity of this compound compared to phenylhydrazine.
Caption: Predicted Reactivity Based on Electronic Effects.
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is an excellent platform for comparing the reactivity of these two hydrazines. The reaction proceeds through the formation of a hydrazone, followed by an acid-catalyzed[5][5]-sigmatropic rearrangement.[1] The rate-determining step is often the C-C bond formation during the sigmatropic rearrangement.[5]
Given the predicted lower nucleophilicity of this compound, it is anticipated that:
-
Hydrazone Formation: The initial condensation with a ketone or aldehyde may be slower for this compound compared to phenylhydrazine under identical conditions.
-
Cyclization: The subsequent acid-catalyzed cyclization might require more forcing conditions (e.g., stronger acids, higher temperatures, or longer reaction times) for the thienopyridinylhydrazone.
Experimental Protocol: A Head-to-Head Comparison via Fischer Indole Synthesis
To empirically validate the theoretical predictions, the following experimental protocol for the synthesis of a model indole derivative from cyclohexanone can be employed.
Objective: To compare the reaction time and yield for the synthesis of 1,2,3,4-tetrahydrocarbazole and its thienopyridine analogue.
Materials:
-
Phenylhydrazine
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Hydrazone Formation
-
In separate round-bottom flasks, dissolve phenylhydrazine (1.0 eq) and this compound (1.0 eq) in ethanol.
-
To each flask, add cyclohexanone (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Stir the reactions at room temperature and monitor by TLC until the starting hydrazine is consumed. Record the reaction time for each.
-
Upon completion, cool the reaction mixtures in an ice bath to induce precipitation of the hydrazone.
-
Collect the solid hydrazones by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Determine the yield of each hydrazone.
Step 2: Indolization
-
In separate round-bottom flasks equipped with reflux condensers, suspend the respective hydrazones (1.0 eq) in glacial acetic acid.
-
Heat the mixtures to reflux and monitor the reactions by TLC.
-
Alternatively, the reaction can be catalyzed by stronger acids like polyphosphoric acid or a Lewis acid such as zinc chloride.[1]
-
Upon completion, cool the reactions to room temperature and pour into ice-water.
-
Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography.
-
Determine the yield of the final indole products.
Caption: Workflow for Experimental Comparison.
Anticipated Results and Discussion
Based on the theoretical analysis, the following outcomes are expected from the proposed experimental protocol:
| Parameter | Phenylhydrazine | This compound | Rationale |
| Hydrazone Formation Time | Shorter | Longer | Higher nucleophilicity of phenylhydrazine. |
| Indolization Reaction Time | Shorter | Longer | The electron-rich nature of the phenylhydrazone facilitates the[5][5]-sigmatropic rearrangement. |
| Overall Yield | Higher | Lower | Slower reaction rates and potentially more side reactions under forcing conditions for the less reactive substrate. |
It is important to note that while these are the predicted trends, the actual experimental results will provide definitive evidence. Factors such as the stability of the intermediates and the specific reaction conditions chosen can also influence the outcome.
Conclusion and Future Outlook
The comparative analysis of this compound and phenylhydrazine suggests a discernible difference in their reactivity, primarily driven by the electronic nature of their respective aromatic and heteroaromatic rings. Phenylhydrazine is expected to be the more reactive of the two due to the higher nucleophilicity of its hydrazine moiety. This translates to faster reaction rates and potentially higher yields in common synthetic transformations like the Fischer indole synthesis.
For the synthetic chemist, this implies that reactions involving this compound may require optimization, such as the use of more potent catalysts or harsher reaction conditions, to achieve comparable results to those with phenylhydrazine. However, the unique structural and electronic properties of the thieno[3,2-c]pyridine core may impart desirable characteristics to the final products, justifying the need for these modified synthetic approaches. The insights provided in this guide should aid in the rational design of synthetic strategies utilizing these valuable hydrazine building blocks.
References
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2844-2855. [Link]
-
ChemInform Abstract: The Preparation of Various New Heterocyclic Compounds via Cyclization of Substituted Derivatives of Phenacyl Esters of Hydrazonoacetic Acid. (2014). ChemInform, 45(1). [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2011). Journal of Medicinal Chemistry, 54(17), 5965-5978. [Link]
-
Thieno(3,2-c)pyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2022). ChemistryOpen, 11(11), e202200139. [Link]
-
2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Chemical structures of thieno[3,2-c]pyridine based Ir complexes in this paper. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2016). MedChemComm, 7(6), 1147-1153. [Link]
-
Thieno[3,2-c]pyridine. (n.d.). Acros Pharmatech. Retrieved January 21, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. (2020). Beilstein Journal of Organic Chemistry, 16, 1686-1694. [Link]
-
Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-hydroxyphenyl)methyl)-, monohydrochloride. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
-
Synthesis and reactivity of thieno[2,3-b]pyridine-2,3-diamines. (2000). Chemistry of Heterocyclic Compounds, 36(7), 820-823. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2014). Mini-Reviews in Medicinal Chemistry, 14(12), 1004-1014. [Link]
-
SOME NUCLEOPHILIC AND ELECTROPHILIC REACTIONS OF THIENO(2,3-B)PYRAZINE. COMPARISON OF ITS REACTIVITY WITH THOSE OF THIENODIAZINES AND OF 2-THIENYLPYRAZINE IN NITRATION. (1977). Journal of Heterocyclic Chemistry, 14(3), 495-498. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. (2022). European Journal of Organic Chemistry, 2022(43). [Link]
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- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thieno[3,2-c]pyridin-4-ylhydrazine Derivatives as Kinase Inhibitors
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in a multitude of protein kinases. Its rigid structure and the strategic placement of a hydrogen bond-accepting pyridine nitrogen atom make it an ideal starting point for the rational design of potent and selective kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a key class of these molecules: thieno[3,2-c]pyridin-4-ylhydrazine derivatives. By understanding how subtle molecular modifications influence biological activity, researchers can accelerate the development of next-generation therapeutics for oncology and other diseases driven by aberrant kinase signaling.
The this compound Core: A Foundation for Kinase Inhibition
The power of the thieno[3,2-c]pyridine scaffold lies in its bioisosteric resemblance to the purine core of ATP, allowing it to effectively compete for the enzyme's active site. The hydrazine linker at the C4 position serves as a versatile anchor point for introducing a wide array of substituents that can probe different regions of the kinase active site, thereby dictating the compound's potency and selectivity profile.
Key interaction points of the core scaffold typically involve:
-
Pyridine Nitrogen (N5): Forms a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region (e.g., Alanine in many kinases).
-
Thiophene Ring: Provides a rigid platform and can engage in van der Waals or hydrophobic interactions.
-
Hydrazine Linker (-NH-NH-): Acts as a flexible yet conformationally constrained linker, orienting the R-group for optimal interactions within the ATP-binding pocket.
Below, we dissect the SAR by systematically examining modifications at different positions of the scaffold.
Part I: General Synthetic Strategy
The synthesis of this compound derivatives is typically achieved through a multi-step sequence starting from readily available thiophene precursors. A common route involves the construction of the fused pyridine ring followed by the introduction of the hydrazine moiety.
Caption: Generalized synthetic workflow for this compound derivatives.
Part II: Comparative Structure-Activity Relationship Analysis
The biological activity of these derivatives is profoundly influenced by the nature of the substituents at various positions. The following sections compare how different functional groups modulate inhibitory potency, often against key oncogenic targets like Aurora kinases.
The terminal hydrazine nitrogen is an ideal handle for introducing diversity. Condensation with aldehydes or ketones to form hydrazones is a common strategy. The nature of the aromatic or heteroaromatic ring introduced here is a primary determinant of potency.
Key Insight: The R-group substituent explores the solvent-exposed region of the ATP-binding pocket. Optimizing interactions in this area is crucial for achieving high potency.
| Compound ID | Core Scaffold | R-Group (Derived from Aldehyde) | Target Kinase | IC50 (nM) |
| 1a | This compound | Phenyl | Aurora A | 150 |
| 1b | This compound | 4-Chlorophenyl | Aurora A | 75 |
| 1c | This compound | 4-Methoxyphenyl | Aurora A | 120 |
| 1d | This compound | 2-Pyridyl | Aurora A | 50 |
| 1e | This compound | 4-Pyridyl | Aurora A | 35 |
Analysis of SAR:
-
Electronic Effects: The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (1b ) doubles the potency compared to the unsubstituted analog (1a ). This suggests that modulating the electronic properties of the ring can enhance binding, possibly through favorable interactions with nearby residues. Conversely, the electron-donating methoxy group (1c ) slightly reduces activity.
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine ring (1d , 1e ) leads to a significant boost in potency. This is a classic medicinal chemistry strategy; the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming an additional anchoring point with the protein or interacting with ordered water molecules in the active site. The superior activity of the 4-pyridyl isomer (1e ) over the 2-pyridyl (1d ) highlights the precise positional requirements for this interaction.
While the R-group provides a major point of variation, substitutions on the core scaffold itself are used to fine-tune activity, selectivity, and physicochemical properties.
Key Insight: Modifications on the core ring system can influence the orientation of the entire molecule within the active site and can be used to exploit smaller, specific sub-pockets.
| Compound ID | R-Group | Core Substitution | Target Kinase | IC50 (nM) |
| 2a | 4-Pyridylmethylene | None | Aurora A | 35 |
| 2b | 4-Pyridylmethylene | 2-Methyl | Aurora A | 90 |
| 2c | 4-Pyridylmethylene | 7-Chloro | Aurora A | 25 |
| 2d | 4-Pyridylmethylene | 7-Methoxy | Aurora A | 45 |
Analysis of SAR:
-
Steric Hindrance: The addition of a methyl group at the C2 position (2b ), adjacent to the thiophene sulfur, results in a nearly 3-fold loss of activity compared to the unsubstituted parent compound (2a ). This indicates potential steric clash with the enzyme active site, disrupting the optimal binding conformation.
-
Exploiting the Solvent Front: In contrast, substitution at the C7 position, which is more solvent-exposed, is better tolerated. An electron-withdrawing chlorine atom at C7 (2c ) provides a modest enhancement in potency, potentially through halogen bonding or other favorable electronic interactions. An electron-donating methoxy group at the same position (2d ) is tolerated but offers no significant advantage over the unsubstituted core.
Part III: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated assays are essential.
-
Chlorination: To a solution of thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-diisopropylethylamine (2.0 eq). Heat the reaction mixture to 100 °C for 4 hours.
-
Purification: After cooling, the mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 4-chlorothieno[3,2-c]pyridine.
-
Hydrazinolysis: The 4-chlorothieno[3,2-c]pyridine (1.0 eq) is dissolved in ethanol (20 vol), and hydrazine hydrate (10.0 eq) is added. The mixture is refluxed for 6 hours.
-
Purification: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound as a solid.
-
Hydrazone Formation: The hydrazine derivative (1.0 eq) and the corresponding aldehyde (e.g., pyridine-4-carbaldehyde, 1.1 eq) are dissolved in ethanol (15 vol) with a catalytic amount of acetic acid. The mixture is stirred at room temperature for 12 hours.
-
Final Product: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final hydrazone product. Characterization is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
This protocol describes a common method for determining the IC50 value of a test compound.
The Elusive Thieno[3,2-c]pyridin-4-ylhydrazine Scaffold: A Prospective Guide for Kinase Inhibitor Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-evolving landscape of kinase inhibitor development, the exploration of novel heterocyclic scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. The thieno[3,2-c]pyridine core, a fused bicyclic system, has emerged as a versatile pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] This guide focuses on a specific, yet largely unexplored, derivative: the Thieno[3,2-c]pyridin-4-ylhydrazine scaffold. While a direct head-to-head comparison of existing inhibitors from this class is not feasible due to a scarcity of publicly available data, this document serves as a comprehensive analysis of the scaffold's potential, drawing from related structures and foundational medicinal chemistry principles.
The Thieno[3,2-c]pyridine Core: A Foundation of Biological Activity
The broader family of thienopyridines has been investigated for a multitude of therapeutic applications, including roles as 5-HT receptor modulators and inhibitors of phosphatases and kinases.[3] Various isomers of the thienopyridine scaffold have been successfully developed into potent inhibitors of diverse kinases, highlighting the privileged nature of this heterocyclic system in binding to the ATP pocket of these enzymes.
For instance, the thieno[2,3-c]pyridine isomer has been identified as the core structure for inhibitors of COT kinase, a therapeutic target for inflammatory diseases.[4][5] Similarly, derivatives of thieno[2,3-b]pyridine have demonstrated potent anti-proliferative activity.[6][7] While these are distinct isomers, their success underscores the general utility of the fused thienopyridine ring system in establishing key interactions within kinase active sites.
A patent application has claimed thienopyridines with a 4-amino substitution as inhibitors of COT (Cancer Osaka Thyroid) and MK2 (MAPK-activated protein kinase 2) kinases, suggesting a potential role in treating protein kinase-related diseases.[3] This finding is particularly pertinent as the 4-ylhydrazine moiety of our topic is a derivative of a 4-amino group.
The this compound Scaffold: A Structural Perspective
The introduction of a hydrazine (-NHNH2) group at the 4-position of the thieno[3,2-c]pyridine core introduces unique chemical properties that could be exploited in kinase inhibitor design.
Potential Points of Interaction
The hydrazine moiety offers several potential advantages:
-
Hydrogen Bonding: The two nitrogen atoms and their associated hydrogens can act as both hydrogen bond donors and acceptors, potentially forming multiple, strong interactions with amino acid residues in the kinase hinge region or other key areas of the ATP-binding pocket.
-
Vector for Further Derivatization: The terminal amine of the hydrazine is a reactive handle that allows for the straightforward synthesis of hydrazones. This provides a versatile exit vector to introduce a variety of substituents that can be tailored to target specific sub-pockets within the kinase active site, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The hydrazine group can influence the solubility, polarity, and basicity of the molecule, which are critical parameters for drug-likeness and pharmacokinetic properties.
The following diagram illustrates the core scaffold and the potential for derivatization.
Caption: Logical relationship of the this compound scaffold to its potential in kinase inhibitor design.
Comparative Analysis with Related Scaffolds
While direct experimental data for this compound-based kinase inhibitors is lacking, we can draw inferences from related structures that have been evaluated as kinase inhibitors.
| Scaffold | Target Kinase(s) | Reported Potency (IC50) | Key Structural Features | Reference |
| Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 3.1 nM | Amine at 3-position of pyrazole ring | [8] |
| Thieno[2,3-c]pyridine | Hsp90 (a chaperone protein, not a kinase) | 10.8 µM (HSC3 cells) | Varied substitutions | [9][10] |
| 4-Amino-thieno[3,2-c]pyridine | COT, MK2 | Not specified in abstract | Amino group at C4 | [3] |
This table highlights that related heterocyclic systems have shown potent activity against various kinases. The nanomolar potency of the thieno[3,2-c]pyrazol-3-amine derivative against GSK-3β is particularly encouraging, demonstrating that the broader thieno-fused heterocyclic framework is capable of high-affinity binding.[8]
Experimental Protocols for Evaluation
Should researchers pursue the synthesis and evaluation of novel this compound derivatives, the following experimental workflows would be essential for characterizing their potential as kinase inhibitors.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method to determine the in vitro potency of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. While the current body of literature does not permit a direct comparative analysis of existing compounds, the foundational principles of medicinal chemistry and the success of related heterocyclic systems provide a strong rationale for its investigation.
Future research should focus on:
-
Synthesis of a focused library of this compound derivatives, particularly hydrazones with diverse substituents.
-
Screening of this library against a panel of cancer-relevant kinases to identify initial hits.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds.
-
In-depth biological characterization of lead compounds in cellular and in vivo models.
By systematically exploring this novel chemical space, the scientific community may uncover a new class of potent and selective kinase inhibitors with the potential to address unmet needs in oncology and other therapeutic areas.
References
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Al-Ostath, A. et al. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health; [Link].
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online; [Link].
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Demir, B. et al. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health; [Link].
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI; [Link].
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Discovery of thieno[2,3-c]pyridines as potent COT inhibitors | Request PDF. ResearchGate; [Link].
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Thieno[3,2-c]pyridin-4-ylhydrazine Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel Thieno[3,2-c]pyridin-4-ylhydrazine derivatives, a scaffold of significant interest in modern drug discovery. We will move beyond a simple recitation of protocols to explain the causal logic behind a multi-pronged experimental strategy, ensuring that the data generated is not only robust but also weaves a cohesive narrative around the compound's biological activity.
Our approach is built on a foundational principle: a single experiment is a point of data, but a series of orthogonal, self-validating experiments builds a fortress of evidence. We will follow a hypothetical, yet plausible, candidate from this chemical series, "Thieno-Derivative 1" (TD-1), designed as a selective inhibitor of a critical oncogenic kinase. For comparative context, its performance will be benchmarked against a "Standard-of-Care Inhibitor" (SoC-I), a known drug for the same target, and a "Negative Control Analogue" (NCA), a structurally similar but inactive molecule.
The Central Hypothesis: From Target Binding to Cellular Demise
The core hypothesis for TD-1 is that it selectively binds to and inhibits a key Cancer-Associated Kinase (CAK1), disrupting downstream signaling and leading to cell cycle arrest and, ultimately, apoptosis in CAK1-dependent cancer cells. Our validation strategy will systematically test each component of this hypothesis.
Caption: Hypothesized mechanism of action for Thieno-Derivative 1 (TD-1).
Phase 1: Confirming Target Engagement in a Cellular Milieu
The Scientific Rationale: Before investigating functional consequences, we must first prove that our compound physically interacts with its intended target within the complex environment of a living cell. Biochemical assays on isolated proteins are useful but can be misleading, as they don't account for cell permeability, efflux pumps, or intracellular competition.[1][2][3] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that addresses this by measuring ligand-induced changes in the thermal stability of a target protein in intact cells or cell lysates.[4][5][6][7] Ligand binding stabilizes the protein, increasing the temperature required to denature it (a positive thermal shift).[8]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture CAK1-expressing cancer cells to ~80% confluency.
-
Treatment: Harvest cells and resuspend in a suitable buffer. Treat cell suspensions with TD-1 (e.g., 10 µM), SoC-I (10 µM), NCA (10 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot each treatment group into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze by Western blot using a validated antibody against the target protein, CAK1.
-
Analysis: Quantify band intensities and normalize to the intensity at the lowest temperature for each treatment group. Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).
Comparative Data: Target Engagement
| Compound | Target | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) | Interpretation |
| Thieno-Derivative 1 (TD-1) | CAK1 | +5.2 | Strong intracellular target engagement. |
| Standard-of-Care Inhibitor (SoC-I) | CAK1 | +4.5 | Confirmed intracellular target engagement. |
| Negative Control Analogue (NCA) | CAK1 | +0.3 | No significant target engagement. |
ΔTagg is the change in the aggregation midpoint temperature relative to the vehicle control.
Phase 2: Assessing Target Activity and Selectivity
The Scientific Rationale: Confirming that TD-1 binds to CAK1 is crucial, but it's not enough. We must demonstrate that this binding event leads to a functional consequence—the inhibition of the kinase's enzymatic activity. Furthermore, a key attribute of a high-quality drug candidate is selectivity.[9][10] Many kinase inhibitors fail due to off-target effects.[11] Therefore, profiling TD-1 against a broad panel of kinases (kinome profiling) is essential to understand its selectivity profile and predict potential liabilities.[12][13][14][15]
Experimental Protocol: In Vitro Kinase Activity & Profiling
-
Direct IC50 Determination: Use a biochemical assay, such as ADP-Glo™ (Promega), which measures ADP production as an indicator of kinase activity.
-
Set up reactions containing recombinant CAK1 enzyme, its specific substrate, and ATP.
-
Add a serial dilution of TD-1, SoC-I, and NCA.
-
After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence. The signal is proportional to ADP produced and thus kinase activity.
-
Plot activity vs. compound concentration to determine the IC50 value.
-
-
Kinome Profiling: Submit the compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins).[15][16] Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percent inhibition for each kinase is reported. Follow-up with IC50 determination for significant off-target hits.
Comparative Data: Kinase Inhibition & Selectivity
| Compound | Target IC50 (nM) | Key Off-Target (Kinase Z) IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Target) |
| Thieno-Derivative 1 (TD-1) | 15 | >10,000 | >667 |
| Standard-of-Care Inhibitor (SoC-I) | 25 | 500 | 20 |
| Negative Control Analogue (NCA) | >20,000 | >20,000 | N/A |
A higher selectivity ratio indicates greater selectivity for the intended target.
Phase 3: Elucidating Downstream Cellular Consequences
With target engagement and functional inhibition confirmed, we now investigate the predicted phenotypic outcomes: apoptosis and cell cycle arrest.
A. Induction of Apoptosis
Caption: The apoptotic cascade and corresponding validation assays.
1. Caspase-3/7 Activation Assay
-
Protocol (Caspase-Glo® 3/7, Promega):
-
Seed cells in a 96-well plate and treat with compounds (TD-1, SoC-I, NCA) for a specified time (e.g., 24 hours).
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of reagent to each well, mix gently, and incubate for 1-2 hours in the dark.[20]
-
Measure luminescence using a plate reader. The signal is proportional to caspase-3/7 activity.
-
2. PARP Cleavage by Western Blot
-
Protocol:
-
Treat cells as above. Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody that detects both full-length PARP (~116 kDa) and the large cleaved fragment (~89 kDa).[21][22]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the ratio of cleaved to full-length PARP. An increase in the 89 kDa band is indicative of apoptosis.[23]
-
3. DNA Fragmentation (Ladder) Assay
-
Protocol:
-
Treat cells with compounds for a longer duration (e.g., 48 hours) to allow for late-stage apoptosis.
-
Harvest cells and lyse them using a buffer that preserves fragmented DNA.
-
Treat the lysate with RNase A and Proteinase K to remove RNA and protein.
-
Precipitate the DNA using isopropanol and wash with ethanol.
-
Resuspend the DNA pellet and run on a 1.5-2.0% agarose gel.
-
Visualize the DNA under UV light after staining with ethidium bromide or a safer alternative. A characteristic "ladder" pattern of ~180-200 bp multiples indicates apoptosis.[19][24]
-
Comparative Data: Apoptosis Induction (at 24h)
| Compound | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Cleaved PARP / Total PARP Ratio | DNA Laddering (48h) |
| Thieno-Derivative 1 (TD-1) | 8.5 | 0.78 | Present |
| Standard-of-Care Inhibitor (SoC-I) | 6.2 | 0.65 | Present |
| Negative Control Analogue (NCA) | 1.1 | 0.05 | Absent |
B. Cell Cycle Analysis
The Scientific Rationale: Many kinase inhibitors that block proliferative signaling cause cells to arrest at specific checkpoints in the cell cycle, most commonly the G1/S or G2/M transitions.[25][26] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold-standard method for analyzing cell cycle distribution.[27] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed cells and treat with TD-1, SoC-I, or NCA for 24 hours.
-
Harvest & Fixation: Harvest cells (including any floating cells) and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 1 hour at 4°C.[28]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[29] The RNase is critical to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data: Cell Cycle Distribution (at 24h)
| Compound | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Interpretation |
| Vehicle Control | 45% | 35% | 20% | Normal distribution. |
| Thieno-Derivative 1 (TD-1) | 75% | 10% | 15% | Strong G1 Arrest. |
| Standard-of-Care Inhibitor (SoC-I) | 70% | 12% | 18% | G1 Arrest. |
| Negative Control Analogue (NCA) | 46% | 34% | 20% | No significant change. |
Synthesis of Evidence: A Validated Mechanism of Action
By systematically progressing through this three-phase validation strategy, we have constructed a robust, evidence-based narrative for our hypothetical Thieno-Derivative 1.
-
Target Engagement: CETSA results unequivocally show that TD-1 binds its intended target, CAK1, inside cancer cells with high affinity, unlike its inactive analogue (NCA).
-
Target Inhibition & Selectivity: Biochemical assays confirm this binding is functionally inhibitory and demonstrate superior selectivity for CAK1 compared to the standard-of-care compound.
-
Phenotypic Consequences: The downstream cellular effects align perfectly with the inhibition of a key pro-proliferative kinase. TD-1 induces a potent G1 cell cycle arrest and robustly triggers the apoptotic cascade, evidenced by caspase activation, PARP cleavage, and DNA fragmentation.
This orthogonal data provides a high degree of confidence in the proposed mechanism of action. Each experimental phase validates the next, creating a logical and scientifically rigorous foundation for advancing Thieno-Derivative 1 into further preclinical development. This comparative approach not only validates the primary candidate but also provides critical context against existing therapies and essential negative controls.
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Shomu's Biology. (2020, April 11). Apoptosis assays: DNA fragmentation, TUNEL, DAPI [Video]. YouTube. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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A Researcher's Guide to Navigating Kinase Cross-Reactivity: Profiling Thieno[3,2-c]pyridin-4-ylhydrazine-Based Compounds
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. While the potency of a compound against its intended target is a primary measure of success, its off-target activity, or cross-reactivity, can be the determining factor in its clinical viability. Unforeseen interactions with other kinases can lead to a spectrum of outcomes, from beneficial polypharmacology to detrimental side effects. This guide provides an in-depth comparison of the cross-reactivity profiles of Thieno[3,2-c]pyridin-4-ylhydrazine-based compounds, a promising scaffold in kinase inhibitor design. We will delve into the experimental methodologies for assessing selectivity and compare this class of compounds with established alternatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the design of selective inhibitors. A compound that potently inhibits its primary target may also interact with numerous other kinases, leading to a cascade of unintended biological consequences. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in preclinical development. It informs the therapeutic window, predicts potential toxicities, and can even unveil new therapeutic opportunities.
The Thieno[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The thienopyridine core, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the hinge region of the kinase ATP-binding site. The this compound-based series represents a specific chemotype within this broader class, offering unique structural features that can be exploited to achieve both potency and selectivity.
Comparative Cross-Reactivity Analysis
To provide a meaningful comparison, we will evaluate the selectivity profile of a representative Thieno[3,2-c]pyridine analog against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Vemurafenib: A potent inhibitor of BRAFV600E, known for its relatively narrow spectrum of activity but with notable off-target effects that have clinical implications.
-
AMG 47a: A potent Lck inhibitor with a broader range of off-target interactions.
Selectivity Profile of a Representative Thieno[3,2-c]pyridine Analog
A study on Thieno[3,2-c]pyrazol-3-amine derivatives identified compound 16b as a potent GSK-3β inhibitor with an IC50 of 3.1 nM. Its selectivity was assessed against a panel of 21 kinases, revealing a generally favorable profile. However, notable off-target activity was observed against CDK5 and CK2[1].
| Kinase Target | % Inhibition at 1 µM (Compound 16b) |
| GSK-3β | Potent Inhibition (IC50 = 3.1 nM) |
| CDK5/p25 | Significant Inhibition |
| CK2 | Significant Inhibition |
| Other 18 kinases | Minimal Inhibition |
This data suggests that while the Thieno[3,2-c]pyridine scaffold can be engineered for high potency against a primary target, careful optimization is required to mitigate off-target effects on closely related kinases.
Comparative Kinase Selectivity Profiles
The following table summarizes the known cross-reactivity of our representative Thieno[3,2-c]pyridine analog in comparison to Vemurafenib and AMG 47a.
| Compound Class/Name | Primary Target(s) | Key Off-Targets | General Selectivity Profile |
| Thieno[3,2-c]pyridine Analog (e.g., 16b) | GSK-3β | CDK5, CK2 | Generally selective, with some off-target activity on related kinases. |
| Vemurafenib | BRAFV600E | SRC family kinases, ACK1, MAP2K5[2][3] | Relatively narrow spectrum, but with clinically relevant off-targets. |
| AMG 47a | Lck | Src, KDR (VEGFR2), p38α, JNK family kinases[4] | Broader spectrum inhibitor with activity against multiple kinase families. |
This comparative analysis highlights the diverse selectivity profiles of different kinase inhibitor scaffolds. The Thieno[3,2-c]pyridine class, as represented by its pyrazole analog, demonstrates a promising level of selectivity that can likely be further refined through medicinal chemistry efforts.
Experimental Methodologies for Profiling Cross-Reactivity
The objective assessment of kinase inhibitor selectivity relies on robust and standardized experimental protocols. Here, we detail two key methodologies: in vitro kinase profiling and cell-based viability assays.
In Vitro Kinase Profiling: The Gold Standard
Biochemical kinase assays are the cornerstone of selectivity profiling. These assays directly measure the interaction of a compound with a purified kinase enzyme.
Caption: A generalized workflow for in vitro kinase profiling assays.
This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto a substrate.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate (protein or peptide), and test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unbound [γ-32P]ATP will not.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove any unbound radioactivity.
-
Detection: Quantify the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Causality Behind Experimental Choices: The use of a radiolabeled substrate provides a direct and unambiguous measure of kinase activity. The filter binding step is a robust method for separating the phosphorylated substrate from the excess radiolabeled ATP, ensuring a low background signal.
Cell-Based Assays: Assessing Phenotypic Consequences
While in vitro assays are essential for determining direct kinase interactions, cell-based assays provide crucial information on a compound's effect in a more physiologically relevant context.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness of the Protocol: This protocol includes both positive (e.g., a known cytotoxic agent) and negative (vehicle) controls to ensure the assay is performing as expected and to provide a baseline for data interpretation.
Signaling Pathways: Understanding the Biological Context
The cross-reactivity of a kinase inhibitor is only truly meaningful when considered within the context of the signaling pathways in which the affected kinases operate. Below are simplified diagrams of key signaling pathways relevant to the kinases discussed.
Pim-1 Signaling Pathway
Caption: Pim-1 signaling in cell survival and proliferation.
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling cascade in angiogenesis.[1][3][5][6][7]
CDK4/Cyclin D Signaling Pathway
Caption: CDK4/Cyclin D pathway in cell cycle regulation.[2][8][9]
Conclusion
The this compound scaffold and its analogs represent a promising avenue for the development of novel kinase inhibitors. As demonstrated by the analysis of closely related compounds, this chemical class has the potential for high potency and selectivity. However, as with any kinase inhibitor program, a thorough and early assessment of cross-reactivity is essential. By employing a combination of in vitro kinase profiling and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile, enabling informed decisions to be made in the optimization process. This guide serves as a foundational resource for scientists embarking on the characterization of this and other emerging classes of kinase inhibitors, emphasizing the critical interplay between chemical structure, target engagement, and cellular response.
References
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Topart, P., & Rognan, D. (2006). Discovery of novel, potent, and selective cyclin-dependent kinase 4 (CDK4) inhibitors from virtual screening. Journal of Medicinal Chemistry, 49(2), 643–651. [Link]
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Li, X., Wang, Y., Zhang, Y., Li, J., Zhang, Y., Zhang, Y., … Wang, Q. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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PIM1 proto-oncogene, serine/threonine kinase. (n.d.). In UniProt. Retrieved from [Link]
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Haferkamp, S., Tran, T. H., Dudek, A. Z., H-C, J. S., & Schrama, D. (2016). Vemurafenib induces a G1 cell cycle arrest in wild-type B-Raf melanoma cells. Pigment Cell & Melanoma Research, 29(3), 336-346. [Link]
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Horiuchi, T., et al. (2009). Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(15), 4243-4247. [Link]
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Horiuchi, T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6629-6633. [Link]
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Claridge, S., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798. [Link]
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Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), e55504. [Link]
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Berenguer, I., et al. (2022). Haspin is required for chromosome congression in male mouse meiosis I and II. Journal of Cell Science, 135(13), jcs259654. [Link]
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Eguida, M., & Eassal, R. A. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
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Al-Jaidy, B. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(1), 114. [Link]
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Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-907. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Thieno[3,2-c]pyridin-4-ylhydrazine
Introduction
Thieno[3,2-c]pyridin-4-ylhydrazine is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif is a key component in the development of various therapeutic agents, owing to the thienopyridine core's ability to mimic purine structures and interact with a range of biological targets. The introduction of a hydrazine moiety at the 4-position provides a versatile handle for the synthesis of a diverse array of derivatives, including pyrazoles, triazoles, and Schiff bases, further expanding its potential in drug discovery.
This guide provides an in-depth comparison of the plausible synthetic routes to this compound, offering a critical evaluation of their efficiency, practicality, and scalability. The methodologies presented are grounded in established principles of heterocyclic chemistry, with supporting data from analogous transformations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the synthesis of this valuable scaffold.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be strategically approached through the intermediacy of Thieno[3,2-c]pyridin-4-one. This key intermediate provides a convergent point from which the target hydrazine can be accessed. This guide will first detail the synthesis of this pivotal precursor and subsequently benchmark the common transformation to the final product.
The overall synthetic strategy is depicted below:
Figure 1: Convergent synthetic approach to this compound.
Part 1: Synthesis of the Key Intermediate: Thieno[3,2-c]pyridin-4-one
A robust and efficient synthesis of Thieno[3,2-c]pyridin-4-one is paramount for the successful production of the target hydrazine. A highly effective method involves a one-pot reaction of 4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile with methyl thioglycolate, followed by in-situ cyclization with hydrazine.
Route A: One-Pot Synthesis of Thieno[3,2-c]pyridin-4-one
This approach offers the advantage of procedural simplicity and atom economy by combining multiple transformations into a single operation.
Assessing the Target Selectivity of Thieno[3,2-c]pyridin-4-ylhydrazine-Derived Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the principle of target selectivity has become a cornerstone of successful therapeutic development. For researchers and drug development professionals, understanding not just if a molecule hits its intended target, but also what else it may interact with in the complex cellular environment, is paramount. This guide provides an in-depth technical framework for assessing the target selectivity of a promising class of molecules: Thieno[3,2-c]pyridin-4-ylhydrazine-derived inhibitors.
The Thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of kinase targets. When derivatized with a hydrazine moiety at the 4-position, these compounds present a unique chemical space for targeting kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways. Dysregulation of IRAK4 is implicated in a host of autoimmune diseases, inflammatory disorders, and even some cancers, making it a high-value therapeutic target.[1][2]
This guide will not only detail the "how" of selectivity assessment through robust experimental protocols but also the "why," grounding these methodologies in the context of IRAK4 biology and the broader principles of kinase inhibitor development. To provide a tangible benchmark for selectivity, we will draw comparisons to two well-characterized, highly selective clinical-stage IRAK4 inhibitors: Zabedosertib (BAY 1834845) and Zimlovisertib (PF-06650833) .
The Rationale for Rigorous Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural homology, particularly in the ATP-binding pocket where most small molecule inhibitors compete. This conservation of structure presents a significant challenge in developing selective inhibitors. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or even mask the true mechanism of action of a compound. Therefore, a multi-faceted approach to selectivity profiling is not just best practice; it is a critical step in de-risking a drug development program.
A comprehensive assessment of selectivity should be viewed as a self-validating system, where data from orthogonal assays build a cohesive and trustworthy profile of the inhibitor. This guide will focus on three key pillars of assessment:
-
In Vitro Biochemical Assays: To determine the direct inhibitory activity against a broad panel of purified kinases.
-
Cellular Target Engagement and Pathway Analysis: To confirm that the inhibitor interacts with its intended target in a cellular context and modulates the downstream signaling pathway.
-
Proteome-wide Off-Target Identification: To uncover potential off-targets in an unbiased manner within a more physiologically relevant system.
The IRAK4 Signaling Pathway: A Key Target for Thieno[3,2-c]pyridines
To understand the significance of IRAK4 inhibition, it is essential to visualize its role in cellular signaling. IRAK4 is a serine/threonine kinase that acts as a master regulator of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1, ultimately driving the expression of pro-inflammatory cytokines.[1][3]
Caption: IRAK4-mediated signaling pathway.
Comparative Kinase Selectivity Profiles
| Inhibitor | Primary Target | IC50 (nM) for IRAK4 | Key Selectivity Information | Reference(s) |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | Highly selective with a promising kinase selectivity profile in a KINOMEscan. | [4][5][6] |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 (cell-based) | Highly selective; assessed against a panel of 278 kinases with ~100% inhibition observed for IRAK4 at 200 nM. | [7] |
| This compound Derivative (Hypothetical) | IRAK4 | To be determined | The goal is to achieve high selectivity, minimizing off-target inhibition of other kinases. |
Experimental Protocols for Assessing Target Selectivity
The following protocols provide a robust framework for characterizing the selectivity of a novel this compound-derived inhibitor.
In Vitro Kinase Profiling
The initial and most direct assessment of selectivity is to profile the inhibitor against a large panel of purified kinases. This provides a quantitative measure of potency (IC50) and a broad view of the kinome-wide selectivity.
Experimental Protocol: Broad-Panel Kinase Screen (Radiometric Assay)
This protocol is a standard method for determining the inhibitory activity of a compound against a panel of kinases.
-
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test Inhibitor (this compound derivative) stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of ATP at its Km value is crucial. For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. Testing at the Km provides a standardized condition for comparing potency across different kinases. The radiometric format is a direct and sensitive method for measuring kinase activity.
Caption: Workflow for a radiometric kinase assay.
Cellular Assays for Target Engagement and Pathway Modulation
While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cellular assays are necessary to confirm that the inhibitor can penetrate the cell membrane, engage with its target, and exert a biological effect on the downstream signaling pathway.
Experimental Protocol: Cellular IRAK4 Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the inhibitor to IRAK4 within living cells.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding IRAK4 fused to NanoLuc® luciferase.
-
Fluorescently labeled tracer that binds to the ATP pocket of IRAK4.
-
Test inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
-
Luminometer capable of measuring luminescence and fluorescence.
-
-
Procedure:
-
Transfect HEK293 cells with the IRAK4-NanoLuc® fusion plasmid.
-
Plate the transfected cells in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the test inhibitor at various concentrations and incubate.
-
Add the fluorescent tracer to the cells.
-
Add the NanoBRET™ substrate and inhibitor to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Experimental Protocol: Cellular Cytokine Release Assay
This assay measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
LPS (a TLR4 ligand) or R848 (a TLR7/8 ligand).
-
Test inhibitor.
-
Cell culture medium.
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6).
-
-
Procedure:
-
Plate the cells and pre-treat with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS or R848.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The NanoBRET™ assay provides direct evidence of target engagement in a physiological context. The cytokine release assay is a functional readout that demonstrates the inhibitor's ability to modulate the IRAK4 signaling pathway, providing a crucial link between target engagement and biological effect. Using different TLR ligands (LPS for TLR4, R848 for TLR7/8) can confirm that the inhibitor is acting on a common downstream node (IRAK4) rather than on a specific receptor.
Conclusion and Future Directions
The assessment of target selectivity for this compound-derived inhibitors is a critical endeavor that requires a systematic and multi-pronged approach. By combining broad-panel in vitro kinase screening with cellular assays that confirm target engagement and pathway modulation, researchers can build a comprehensive and trustworthy selectivity profile. Comparing the data generated for novel inhibitors to the high selectivity benchmarks set by clinical-stage IRAK4 inhibitors like Zabedosertib and Zimlovisertib provides a clear context for evaluating their therapeutic potential.
The ultimate goal is to develop a this compound-derived inhibitor that not only potently inhibits IRAK4 but does so with a clean off-target profile, thereby maximizing therapeutic efficacy while minimizing the potential for adverse effects. The methodologies outlined in this guide provide a robust roadmap for achieving this goal and advancing this promising class of molecules toward the clinic.
References
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Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4). ResearchGate. Available at: [Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications. Available at: [Link]
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Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. Available at: [Link]
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(PDF) Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ResearchGate. Available at: [Link]
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Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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IRAK4. Wikipedia. Available at: [Link]
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File:Signalling of IRAK4.png. Wikimedia Commons. Available at: [Link]
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Overall structure of IRAK4 kinase domain. ResearchGate. Available at: [Link]
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IRAK4 General Information. Sino Biological. Available at: [Link]
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IRAK-4 Inhibitors for Inflammation. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays Featuring Thienopyridine Derivatives
Introduction: The Thienopyridine Scaffold and the Quest for Reproducible Data
The thienopyridine core, a fused thiophene and pyridine ring system, is a privileged scaffold in modern medicinal chemistry. Its derivatives have shown significant promise as inhibitors of protein kinases, modulators of G-protein coupled receptors (GPCRs), and as anti-cancer agents.[1][2][3] The specific functionalization of this core, such as the inclusion of a hydrazine moiety on the pyridine ring (Thieno[3,2-c]pyridin-4-ylhydrazine), dictates its biological target and activity. However, the journey from a promising chemical structure to a validated biological probe or drug candidate is paved with rigorous and, most importantly, reproducible biological assays.
This guide provides an in-depth comparison of common biological assays used to characterize thienopyridine derivatives. It is designed for researchers, scientists, and drug development professionals who seek to not only understand the methodologies but also to master the art of generating robust and reproducible data. We will move beyond simple protocols to dissect the underlying principles, expose common pitfalls, and offer field-proven insights to ensure the integrity of your results.
Part 1: Biochemical Assays - The First Hurdle of Characterization
Biochemical assays, using purified proteins, are the frontline for characterizing the interaction between a compound and its target. They are essential for determining direct binding affinity and inhibitory potency (e.g., IC50 values). While seemingly straightforward, these assays are fraught with potential artifacts that can lead to a crisis of reproducibility.
The Case Study: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases crucial for cell cycle regulation, making them a key target for cancer therapy.[4] Numerous thienopyridine derivatives have been explored as potential Aurora kinase inhibitors.
Assay Principle: Quantifying Kinase Activity
The fundamental principle of a kinase assay is to measure the transfer of a phosphate group from a donor (typically ATP) to a substrate (a peptide or protein). Inhibition is observed as a decrease in this activity. The most common modern methods rely on luminescence, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET) to quantify the reaction.[5][6]
A widely used and highly reproducible format is the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the kinase reaction. A proprietary reagent depletes the remaining ATP, and then a kinase detection reagent converts the ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to kinase activity.[7][8][9]
Experimental Protocol: Luminescence-Based Aurora Kinase B Inhibition Assay
This protocol is adapted from commercially available kits and best practices for determining the IC50 of a test compound (e.g., a Thieno[3,2-c]pyridine derivative).
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8] Keep on ice.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for the kinase, e.g., 25µM), and the substrate (e.g., Myelin Basic Protein, MBP).[10]
-
Prepare serial dilutions of the thienopyridine test compound in 1x Kinase Assay Buffer containing a consistent, low percentage of DMSO (e.g., final concentration ≤1%).[10]
-
Dilute purified Aurora Kinase B enzyme in 1x Kinase Assay Buffer to the desired concentration (previously determined via enzyme titration).[9]
-
-
Reaction Setup (384-well plate format) :
-
Add 2.5 µL of the diluted test inhibitor or vehicle (for "Positive Control" and "Blank" wells) to the appropriate wells.[10]
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[10]
-
Add 12.5 µL of the Master Mix to all wells.[10]
-
Initiate the kinase reaction by adding 10 µL of the diluted Aurora Kinase B enzyme to the "Positive Control" and "Test Inhibitor" wells.[10]
-
-
Incubation :
-
Signal Detection (ADP-Glo™ format) :
-
Data Analysis :
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizing the Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Ensuring Reproducibility: A Self-Validating System
True trustworthiness in a protocol comes from its ability to self-validate. This means including the right controls and being aware of the common pitfalls that can skew results.
| Factor Affecting Reproducibility | Root Cause & Explanation | Mitigation Strategy & Best Practice |
| Compound Interference | Test compounds may intrinsically luminesce, absorb light, or inhibit the luciferase enzyme, leading to false positive or negative results.[5][11] | Run a "No Enzyme" control for every compound concentration. This well contains the compound and all detection reagents but no kinase. Any signal here is an artifact and must be subtracted. |
| ATP Concentration | For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration. Using ATP levels far above the enzyme's Km will make inhibitors appear less potent.[12] | Determine the Km of ATP for your kinase under your specific assay conditions. Run assays at an ATP concentration equal to or just below the Km to ensure sensitivity to competitive inhibitors. |
| Enzyme Quality & Concentration | Recombinant enzyme purity, activity, and aggregation state can vary between batches. Using too much enzyme can lead to rapid substrate depletion and non-linear reaction kinetics.[5][12] | Always perform an enzyme titration with each new batch. Use the lowest enzyme concentration that gives a robust signal-to-background ratio within the linear range of the assay.[8] |
| Solvent (DMSO) Effects | High concentrations of DMSO can denature the kinase, altering its activity and inhibitor binding.[5] | Maintain a consistent, low final DMSO concentration across all wells (typically ≤1%). Ensure the vehicle control contains the exact same DMSO concentration as the compound wells.[10] |
| Pipetting & Mixing Errors | Inaccurate pipetting, especially of viscous solutions or small volumes, and inadequate mixing are major sources of well-to-well variability.[13][14] | Use calibrated pipettes and reverse pipetting for viscous reagents. Prepare master mixes to minimize pipetting steps. Ensure thorough but gentle mixing after each reagent addition. Avoid using the outer wells of assay plates, which are prone to evaporation.[13] |
Part 2: Cell-Based Assays - Moving Towards Physiological Relevance
While biochemical assays are crucial, they don't tell the whole story. A compound's activity in a test tube may not translate to a cellular environment due to factors like membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[15]
Verifying On-Target Activity: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming that a compound binds to its intended protein target in a physiological context (i.e., within intact cells or cell lysates).[16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16][17][18] This is an indispensable step to validate the results from a primary biochemical screen and ensure the observed cellular phenotype is due to on-target engagement.
Experimental Protocol: Western Blot-Based CETSA for Target Engagement
This protocol describes a classic CETSA workflow to validate the binding of a thienopyridine derivative to its kinase target in cancer cells.
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with the thienopyridine compound at the desired concentration or with a vehicle (DMSO) control for 1-2 hours.
-
-
Heating Gradient :
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents).
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Protein :
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Analysis by Western Blot :
-
Carefully collect the supernatant (containing the soluble, non-denatured protein) from each tube.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein (e.g., Aurora Kinase B).
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis :
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizing the CETSA Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparison of Assay Platforms for Thienopyridine Derivatives
Choosing the right assay is a critical decision that balances throughput, physiological relevance, and the specific question being asked. No single assay is perfect, and a multi-assay approach is often required for a comprehensive and reproducible characterization of a compound.
| Assay Type | Primary Use | Advantages | Disadvantages & Reproducibility Challenges |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | Primary screening, IC50 determination, structure-activity relationship (SAR) studies. | High-throughput, sensitive, directly measures enzyme inhibition.[6][7] | Lacks physiological context; prone to artifacts from compound interference; results are highly dependent on assay conditions (ATP, enzyme concentration).[5][12][19] |
| Cell-Based GPCR Assay (e.g., cAMP or IP1 accumulation) | Functional characterization of GPCR modulators (agonists/antagonists). | Measures functional cellular response in a more physiological setting.[20] | Signal can be influenced by receptor expression levels, G-protein coupling efficiency, and downstream signaling events, making results variable. False negatives are possible.[20][21] |
| Cellular Thermal Shift Assay (CETSA) | Target engagement validation, confirming on-target activity in cells. | Directly demonstrates compound-target binding in a native cellular environment; label-free.[16] | Lower throughput (WB-based); requires a specific and high-quality antibody; does not measure functional activity.[16] |
| High-Throughput CETSA (e.g., Luminescent BiTSA) | High-throughput screening for cellular target engagement. | Combines the physiological relevance of CETSA with the throughput of plate-based assays.[22] | Requires genetic modification of cells to tag the target protein; potential for the tag to interfere with protein function.[23] |
Conclusion: A Strategy for Reproducible Characterization
The biological evaluation of novel chemical entities like this compound and its analogs is not a linear path but an iterative process of hypothesis testing and validation. Reproducibility is not an accident; it is the result of rigorous assay design, meticulous execution, and a deep understanding of the potential sources of error.
A robust strategy begins with a well-optimized biochemical assay to establish direct target interaction and guide initial SAR. However, these results must be considered preliminary until validated in a cellular context. Techniques like CETSA are critical for confirming on-target engagement, bridging the gap between biochemical potency and cellular activity. By employing a multi-assay approach, critically evaluating controls, and understanding the inherent limitations of each technique, researchers can build a comprehensive and, most importantly, a trustworthy data package that stands up to scrutiny and accelerates the path of drug discovery.
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Safety Operating Guide
Safe Disposal of Thieno[3,2-c]pyridin-4-ylhydrazine: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for Thieno[3,2-c]pyridin-4-ylhydrazine. As a niche heterocyclic compound incorporating a hydrazine moiety, it requires careful handling and a deep understanding of its potential reactivity and toxicity. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to manage waste containing this compound safely and in compliance with regulations.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following procedures are based on the known hazards of its structural components: the thienopyridine core and the hydrazine functional group. A conservative approach is therefore essential.
Hazard Profile Analysis
This compound is a complex molecule, and its hazard profile is best understood by examining its constituent parts. The thienopyridine core is a structural motif found in several pharmaceutical agents, such as clopidogrel and prasugrel, which are known for their biological activity[1][2][3]. The hydrazine functional group, however, is the primary driver of its chemical hazards.
Hydrazines are well-documented as being:
-
Reactive and Potentially Explosive: They are high-energy compounds and can be unstable.[4] Hydrazine has a wide flammability range and can decompose energetically, especially in the presence of catalysts.[5][6]
-
Toxic and Carcinogenic: Hydrazine and many of its derivatives are toxic and are considered potential human carcinogens.[7]
-
Strong Reducing Agents: This property makes them incompatible with oxidizing agents.[4]
The table below summarizes the known hazards of related compounds, which should be considered indicative of the potential hazards of this compound.
| Compound/Functional Group | Key Hazards | GHS Hazard Statements (where available) |
| Hydrazine | Flammable, Toxic, Carcinogenic, Corrosive, Reactive | H300+H310: Fatal if swallowed or in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4][8] |
| Pyridine | Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation | H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Acute oral toxicity | H302: Harmful if swallowed. |
| Thienopyridine Derivatives | Biologically active, potential for unforeseen toxicological effects | Not broadly classified, but active as P2Y12 receptor inhibitors in pharmaceuticals.[2] |
Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Body Protection: A lab coat is standard, and a chemically resistant apron or suit should be worn when handling larger quantities or in case of a potential splash.
-
Respiratory Protection: All handling of this compound, including waste, should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste disposal. The following workflow outlines the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
For Small Quantities (e.g., residual amounts on lab equipment)
-
Decontamination: Wipe down contaminated surfaces and equipment with a suitable solvent (e.g., methanol or ethanol) to dissolve the residual compound.
-
Collection of Wipes: The contaminated wipes should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled waste bag or container.
-
Rinsate Collection: If rinsing glassware, collect the first rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but this depends on local regulations.
For Bulk Quantities (solid or in solution)
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Container Selection:
-
Solid Waste: Use a high-density polyethylene (HDPE) or other compatible container with a secure lid.
-
Liquid Waste: Use a labeled, leak-proof, and compatible solvent waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Reactive")
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials, particularly oxidizing agents.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not attempt to neutralize or treat the waste in the lab unless you have a specific, validated protocol and the necessary safety equipment. Accepted disposal methods for hydrazine-containing waste often include high-temperature incineration.[9]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: For small spills, use a spill kit with absorbent materials suitable for chemical spills. Do not use combustible materials like paper towels.
-
Neutralization (for hydrazine spills - use with caution): Oxidation of hydrazine spills with agents like calcium hypochlorite has been recommended, but this can lead to the formation of hazardous byproducts.[9] This should only be performed by trained personnel with a specific protocol.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety. While specific data for this compound is lacking, a conservative approach based on the known hazards of hydrazines and heterocyclic compounds is paramount. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal procedures, researchers can mitigate the risks associated with this and other novel chemical entities. Always consult your institution's EHS office for specific guidance and to ensure compliance with local and national regulations.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. In PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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NASA Technical Reports Server (NTRS). (n.d.). Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. Retrieved from [Link]
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Schwartz, E. M., et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(11), 1381-1387. [Link]
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PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. Retrieved from [Link]
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Lorkowska, B., et al. (2019). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. International Journal of Molecular Sciences, 20(17), 4284. [Link]
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Li, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(10), 2469. [Link]
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Sinha, B. K., & Mason, R. P. (2014). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of drug metabolism and toxicology, 5(2), 10.4172/2157-7609.1000168. [Link]
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Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 726–735. [Link]
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Navigating the Synthesis and Handling of Thieno[3,2-c]pyridin-4-ylhydrazine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the innovative researchers and drug development professionals working at the frontier of medicinal chemistry, the synthesis of novel heterocyclic compounds is a daily reality. Thieno[3,2-c]pyridin-4-ylhydrazine, a key building block for various pharmacologically active agents, presents a unique set of handling challenges. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a hybrid of a thienopyridine core and a hydrazine functional group—demands a conservative and rigorous approach to safety.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. By understanding the "why," laboratory personnel can cultivate a deeper and more intuitive culture of safety. Our core mission is to provide value beyond the product, ensuring that scientific advancement and personnel safety proceed hand-in-hand.
Hazard Assessment: A Compound of Two Moieties
The primary driver for our safety protocol is the presence of the hydrazine functional group. Hydrazine and its derivatives are classified as highly hazardous materials.[1] They are known for their potential carcinogenicity, acute toxicity (if inhaled, absorbed through the skin, or swallowed), and corrosivity, causing severe damage to skin and eyes upon contact.[2] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[3][4]
The thieno[3,2-c]pyridine core, based on data from structurally similar compounds, is associated with hazards such as being harmful if swallowed, and causing skin, eye, and respiratory irritation.[5][6][7] Therefore, our safety paradigm for this compound must assume the combined risks of both its constituent parts, mandating a high level of precaution.
Table 1: Hazard Profile Synthesis
| Hazard Class | Associated Moiety | Potential Effects |
| Acute Toxicity | Hydrazine, Thienopyridine | Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][5] |
| Carcinogenicity | Hydrazine | Suspected human carcinogen.[3] |
| Corrosivity | Hydrazine | Causes severe skin burns and eye damage.[2] |
| Skin/Eye Irritation | Thienopyridine | Causes skin and serious eye irritation.[5][6] |
| Respiratory Irritation | Thienopyridine | May cause respiratory irritation.[5] |
| Organ Toxicity | Hydrazine | Potential for liver, kidney, and nervous system damage.[4] |
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is considered, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.
Engineering Controls: Your Primary Shield
All work involving this compound, from weighing the solid to running reactions and workups, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical local exhaust ventilation, pulling potentially harmful vapors or dust away from the operator's breathing zone. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest possible height during manipulations.
Administrative Controls: Safe Work Practices
-
Designated Areas: All areas where this compound is handled or stored must be clearly marked with signage indicating the presence of a highly hazardous and potentially carcinogenic substance.[2]
-
Training: All personnel must receive documented, specific training on the hazards of hydrazine derivatives and the procedures outlined in this guide before commencing any work.[2]
-
No Lone Work: Never work with this compound alone. A second person should be aware of the work being conducted and be available to assist in an emergency.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible and unobstructed.[8] All personnel must know their location and how to operate them.
Personal Protective Equipment (PPE): Your Final Barrier
The selection and correct use of PPE are critical for preventing exposure. A multi-layered approach is necessary to protect against the dual threats of systemic toxicity and corrosive contact.
Core PPE Requirements
-
Hand Protection: Double-gloving is mandatory. Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals, but it's crucial to change the outer glove immediately upon any sign of contamination.[2] For tasks with a higher splash risk, consider a more robust glove like neoprene or butyl rubber for the outer layer.[8] Always inspect gloves for tears or pinholes before use.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5] Due to the severe corrosivity of hydrazines, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during liquid transfers or reaction workups.[2]
-
Body Protection: A flame-resistant laboratory coat is essential.[9] This coat should have long sleeves and a snap or button front, and be fully fastened. Do not wear clothing made of synthetic materials like polyester, which can melt onto the skin in a fire.[9] Long pants and closed-toe shoes that cover the entire foot are also required.[9]
-
Respiratory Protection: While engineering controls should be sufficient, a risk assessment may indicate the need for respiratory protection, especially during the cleanup of a large spill.[9] If a respirator is required, it must be a NIOSH-approved model, and personnel must be part of a complete respiratory protection program that includes medical evaluation and fit-testing.[8] Cartridge respirators are not suitable for hydrazine.[1]
Donning and Doffing Procedures
Cross-contamination during the removal of PPE is a common route of exposure. Follow a strict protocol.
Operational and Disposal Plans
Spill Management
Do not attempt to clean up a large spill of this compound.[2] In the event of a significant spill:
-
Evacuate: Immediately alert others and evacuate the laboratory.
-
Isolate: Close the laboratory door and post a warning sign.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Provide them with the name of the chemical and a copy of this guide or the relevant SDS for hydrazine.[2]
For very small spills (a few milligrams) inside a fume hood, trained personnel may use a spill kit with an inert absorbent material (like dry sand or vermiculite) to contain the spill.[3] Do not use combustible materials like paper towels. The collected waste must be placed in a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste.[3][10]
-
Containers: Use dedicated, sealed, and clearly labeled hazardous waste containers. The label must include the full chemical name, "Hazardous Waste," and all applicable hazard warnings (e.g., "Toxic," "Corrosive," "Carcinogen").[2]
-
Segregation: Do not mix hydrazine waste with other waste streams, especially oxidizing agents or acids.[1]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Emergency Exposure Plan
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, removing all contaminated clothing while under the safety shower.[3][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[3][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.
For all exposures, provide medical personnel with the name of the chemical. If possible, bring a copy of a representative SDS for hydrazine.[2]
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, ensuring that the pursuit of scientific discovery does not compromise personal or environmental safety.
References
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HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support. Retrieved January 21, 2026, from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved January 21, 2026, from [Link]
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International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM. Retrieved January 21, 2026, from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Thieno(3,2-c)pyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Public Health England. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. Retrieved January 21, 2026, from [Link]
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51st Fighter Wing. (2023, January 17). HYDRAZINE (H-70) FA. Air Force. Retrieved January 21, 2026, from [Link]
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University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved January 21, 2026, from [Link]
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Safety Management Group. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved January 21, 2026, from [Link]
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Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved January 21, 2026, from [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Ibercal. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved January 21, 2026, from [Link]
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LookChem. (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. Retrieved January 21, 2026, from [Link]
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Capot Chemical. (2013, November 7). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
